2-(1-Methylazetidin-3-yl)ethan-1-amine
Description
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Properties
IUPAC Name |
2-(1-methylazetidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSQGWLRGUDBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 2-(1-Methylazetidin-3-yl)ethan-1-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Methylazetidin-3-yl)ethan-1-amine
Abstract
This technical guide provides a comprehensive overview of the , a valuable building block in medicinal chemistry. Due to the limited availability of a direct, published synthetic protocol, this document outlines two plausible and robust synthetic pathways, grounded in established chemical principles and supported by analogous transformations found in the peer-reviewed literature. Furthermore, a detailed protocol for the most viable synthetic route is presented, along with a complete guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities incorporating the azetidine scaffold.
Introduction: The Significance of the Azetidine Moiety
Azetidines are four-membered heterocyclic saturated rings containing a nitrogen atom.[1] This strained ring system is of significant interest in medicinal chemistry as it can impart unique physicochemical properties to a molecule, such as improved metabolic stability, aqueous solubility, and three-dimensional character, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[2] The azetidine moiety is found in a number of biologically active compounds and approved drugs.[3] The target molecule, this compound (CAS No: 1542210-23-0, Molecular Formula: C₆H₁₄N₂, Molecular Weight: 114.19), is a bifunctional building block featuring a primary amine and a tertiary amine incorporated within the azetidine ring.[4] This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the context of drug discovery.
Proposed Synthetic Pathways
Given the absence of a direct, published synthesis for this compound, two logical synthetic routes are proposed, starting from readily available or synthetically accessible precursors.
Pathway A: Horner-Wadsworth-Emmons Approach
This pathway commences with a protected azetidin-3-one and utilizes a Horner-Wadsworth-Emmons (HWE) reaction to introduce the two-carbon side chain. Subsequent functional group transformations lead to the desired product. The HWE reaction is a reliable method for the formation of alkenes from carbonyl compounds.[5]
Diagram 1: Proposed Horner-Wadsworth-Emmons synthetic pathway.
Pathway B: Nitrile Homologation Approach
This pathway begins with a protected 3-hydroxyazetidine, a commercially available starting material. The hydroxyl group is converted into a suitable leaving group, followed by nucleophilic substitution with a cyanide source to introduce the required two-carbon chain as a nitrile. The nitrile is then reduced to the primary amine, followed by N-methylation of the azetidine nitrogen. This approach is often more direct for carbon-carbon bond formation at the 3-position of the azetidine ring.[6]
Diagram 2: Proposed Nitrile Homologation synthetic pathway.
Detailed Experimental Protocol (Pathway B)
Pathway B is selected for a detailed protocol due to its efficiency and the robust nature of the chemical transformations involved.
Step 1: Synthesis of tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate
-
Rationale: The conversion of the hydroxyl group into a mesylate is a standard procedure to create a good leaving group for subsequent nucleophilic substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction.[6]
-
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
-
Step 2: Synthesis of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
-
Rationale: The mesylate is displaced by a cyanide anion in a classic SN2 reaction to form the desired carbon-carbon bond. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.
-
Procedure:
-
Dissolve the crude mesylate from the previous step (1.0 eq.) in DMF.
-
Add sodium cyanide (1.5 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired nitrile.
-
Step 3: Synthesis of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate
-
Rationale: The nitrile is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[7][8]
-
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the nitrile (1.0 eq.) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which may be used directly in the next step.
-
Step 4: Synthesis of 2-(Azetidin-3-yl)ethan-1-amine
-
Rationale: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method for Boc deprotection.
-
Procedure:
-
Dissolve the crude Boc-protected amine (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) and stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Filter the solid and wash with diethyl ether. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent like DCM.
-
Step 5: Synthesis of this compound
-
Rationale: The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[9]
-
Procedure:
-
To a solution of 2-(azetidin-3-yl)ethan-1-amine (1.0 eq.) in formic acid (5.0 eq.), add aqueous formaldehyde (37 wt. %, 3.0 eq.).
-
Heat the reaction mixture to 100 °C for 2-4 hours.
-
Cool the reaction to room temperature and basify with aqueous NaOH solution.
-
Extract the product with DCM or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by distillation or column chromatography to yield this compound.
-
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Diagram 3: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
-
N-CH₃: A singlet around 2.3-2.5 ppm.
-
Azetidine ring protons (CH₂ and CH): A complex multiplet region between 2.5 and 3.5 ppm.
-
-CH₂-CH₂-NH₂: Two multiplets, one for the methylene group adjacent to the azetidine ring and another for the methylene group attached to the primary amine.
-
-NH₂: A broad singlet that can exchange with D₂O, typically in the range of 1.5-3.0 ppm, although its chemical shift is concentration and solvent dependent.[11]
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms.[12][13]
-
N-CH₃: A signal around 40-45 ppm.
-
Azetidine ring carbons: Signals in the range of 50-65 ppm for the carbons adjacent to the nitrogen, and a signal around 30-35 ppm for the CH carbon.
-
-CH₂-CH₂-NH₂: Two signals for the ethyl chain carbons, one around 35-40 ppm and the other slightly more downfield.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[14]
-
N-H stretch (primary amine): Two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹.[15]
-
N-H bend (primary amine): A medium to strong band between 1590-1650 cm⁻¹.[14]
-
C-H stretch (aliphatic): Strong bands in the 2800-3000 cm⁻¹ region.
-
C-N stretch: A medium absorption in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 114.19) should be observed.[4]
-
[M+H]⁺: In electrospray ionization (ESI), a prominent peak at m/z = 115.12 is expected.[17]
-
Fragmentation: Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of alkyl radicals.
Summary of Expected Characterization Data
| Technique | Expected Data |
| ¹H NMR | Singlet (~2.4 ppm, 3H), Multiplets (2.5-3.5 ppm, 7H), Broad Singlet (variable, 2H) |
| ¹³C NMR | Signals around 42 ppm (N-CH₃), 55-60 ppm (Azetidine CH₂), 30-35 ppm (Azetidine CH), 35-40 ppm (Aliphatic CH₂) |
| FTIR (cm⁻¹) | 3300-3500 (N-H stretch), 2800-3000 (C-H stretch), 1590-1650 (N-H bend), 1000-1250 (C-N stretch) |
| MS (ESI+) | m/z = 115.12 [M+H]⁺ |
Conclusion
This technical guide has detailed two plausible synthetic routes for the preparation of this compound, a valuable building block for drug discovery. A comprehensive, step-by-step protocol for the more favorable nitrile homologation pathway has been provided, along with a thorough outline of the necessary analytical techniques for its characterization. The information presented herein is intended to empower researchers to synthesize and validate this compound, thereby facilitating the development of novel chemical entities with potential therapeutic applications.
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Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One. and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747. [Link]
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Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]
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Stavrova, E., & Stoyanov, N. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 149. [Link]
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Al-Joboury, A. A. H., & Al-Iraqi, M. A. H. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 1-13. [Link]
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Pfrengle, F., Dekaris, V., Schefzig, L., Zimmer, R., & Reissig, H. U. (2009). Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines. Synlett, 2009(11), 1735-1738. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methylazetidin-3-yl)ethan-1-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-Methylazetidin-3-yl)ethan-1-amine, a saturated heterocyclic compound of increasing interest in medicinal chemistry. The azetidine motif is a valuable scaffold in drug discovery, known for imparting favorable pharmacokinetic properties such as improved metabolic stability, solubility, and receptor selectivity.[1][2] This document details the structural and electronic characteristics of the title compound and offers field-proven, step-by-step methodologies for the experimental determination of its key physicochemical parameters, including pKa, lipophilicity (logP), and aqueous solubility. The causality behind experimental choices is explained, and the guide is structured to serve as a practical resource for researchers aiming to understand and exploit the unique properties of this and similar small molecules in drug design and development.
Introduction: The Strategic Value of the Azetidine Scaffold
The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged structure in modern medicinal chemistry.[1] Its inherent ring strain, approximately 25.4 kcal/mol, provides a unique conformational rigidity that can enhance binding affinity to biological targets.[3] Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers greater stability, making it a more tractable scaffold for synthetic elaboration.[3] The incorporation of an azetidine moiety can lead to significant improvements in a molecule's physicochemical profile, including enhanced solubility and metabolic stability, which are critical attributes for successful drug candidates.[1]
This guide focuses on this compound, a compound that combines the benefits of the azetidine ring with a primary amine and an N-methyl group. These features are expected to influence its basicity, polarity, and hydrogen bonding capacity, all of which are pivotal in its interaction with biological systems. Understanding these fundamental properties is the first step in rationally designing novel therapeutics.
Core Physicochemical Properties: A Quantitative Overview
A summary of the known and predicted physicochemical properties of this compound is presented below. It is crucial to note that while some data is available from commercial suppliers, these are often predicted values. For rigorous drug discovery programs, experimental determination of these parameters is essential.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | |
| Molecular Weight | 114.19 g/mol | |
| Predicted pKa | 10.31 ± 0.10 | |
| Predicted Boiling Point | 134.5 ± 8.0 °C | |
| Predicted Density | 0.926 ± 0.06 g/cm³ | |
| Predicted logP | -0.1 | (for azetidine) |
| Appearance | Colorless to light yellow liquid |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of the most critical physicochemical properties of this compound.
Determination of pKa by Potentiometric Titration
Rationale: The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For an amine, the pKa of its conjugate acid determines its charge at physiological pH (typically around 7.4), which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a highly accurate and reliable method for pKa determination.[4]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH). Standardize these solutions.
-
Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength.[5][6]
-
Accurately weigh and dissolve a sample of this compound in deionized water to create a solution with a concentration of approximately 1 mM.[6]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[5][6]
-
Place 20 mL of the 1 mM sample solution into a temperature-controlled titration vessel.[6]
-
Add the 0.15 M KCl solution to maintain a constant ionic strength.[5][6]
-
Acidify the solution to approximately pH 2 with the standardized 0.1 M HCl.[5][6]
-
Titrate the solution with the standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.[5]
-
Continue the titration until the pH reaches approximately 12.[6]
-
Perform a blank titration with a solution containing only water and KCl.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is the pH at the half-equivalence point. Given the two amine groups in the molecule, two pKa values are expected.
-
Caption: Workflows for thermodynamic and kinetic solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet), the protons of the ethyl chain, and the protons on the azetidine ring. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. For similar N-methyl azetidine derivatives, the N-methyl protons typically appear as a singlet in the range of 2.3-2.5 ppm. The azetidine ring protons will likely exhibit complex multiplets due to their diastereotopic nature. [2][7][8]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals are expected for the N-methyl carbon, the two carbons of the ethyl chain, and the three carbons of the azetidine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom. For N-methylazetidine, the N-methyl carbon appears around 45 ppm, and the ring carbons are in the range of 55-60 ppm. [8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For an amine with an odd number of nitrogen atoms, the molecular ion peak (M+) is expected to have an odd mass-to-charge (m/z) ratio, consistent with the nitrogen rule. [9][10]The fragmentation of aliphatic amines is typically dominated by α-cleavage, where the bond adjacent to the nitrogen atom is broken. [9][10][11]For this compound, fragmentation is likely to occur at the C-C bond of the ethyl group adjacent to the primary amine and at the bonds of the azetidine ring adjacent to the tertiary amine.
Conclusion
The physicochemical properties of this compound are fundamental to its potential application in drug discovery. This guide has provided a framework for understanding and experimentally determining these critical parameters. The azetidine scaffold continues to be a valuable tool for medicinal chemists, and a thorough characterization of its derivatives is essential for the rational design of new and improved therapeutics. The protocols outlined herein are intended to be robust and adaptable, providing a solid foundation for researchers working with this and related compounds.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]
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Azetidine, N-methyl-. PubChem. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]
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Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Mass Spectrometry: Fragmentation. Available from: [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Available from: [Link]
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Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available from: [Link]
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]
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Development of Methods for the Determination of pKa Values. National Institutes of Health. Available from: [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. IJCRT.org. Available from: [Link]
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Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.org. Available from: [Link]
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Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Available from: [Link]
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Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Available from: [Link]
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Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available from: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
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An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 2-(1-Methylazetidin-3-yl)ethan-1-amine
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 2-(1-methylazetidin-3-yl)ethan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data analysis with established experimental protocols to facilitate the structural elucidation and analytical characterization of this compound. While experimental data for this specific molecule is not widely available in the public domain, this guide offers a robust framework for its analysis based on data from structurally related compounds and foundational spectroscopic principles.
Introduction: The Significance of this compound
This compound is a small, nitrogen-containing heterocyclic compound. The azetidine ring is a four-membered heterocycle that is a key structural motif in many biologically active molecules and natural products. Its presence can impart unique conformational constraints and physicochemical properties, making it a valuable scaffold in medicinal chemistry. The ethanamine side chain provides a primary amine group, a common site for further chemical modification and a key feature for interacting with biological targets. Accurate structural characterization through techniques like NMR and MS is paramount for its application in research and development.
Predicted Spectroscopic Data and Interpretation
Due to the absence of published experimental spectra for this compound, this section provides predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the analysis of structurally analogous compounds.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the geometry of the azetidine ring.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| N-CH₃ | 2.2 - 2.5 | s | 3H | The methyl group on the azetidine nitrogen is expected to be a singlet in the upfield region, typical for N-methyl groups. |
| Azetidine CH₂ (C2, C4) | 2.8 - 3.5 | m | 4H | The methylene protons on the azetidine ring are diastereotopic and will likely appear as complex multiplets due to coupling with each other and the C3 proton. Their chemical shift is downfield due to the adjacent nitrogen.[1] |
| Azetidine CH (C3) | 2.5 - 3.0 | m | 1H | The methine proton at C3 is coupled to the adjacent methylene protons of the ring and the ethyl side chain, resulting in a complex multiplet. |
| CH₂ -CH₂-NH₂ (C5) | 1.5 - 1.8 | m | 2H | These methylene protons are adjacent to the C3 methine and the C6 methylene, leading to a multiplet. |
| CH₂-CH₂ -NH₂ (C6) | 2.6 - 2.9 | t | 2H | These protons are adjacent to the primary amine and the C5 methylene group. They are expected to be a triplet due to coupling with the C5 protons. Their chemical shift is influenced by the adjacent nitrogen of the amine.[2][3] |
| NH₂ | 1.0 - 2.5 | br s | 2H | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with the solvent.[3][4] |
Causality Behind Experimental Choices for ¹H NMR:
-
Solvent Selection: A deuterated solvent that does not exchange protons with the amine, such as CDCl₃ or DMSO-d₆, is recommended. For observing the NH₂ protons, a non-protic solvent is preferable. The addition of a few drops of D₂O can be used to confirm the NH₂ signal, as the protons will exchange with deuterium, causing the signal to disappear.[3]
-
Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is advantageous for resolving the complex multiplets of the azetidine ring protons.
-
2D NMR Techniques: To unambiguously assign the proton signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show six distinct signals, one for each carbon in a unique chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C H₃-N (N-Methyl) | 40 - 45 | Typical chemical shift for a methyl group attached to a nitrogen in a cyclic system. |
| Azetidine C H₂ (C2, C4) | 55 - 65 | The carbons of the azetidine ring adjacent to the nitrogen are significantly deshielded.[1] |
| Azetidine C H (C3) | 30 - 40 | The methine carbon of the azetidine ring is expected in this region. |
| C H₂-CH₂-NH₂ (C5) | 35 - 45 | Aliphatic methylene carbon. |
| CH₂-C H₂-NH₂ (C6) | 40 - 50 | The carbon atom directly attached to the primary amine nitrogen is deshielded.[5] |
Causality Behind Experimental Choices for ¹³C NMR:
-
Proton Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon.
-
DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show CH signals, while a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can help in assigning quaternary carbons and confirming the connectivity of the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns dominated by cleavage adjacent to the nitrogen atoms (alpha-cleavage).
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
| 114 | [M]⁺ | Molecular ion |
| 99 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 84 | [M - CH₂NH₂]⁺ | Alpha-cleavage with loss of the aminomethyl radical. This is expected to be a major fragment.[6] |
| 70 | [C₄H₈N]⁺ | Cleavage of the ethylamine side chain at the C3-C5 bond. |
| 57 | [C₃H₇N]⁺ | Fragmentation of the azetidine ring. |
| 44 | [CH₂NH₂]⁺ | Alpha-cleavage resulting in the formation of the aminomethyl cation. This is also expected to be a prominent peak.[6] |
Fragmentation Pathway Diagram:
Caption: Predicted major fragmentation pathways for this compound.
Causality Behind Experimental Choices for Mass Spectrometry:
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like amines and typically produces a protonated molecular ion [M+H]⁺ (m/z 115).[7] Electron ionization (EI) can also be used and will likely lead to more extensive fragmentation, which can be useful for structural elucidation.
-
Tandem Mass Spectrometry (MS/MS): To confirm the proposed fragmentation pathways, MS/MS analysis can be performed. The molecular ion (or protonated molecule) is isolated and then fragmented to produce a daughter ion spectrum, providing direct evidence for the relationship between fragment ions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for this compound.
NMR Spectroscopy Protocol
Workflow Diagram:
Caption: General workflow for NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the signal from the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.
-
Correlate the ¹H and ¹³C spectra using the 2D data to complete the structural assignment.
-
Mass Spectrometry Protocol
Workflow Diagram:
Caption: General workflow for mass spectrometry analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a high-purity solvent such as methanol or acetonitrile.
-
For analysis, create a dilute solution (typically 1-10 µg/mL) in a solvent compatible with the chosen ionization method (e.g., 50:50 methanol:water for ESI).
-
For positive ion mode ESI, it is common to add a small amount of an acid (e.g., 0.1% formic acid) to the solvent to promote the formation of [M+H]⁺ ions.[7]
-
-
Instrument Setup and Data Acquisition:
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the analyte from any impurities.[7]
-
Optimize the ionization source parameters, such as capillary voltage, nebulizing gas flow, and source temperature, to maximize the signal of the ion of interest.
-
Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500 Da).
-
For MS/MS analysis, set the instrument to isolate the [M+H]⁺ ion (m/z 115) in the first mass analyzer and fragment it by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer.
-
-
Data Analysis:
-
Examine the full scan spectrum to identify the protonated molecular ion.
-
Analyze the masses of the fragment ions in the MS or MS/MS spectrum.
-
Propose fragmentation pathways and fragment structures that are consistent with the observed m/z values and the known fragmentation behavior of amines.
-
Conclusion
This technical guide provides a comprehensive framework for the NMR and mass spectrometry analysis of this compound. By leveraging predictive data based on analogous structures and established, detailed experimental protocols, researchers can confidently approach the structural characterization of this and similar molecules. The integration of 1D and 2D NMR techniques with high-resolution mass spectrometry and tandem MS will enable unambiguous structure elucidation, which is a critical step in the advancement of research and development projects involving this chemical entity.
References
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
-
Kolarovic, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1075. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. Retrieved from [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Amines. Retrieved from [Link]
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- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Solubility and Stability of 2-(1-Methylazetidin-3-yl)ethan-1-amine
Introduction
2-(1-Methylazetidin-3-yl)ethan-1-amine is a novel small molecule entity featuring a strained four-membered azetidine ring and a primary amine, functionalities that are of significant interest in medicinal chemistry. The azetidine motif can serve as a bioisostere for other saturated heterocycles, potentially improving physicochemical properties such as solubility and metabolic stability. The primary amine offers a key site for further chemical modification or interaction with biological targets. Understanding the fundamental properties of solubility and stability is paramount for the successful development of any new chemical entity. This guide provides a comprehensive overview of the theoretical considerations and practical experimental approaches for characterizing the solubility and stability of this compound, tailored for researchers and professionals in drug development.
Part 1: Physicochemical Characterization and Solubility Profile
A thorough understanding of a compound's solubility is a critical first step in its development. Poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and poor bioavailability. This section outlines the predicted properties of this compound and details experimental protocols for robust solubility determination.
Predicted Physicochemical Properties
Publicly available data for this compound is limited, with most properties being computationally predicted. These predictions offer a starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C6H14N2 | Abovchem[1] |
| Molecular Weight | 114.19 g/mol | Abovchem[1] |
| Boiling Point | 134.5 ± 8.0 °C | ChemicalBook[2] |
| Density | 0.926 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa | 10.31 ± 0.10 | ChemicalBook[2] |
The predicted pKa of 10.31 suggests that the primary amine will be protonated at physiological pH, which is expected to enhance its aqueous solubility. The presence of two nitrogen atoms capable of hydrogen bonding with water further supports the likelihood of good aqueous solubility.
Experimental Determination of Aqueous Solubility
To move beyond predictions, experimental determination of solubility is essential. Both kinetic and thermodynamic solubility assays should be performed to gain a comprehensive understanding.
1.2.1 Kinetic Solubility Assay (High-Throughput Screening)
This assay measures the solubility of a compound from a DMSO stock solution, which is relevant for early-stage in vitro screening.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, etc.).
-
Aqueous Dilution: Add 2 µL of each DMSO concentration to 98 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Equilibration: Shake the plate at room temperature for 2 hours.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is the kinetic solubility. Alternatively, centrifuge the plate and analyze the supernatant by HPLC-UV or LC-MS/MS.
1.2.2 Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of the solid compound and is considered the gold standard.
Experimental Protocol:
-
Sample Preparation: Add an excess of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Diagram of Solubility Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Part 2: Stability Assessment and Degradation Pathway Analysis
The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and in vivo performance. This compound possesses two key functional groups that may be susceptible to degradation: the strained azetidine ring and the primary amine.
Theoretical Stability Considerations
-
Azetidine Ring Stability: The four-membered azetidine ring has significant ring strain (approx. 25.4 kcal/mol), making it more reactive than a five-membered pyrrolidine ring but more stable than a three-membered aziridine ring.[3][4] This strain can make the ring susceptible to nucleophilic attack, particularly under acidic conditions where the nitrogen atom is protonated, which can lead to ring-opening.[5][6]
-
Primary Amine Stability: Primary amines are susceptible to several degradation pathways. Oxidation is a common route, potentially forming N-oxides or hydroxylamines.[7][8] They can also undergo deamination, especially in the presence of nitrosating agents. In formulations, primary amines can react with excipients, such as the Maillard reaction with reducing sugars.
Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing stability-indicating analytical methods.[7][8][9] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.
2.2.1 Development of a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method that can separate the parent compound from all potential degradation products is a prerequisite for forced degradation studies.
Method Development Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry (LC-MS) should be used for peak identification.
2.2.2 Stress Conditions
The following stress conditions are recommended based on ICH guidelines.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9][10]
| Stress Condition | Typical Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Azetidine ring opening |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Limited degradation expected, but should be tested |
| Oxidation | 3% H₂O₂, Room Temp | N-oxidation of the primary and tertiary amines |
| Thermal | 80°C (solid and solution) | General decomposition |
| Photostability | ICH Q1B conditions (UV/Vis light) | Photolytic degradation |
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. A control sample in a neutral solvent (e.g., water or methanol) should be kept at room temperature.
-
Stress Application: Expose the samples to the conditions outlined in the table above. Monitor the samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: For acid and base-stressed samples, neutralize them before HPLC analysis.
-
Analysis: Analyze all samples by the stability-indicating HPLC method.
-
Mass Balance: Ensure that the decrease in the parent peak area is commensurate with the increase in the area of the degradant peaks to ensure all significant degradants are detected.[8]
Diagram of Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Conclusion
The solubility and stability of this compound are critical quality attributes that must be thoroughly characterized to support its development as a potential therapeutic agent. While predicted to have good aqueous solubility due to its basic nature, this must be confirmed experimentally using both kinetic and thermodynamic methods. The compound's stability profile is influenced by the strained azetidine ring and the primary amine. A systematic forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress conditions is essential to identify potential degradation pathways and to develop a validated stability-indicating analytical method. The insights gained from these studies will be invaluable for guiding formulation development, setting appropriate storage conditions, and ensuring the overall quality and safety of any future drug product.
References
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.
- This compound | 1542210-23-0. ChemicalBook.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- Forced degradation studies: A critical lens into pharmaceutical stability. Unknown Source.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Oxidative degradation of amines using a closed batch system.
- Azetidine: Basicity and Prepar
- Degradation studies of amines and alkanolamines during sour gas tre
- Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- Oxidative degradation of amine solvents for CO2 capture.
- Forced Degradation Study as per ICH Guidelines: Wh
- Deamination mechanism of primary amines. (Source: Virtual textbook of organic chemistry).. Unknown Source.
- Forced Degradation Studies: Regulatory Considerations and Implement
- This compound - CAS:1542210-23-0. Abovchem.
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An In-depth Technical Guide to 2-(1-methylazetidin-3-yl)ethan-1-amine (CAS 1542210-23-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 2-(1-methylazetidin-3-yl)ethan-1-amine, a versatile building block in medicinal chemistry. The azetidine motif is of significant interest in drug discovery due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability. This document serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physical Properties
This compound is a substituted azetidine derivative. The presence of a primary amine and a tertiary amine within a compact framework makes it a valuable synthon for introducing the azetidine scaffold into larger molecules.
| Property | Value | Source |
| CAS Number | 1542210-23-0 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C6H14N2 | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Not specified, likely a liquid at room temperature | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not specified, expected to be soluble in water and polar organic solvents | |
| SMILES | CN1CC(C1)CCN | |
| InChI | InChI=1S/C6H14N2/c1-8-4-6(5-8)2-3-7/h6H,2-5,7H2,1H3 |
Synthesis and Reactivity
The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is a specialized building block. However, general synthetic strategies for substituted azetidines often involve multi-step sequences starting from commercially available precursors. A plausible synthetic route could involve the reduction of a corresponding nitrile or the amination of a suitable alcohol derivative.
The reactivity of this compound is primarily dictated by the two amine functionalities. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and Schiff base formation. The tertiary amine within the azetidine ring can act as a base or a nucleophile.
Illustrative Synthetic Workflow
Caption: A generalized, hypothetical synthetic pathway for this compound.
Applications in Medicinal Chemistry
The azetidine ring is a "bioisostere" of other common cyclic amines like piperidine and pyrrolidine. Its incorporation into drug candidates can lead to improved pharmacological profiles. The research involving azetidine-containing compounds is focused on enhancing selectivity and pharmacokinetic properties.[2]
Potential therapeutic areas where this building block could be employed include:
-
Oncology: As a component of kinase inhibitors or other targeted therapies.
-
Neuroscience: In the development of ligands for G-protein coupled receptors (GPCRs) or ion channels.
-
Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.
Safety and Handling
| Hazard Category | Precautionary Measures |
| Skin and Eye Contact | Corrosive. Causes skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection. |
| Inhalation | May be harmful if inhaled. May cause respiratory irritation. Use in a well-ventilated area or with a fume hood. |
| Ingestion | Harmful if swallowed. Do not ingest. |
| Flammability | Not classified as flammable, but combustible. Keep away from heat and open flames. |
First Aid Measures:
-
After inhalation: Move to fresh air.
-
After skin contact: Immediately wash with plenty of water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After swallowing: Rinse mouth. Do NOT induce vomiting.
Storage and Stability
It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents and acids.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, a general procedure for an acylation reaction is provided below as an example of its utility.
General Protocol for N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acylating agent (e.g., acid chloride, acid anhydride) (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by a suitable method, such as column chromatography.
References
Sources
An In-Depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanamine: A Versatile Building Block in Medicinal Chemistry
For distribution to: Researchers, scientists, and drug development professionals
Introduction
2-(1-Methylazetidin-3-yl)ethanamine is a substituted azetidine derivative that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry. Azetidines, as a class of four-membered nitrogen-containing heterocycles, are increasingly recognized for their unique structural and physicochemical properties. Their inherent ring strain and three-dimensional character can impart favorable pharmacokinetic profiles to drug candidates, including improved solubility, metabolic stability, and receptor binding affinity.[1][2] This guide provides a comprehensive overview of 2-(1-Methylazetidin-3-yl)ethanamine, detailing its identifiers, physicochemical properties, synthetic approaches, and its emerging role as a valuable building block in the design of novel therapeutics.
Core Identifiers and Chemical Properties
A clear and unambiguous identification of a chemical entity is paramount for researchers. The following table summarizes the key identifiers and physicochemical properties of 2-(1-Methylazetidin-3-yl)ethanamine.
| Identifier/Property | Value | Source |
| IUPAC Name | 2-(1-methylazetidin-3-yl)ethan-1-amine | N/A |
| Synonyms | 3-Azetidineethanamine, 1-methyl- | N/A |
| CAS Number | 1542210-23-0 | [3] |
| Molecular Formula | C₆H₁₄N₂ | [3] |
| Molecular Weight | 114.19 g/mol | [3] |
| Predicted LogP | -0.3 | [4] |
| Appearance | Colorless to light yellow liquid (predicted) | N/A |
| Boiling Point | 134.5 ± 8.0 °C (predicted) | N/A |
| Density | 0.926 ± 0.06 g/cm³ (predicted) | N/A |
| pKa | 10.31 ± 0.10 (predicted) | N/A |
The Azetidine Scaffold: A Privileged Motif in Drug Discovery
The azetidine ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets.[1][2] The inclusion of an azetidine ring can significantly alter the properties of a molecule compared to more common cyclic amines like pyrrolidine or piperidine. The increased ring strain of the four-membered ring influences bond angles and electronic distribution, which can lead to unique interactions with protein targets.[4]
Several FDA-approved drugs incorporate the azetidine motif, highlighting its therapeutic relevance. For instance, azelnidipine, a calcium channel blocker, and baricitinib, a Janus kinase inhibitor, both feature an azetidine ring which contributes to their efficacy and pharmacokinetic profiles.[2] The utility of azetidines extends to their use as building blocks for creating diverse chemical libraries for high-throughput screening, accelerating the discovery of new drug candidates.[1]
Synthetic Strategies
Two potential retrosynthetic pathways are outlined below:
Caption: Retrosynthetic analysis of 2-(1-Methylazetidin-3-yl)ethanamine.
Pathway 1: N-Methylation of a Precursor
This approach involves the synthesis of the unmethylated azetidine precursor, 2-(azetidin-3-yl)ethanamine, followed by methylation of the ring nitrogen.
Step 1: Synthesis of a Protected 3-(2-Aminoethyl)azetidine Derivative
A common strategy for the synthesis of 3-substituted azetidines involves the use of a protected azetidine starting material, such as N-Boc-azetidin-3-one. This can be converted to an intermediate like tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, which can then be reduced to the corresponding amine.
Step 2: N-Methylation
The secondary amine on the azetidine ring of 2-(azetidin-3-yl)ethanamine (or a protected version) can be methylated using various established methods. A common and effective method is reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, direct alkylation with a methylating agent such as methyl iodide can be employed, though this may require careful control of reaction conditions to avoid over-alkylation.[5]
Sources
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Azetidine Compounds
Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is a central theme. Among the myriad of saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing scaffold—has unequivocally emerged as a "privileged" structure. Its ascent from a synthetic curiosity to a cornerstone of drug design is rooted in its unique structural and physical properties. The inherent ring strain and conformational rigidity of the azetidine moiety allow for precise, three-dimensional positioning of substituents, which can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon interaction.[1]
This sp³-rich character is highly sought after in modern drug discovery as it often leads to improved solubility, metabolic stability, and overall pharmacokinetic profiles compared to flatter, aromatic systems.[1] The tangible success of this scaffold is evidenced by its incorporation into several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, where the azetidine motif is critical for optimizing metabolic stability and receptor selectivity.[1] Azetidine derivatives have demonstrated a vast pharmacological potential, with activities ranging from antibacterial and anticancer to potent modulators of the central nervous system.[1][2][3]
This guide, written from the perspective of a seasoned application scientist, eschews a simple recitation of protocols. Instead, it provides an in-depth exploration of the strategic and logical framework for screening novel azetidine libraries. We will delve into the causality behind experimental choices, the design of self-validating assay cascades, and the interpretation of data to transform primary "hits" into viable lead candidates.
The Screening Cascade: A Strategic Funnel from Library to Lead
The journey from a novel chemical entity to a drug candidate is not a single experiment but a multi-stage, iterative process known as the screening cascade. The fundamental principle is to employ a series of assays with increasing complexity and biological relevance to filter a large library of compounds down to a small number of high-quality candidates. This tiered approach is essential for managing resources effectively and for building a robust data package that supports each compound's progression. The initial phase prioritizes throughput to identify any semblance of desired activity (hits), while subsequent phases focus on validating those hits, quantifying their potency and selectivity, and elucidating their mechanism of action.
Part 1: Primary Screening - Casting a Wide Net for Hit Identification
The primary screen is the first experimental assessment of the novel azetidine library, designed to rapidly identify compounds that exhibit a desired biological effect.[4][5] These assays must be robust, reproducible, and scalable to accommodate large numbers of compounds, typically in 384- or 1536-well plate formats.[5] The choice of assay is fundamentally dictated by the therapeutic hypothesis.
Phenotypic Screening: Assessing Cellular Responses
Phenotypic screens measure a compound's effect on a whole cell or organism, without prior knowledge of the specific molecular target.[6] This approach is powerful for discovering compounds with novel mechanisms of action.
Core Application: Anticancer Cytotoxicity Screening Given the established potential of azetidines as anticancer agents, a primary screen to assess cytotoxicity against a panel of cancer cell lines is a logical starting point.
Protocol 1: Cell Viability Screening using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in signal suggests cytotoxic or cytostatic effects.
-
Step 1: Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into white, opaque 384-well plates at a pre-determined density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Allow cells to adhere and resume exponential growth for 18-24 hours.
-
Causality: Using opaque plates minimizes well-to-well crosstalk of the luminescent signal. Allowing cells to adhere ensures the assay measures the effect on established cells, not on their ability to attach.
-
-
Step 2: Compound Addition: Using an acoustic liquid handler or pin tool, add 50 nL of the azetidine compounds from the library (typically at a single high concentration, e.g., 10 µM).
-
Self-Validation: Include controls on every plate:
-
Vehicle Control: Wells treated with DMSO only (or the compound solvent) to define 100% cell viability (negative control).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to define 0% cell viability.
-
-
-
Step 3: Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Causality: A 48-72 hour incubation allows for multiple cell doubling times, enabling the detection of both fast-acting cytotoxic and slower-acting anti-proliferative effects.
-
-
Step 4: Assay Reagent Addition: Equilibrate the plates and the luminescent assay reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 40 µL).
-
Step 5: Signal Development & Readout: Place plates on an orbital shaker for 2 minutes to induce cell lysis and mix. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Step 6: Data Analysis: Normalize the data using the controls. The percent inhibition for each compound is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Vehicle - Signal_Positive)) "Hits" are typically defined as compounds exceeding a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the vehicle mean).
Target-Based Screening: Interrogating a Specific Molecule
If the azetidine library was designed to interact with a specific molecular target (e.g., a kinase or a G-protein coupled receptor), the primary screen should be a biochemical or target-based cellular assay.[7]
Core Application: Kinase Inhibition Screening Tyrosine kinases are critical regulators of cellular processes, and their deregulation is a hallmark of many cancers, making them prime drug targets.[8]
Protocol 2: Biochemical Kinase Inhibition using a TR-FRET Assay (e.g., LanthaScreen®)
This assay measures the phosphorylation of a substrate by a kinase. Inhibition is observed as a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[9]
-
Step 1: Reagent Preparation: Prepare solutions of the target kinase, a fluorescently-labeled substrate peptide, and ATP in a kinase buffer.
-
Step 2: Compound Plating: Add 50 nL of the azetidine compounds and controls (vehicle and a known kinase inhibitor) to a low-volume 384-well plate.
-
Step 3: Kinase Reaction: Add the kinase and substrate solution to the wells, briefly mix, and incubate for 5-10 minutes. Initiate the phosphorylation reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Causality: The ATP concentration is typically set at or near the Michaelis constant (Km) to ensure sensitivity to ATP-competitive inhibitors.
-
-
Step 4: Detection: Stop the reaction by adding an EDTA solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Causality: EDTA chelates Mg²⁺, an essential cofactor for kinase activity, thus stopping the reaction. The antibody-antigen binding event brings the terbium donor and the substrate's acceptor fluorophore into proximity, enabling FRET.
-
-
Step 5: Signal Readout: Incubate for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (one for the acceptor, one for the terbium donor).
-
Step 6: Data Analysis: Calculate the TR-FRET ratio and normalize the data to controls to determine percent inhibition. Identify hits based on a pre-defined activity threshold.
Part 2: Secondary Screening - From Hit Validation to Lead Prioritization
A primary hit is not a lead. It is merely a starting point that requires rigorous validation. Secondary screening aims to confirm the activity of the hits, quantify their potency, assess their selectivity, and rule out artifacts.
Dose-Response and Potency (IC₅₀) Determination
The first step is to confirm the activity of the hits from the single-point primary screen in a dose-response format. Compounds are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated. This value is a critical measure of a compound's potency.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data should be summarized in a clear, structured table to allow for easy comparison between compounds and cell lines.
Table 1: Hypothetical Cytotoxicity Profile of Lead Azetidine Compounds
| Compound ID | Scaffold | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
|---|---|---|---|---|---|
| AZ-001 | 3-phenoxy-azetidine | 1.2 ± 0.2 | 0.9 ± 0.1 | 2.5 ± 0.4 | 0.8 ± 0.1 |
| AZ-002 | 3-anilino-azetidine | 5.8 ± 0.7 | 4.1 ± 0.5 | > 20 | 0.9 ± 0.1 |
| AZ-003 | 1-benzoyl-azetidine | > 20 | > 20 | > 20 | 1.2 ± 0.2 |
| AZ-004 | 3-benzyl-azetidine | 0.5 ± 0.08 | 0.3 ± 0.05 | 0.8 ± 0.1 | 0.5 ± 0.08 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Selectivity and Orthogonal Assays
A crucial step is to determine if the compound's activity is specific.
-
Selectivity: For a target-based hit, this involves testing against a panel of related targets (e.g., a kinase hit should be screened against a broad kinase panel to assess its selectivity profile).[10] For a phenotypic hit, this can involve testing against non-cancerous cell lines to determine a therapeutic window.
-
Orthogonal Assays: The hit is re-tested in an assay that uses a different technology or measures a different endpoint to rule out assay-specific artifacts (e.g., compound auto-fluorescence). If a primary cytotoxicity screen used a metabolic readout (ATP levels), a secondary assay could measure membrane integrity (LDH release) or DNA content (cell counting).
Part 3: Mechanism of Action (MoA) Deconvolution
Once a hit is validated and shows acceptable potency and selectivity, the focus shifts to understanding how it works. MoA studies are critical for building confidence in a compound series and guiding its chemical optimization.[11]
Target-Based MoA: Enzyme Inhibition Kinetics
For compounds targeting an enzyme, it is vital to understand the nature of the inhibition, as this has significant implications for its in vivo efficacy.[12][13] For example, an ATP-competitive kinase inhibitor may face challenges in the cellular environment where ATP concentrations are very high.
Determining the inhibition modality involves running the enzyme assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using models like the Michaelis-Menten and Lineweaver-Burk equations.
Cellular MoA: Confirming Apoptosis Induction
For a compound identified in a cytotoxicity screen, a key question is whether it induces programmed cell death (apoptosis) or necrosis.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Step 1: Cell Treatment: Treat cancer cells with the azetidine compound at its IC₅₀ and 2x IC₅₀ concentration for a relevant time period (e.g., 24-48 hours).
-
Step 2: Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Step 3: Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.
-
-
Step 4: Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Step 5: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This data provides mechanistic insight into how the compound kills cancer cells, which can be visualized in the context of known signaling pathways.
Part 4: In Vitro ADME - Profiling for Druglikeness
Concurrent with MoA studies, promising compounds must be evaluated for their drug-like properties. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for identifying potential liabilities early, thereby saving significant resources.[14][15] A compound with excellent potency is of little value if it cannot reach its target in the body.
Table 2: A Core Panel of In Vitro ADME Assays for Early Drug Discovery
| ADME Parameter | Key Assay(s) | Parameter Measured | Significance & Rationale |
|---|---|---|---|
| Absorption | PAMPA (Parallel Artificial Membrane Permeability Assay) | Passive permeability | Predicts the ability of a compound to diffuse across the intestinal wall. A rapid, cell-free initial assessment. |
| Caco-2 Permeability | Apparent Permeability (Papp) & Efflux Ratio | Uses a human colon adenocarcinoma cell monolayer to model intestinal absorption and identify if the compound is a substrate of efflux transporters (e.g., P-gp).[16][17] | |
| Distribution | Plasma Protein Binding (Rapid Equilibrium Dialysis) | Percent bound to plasma proteins | Determines the fraction of compound available to interact with its target; high binding can limit efficacy.[16] |
| Metabolism | Liver Microsomal Stability | Intrinsic Clearance (Clint), Half-life (t½) | Measures metabolic breakdown by key Phase I (e.g., CYP450) enzymes.[16][18] Identifies metabolically labile compounds. |
| Hepatocyte Stability | Intrinsic Clearance (Clint), Half-life (t½) | A more complete model than microsomes, including both Phase I and Phase II metabolic enzymes. | |
| CYP450 Inhibition | IC₅₀ against major CYP isoforms (e.g., 3A4, 2D6, 2C9) | Assesses the potential for drug-drug interactions (DDI), a major safety concern.[16][19] | |
| Excretion | (Inferred from metabolism and permeability data at this stage) | - | - |
| Physicochemical | Kinetic & Thermodynamic Solubility | Aqueous solubility | Poor solubility can limit absorption and lead to formulation challenges.[16] |
This panel of assays provides a foundational understanding of a compound's pharmacokinetic potential, allowing chemists to optimize the azetidine scaffold not just for potency, but for the balanced profile required for an effective therapeutic.
Conclusion
The screening of novel azetidine compounds is a systematic, multi-faceted endeavor that extends far beyond the initial identification of activity. It is an integrated process of hypothesis-driven assay selection, rigorous validation, and in-depth characterization. By strategically employing a cascade of primary, secondary, mechanistic, and ADME assays, researchers can effectively navigate the complexities of drug discovery. The unique and favorable properties of the azetidine scaffold make it a highly attractive starting point for this journey.[1] A well-designed screening campaign, grounded in scientific integrity and a clear understanding of the causality behind each experimental choice, is the critical factor in unlocking the full therapeutic potential of this privileged chemical motif.
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An In-Depth Technical Guide to the In Silico Modeling of 2-(1-Methylazetidin-3-yl)ethan-1-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The early stages of drug discovery are increasingly reliant on computational, or in silico, methodologies to de-risk and accelerate the identification and optimization of novel therapeutic candidates.[1][2] This guide provides a comprehensive technical overview of the in silico modeling of 2-(1-Methylazetidin-3-yl)ethan-1-amine, a small molecule with potential for further development. While the specific biological targets of this molecule are not yet fully elucidated, this document will serve as a detailed methodological framework for its computational investigation. We will explore a hypothetical scenario where this molecule is evaluated as a potential inhibitor for a selected kinase, a common target class in modern drug discovery. The narrative will follow a logical progression from initial ligand preparation and target identification to advanced molecular simulations and ADMET profiling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these techniques to their own discovery programs.
Introduction: The Rationale for In Silico Investigation
The imperative to reduce the high attrition rates in drug development necessitates the early adoption of predictive modeling.[3] In silico techniques offer a cost-effective and rapid means to assess the potential of a small molecule, long before significant resources are committed to its synthesis and in vitro testing.[1] The molecule at the core of this guide, this compound, possesses a saturated heterocyclic azetidine ring, a structural motif of growing interest in medicinal chemistry due to its ability to impart favorable physicochemical properties.
Molecular Profile: this compound
| Property | Value | Source |
| CAS Number | 1542210-23-0 | [4] |
| Molecular Formula | C6H14N2 | [4] |
| Molecular Weight | 114.19 g/mol | [4] |
| Canonical SMILES | CN1CCC1CCN | [5] |
Given its structural features, including a basic amine, this molecule could potentially interact with a variety of biological targets. For the purpose of this guide, we will hypothesize its investigation as a potential inhibitor of a kinase, a class of enzymes frequently implicated in oncology and inflammatory diseases.
The Computational Workflow: A Strategic Overview
Our in silico investigation will follow a multi-step, integrated workflow. This approach is designed to build a comprehensive profile of the molecule's potential, from its interaction with the hypothetical target to its likely behavior within a biological system.
Caption: A high-level overview of the in silico modeling workflow.
Phase 1: Ligand Preparation and Hypothetical Target Selection
A robust computational study begins with meticulous preparation of both the small molecule (ligand) and the biological target (receptor).
Ligand Preparation Protocol
The 2D structure of this compound must be converted into a 3D conformation and appropriately protonated for physiological pH.
Step-by-Step Protocol:
-
Obtain 2D Structure: The SMILES string (CN1CCC1CCN) can be obtained from a chemical database like PubChem.
-
Generate 3D Conformation: Utilize a computational chemistry tool such as Open Babel to generate an initial 3D structure. The causality here is to move from a 2D representation to a 3D model that can be used in docking simulations.
-
Protonation State: At a physiological pH of 7.4, the primary and tertiary amines are likely to be protonated. This can be predicted and adjusted using software like MarvinSketch or Schrödinger's LigPrep. The correct protonation state is critical for accurately modeling electrostatic interactions with the target protein.[6]
-
Energy Minimization: The 3D structure should be energy-minimized using a force field like MMFF94 to obtain a low-energy, stable conformation. This step ensures that the starting ligand conformation is sterically reasonable.
Hypothetical Target Selection and Preparation
For this guide, we will select a well-characterized kinase, for instance, a member of the Mitogen-Activated Protein Kinase (MAPK) family, which are implicated in various cancers. We will use a crystal structure from the Protein Data Bank (PDB).
Step-by-Step Protocol:
-
Target Identification: Select a relevant kinase target from the PDB. For example, p38 MAPK (PDB ID: 1A9U). The choice of a specific PDB entry is crucial as it provides an experimentally determined 3D structure of the protein.
-
Receptor Preparation:
-
Remove Non-essential Molecules: The raw PDB file often contains water molecules, co-factors, and other ligands. These should be removed unless they are known to be critical for the binding of the ligand of interest.[6]
-
Add Hydrogens: PDB structures typically lack hydrogen atoms. These must be added to correctly model hydrogen bonding.
-
Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) should be assigned based on the local microenvironment and pH.
-
Energy Minimization: A constrained energy minimization of the protein structure is recommended to relieve any steric clashes.
-
Phase 2: Interaction Modeling
With the prepared ligand and receptor, we can now model their interaction to predict the binding mode and affinity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6] This is a foundational technique in structure-based drug design.
Step-by-Step Protocol:
-
Define the Binding Site: The binding site on the kinase is typically the ATP-binding pocket. This can be defined by specifying a grid box around the known co-crystallized ligand or by using active site prediction servers.
-
Docking Simulation: Use a docking program like AutoDock Vina.[6] The software will systematically sample different conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The output will be a set of binding poses ranked by their predicted binding affinities (in kcal/mol). The lowest energy poses are considered the most likely. It is crucial to visually inspect the top-ranked poses to ensure they make sense from a chemical perspective (e.g., formation of key hydrogen bonds with hinge region residues in a kinase).
Caption: A simplified workflow for molecular docking.
Molecular Dynamics (MD) Simulation
While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time.[7][8]
Step-by-Step Protocol:
-
System Setup: The top-ranked docked complex is placed in a periodic box of water molecules, with ions added to neutralize the system and mimic physiological salt concentration.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This ensures the system is in a stable state before the production simulation.[9]
-
Production MD: A simulation is run for a significant period (e.g., 100 nanoseconds) to observe the dynamics of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket, identify key and persistent interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
Phase 3: Lead Optimization and Profiling
The insights gained from interaction modeling can guide the optimization of the initial hit and predict its drug-like properties.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[10][11]
Step-by-Step Protocol:
-
Model Generation: A pharmacophore model can be generated based on the interactions observed in the docked pose or from the MD simulation trajectory. Key features would include hydrogen bond donors/acceptors, hydrophobic centroids, and positive/negative ionizable features.[12]
-
Virtual Screening: This pharmacophore model can then be used as a 3D query to search large compound databases for other molecules that fit the model and are therefore also likely to bind to the target.[12]
Caption: An example of a pharmacophore model.
ADMET Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.[13][14][15]
Methodology:
A variety of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can be used to predict ADMET properties.[13][16]
Predicted ADMET Profile for this compound (Hypothetical)
| Property | Predicted Value | Implication |
| Aqueous Solubility | High | Favorable for absorption |
| Blood-Brain Barrier Permeability | Low | May limit CNS side effects |
| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions |
| hERG Inhibition | Low | Reduced risk of cardiotoxicity |
| Oral Bioavailability | Moderate | Potential for oral administration |
These predictions can be generated using various online tools and commercial software packages.[17]
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization of this compound. By employing a combination of molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction, a detailed picture of the molecule's potential as a therapeutic agent can be constructed. It is imperative to remember that in silico predictions are models of reality and must be validated through experimental testing. The insights generated from these computational studies, however, provide a strong foundation for hypothesis-driven experimental design, ultimately accelerating the drug discovery and development process.
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conformational analysis of 1-methylazetidine derivatives
An In-Depth Technical Guide to the Conformational Analysis of 1-Methylazetidine Derivatives
Foreword: The Azetidine Ring as a Privileged Scaffold
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that logically flows from fundamental principles to advanced analytical strategies. We will explore both the theoretical underpinnings and the practical application of the two most powerful techniques in this field: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Our focus will be on the causality behind experimental and theoretical choices, providing a self-validating framework for robust and reliable conformational analysis.
The Fundamental Conformational Landscape: Ring Puckering and Nitrogen Inversion
The conformational behavior of 1-methylazetidine is dominated by two primary motions: ring puckering and nitrogen inversion.
Ring Puckering: The azetidine ring is not planar. To alleviate torsional strain, it adopts a "puckered" conformation.[1] Gas-phase electron diffraction studies on the parent azetidine molecule revealed a non-planar ring with a dihedral angle of approximately 37°.[1] This puckering creates two distinct pseudo-positions for substituents on the ring carbons: pseudo-axial and pseudo-equatorial.
Nitrogen Inversion: The nitrogen atom in 1-methylazetidine is pyramidal and undergoes rapid inversion at room temperature. This inversion interconverts the methyl group between axial and equatorial orientations. These two puckered conformers are in a dynamic equilibrium, and understanding the factors that influence this equilibrium is the central goal of the analysis.
The interplay between these motions defines the conformational landscape of the molecule. The energy barrier to this inversion and the relative populations of the axial and equatorial conformers are exquisitely sensitive to the substitution pattern on the azetidine ring.
Figure 1: Puckering and N-inversion equilibrium in 1-methylazetidine.
The Impact of Substitution on Conformational Preference
The substitution pattern on the azetidine ring is the most critical factor in determining the preferred conformation. Steric and electronic effects can dramatically shift the equilibrium between the puckered forms.
-
Steric Effects: In cis-1-cyclohexyl-2-carbomethoxy-4-methylazetidine, the molecule favors a puckered ring where the bulky substituents at C-2 and C-4 occupy equatorial positions to minimize steric clash.[2] In contrast, the corresponding trans isomer was found to adopt a nearly planar conformation.[2]
-
Electronic Effects: The influence of electronegative substituents like fluorine can be profound. In a neutral fluorinated azetidine, the ring puckers to place the fluorine atom away from the nitrogen lone pair.[3] However, upon protonation of the nitrogen, the ring conformation inverts to bring the fluorine closer to the positive charge, an effect attributed to a favorable C–F dipole/N+ charge interaction.[3]
These examples underscore the necessity of a case-by-case analysis, as simple steric arguments are often insufficient to predict the conformational outcome.
| Parameter | Molecule | Value | Method | Source |
| Ring Dihedral Angle | Azetidine | 37° | Gas-Phase Electron Diffraction | [1] |
| N–C–C–F Dihedral Angle | Neutral Fluoroazetidine | 137.2° | Computational | [3] |
| N+–C–C–F Dihedral Angle | Charged Fluoroazetidine | 100.0° | Computational | [3] |
Table 1: Selected Conformational Parameters for Azetidine and Derivatives.
Experimental Determination: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for investigating conformational dynamics in solution.[4] By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can extract detailed information about the geometry and energetic barriers of the system.[4][5] For 1-methylazetidine derivatives, Variable-Temperature (VT) NMR is particularly crucial.
Core Principle of VT-NMR
At high temperatures, the nitrogen inversion and ring puckering are rapid on the NMR timescale, resulting in averaged signals for the exchanging protons. As the temperature is lowered, the rate of this exchange slows. Eventually, the exchange rate becomes slow enough that distinct signals for the individual conformers (e.g., axial and equatorial N-methyl groups) can be observed. The temperature at which these signals merge is known as the coalescence temperature (Tc), which is directly related to the free energy of activation (ΔG‡) for the conformational exchange.
Figure 2: Experimental workflow for Variable-Temperature (VT) NMR analysis.
Step-by-Step Protocol: VT-NMR for Determining ΔG‡
-
Sample Preparation: Dissolve a precise concentration (typically 5-10 mg) of the 1-methylazetidine derivative in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d₂, toluene-d₈). The sample must be free of paramagnetic impurities.
-
Initial Spectrum (High Temperature): Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the key proton signals that are expected to be involved in the conformational exchange (e.g., the N-methyl protons, ring protons). At this stage, they should appear as sharp, time-averaged signals.
-
Systematic Cooling: Begin lowering the spectrometer's probe temperature in controlled increments (e.g., 10 K). Allow the sample to thermally equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Monitoring Spectral Changes: As the temperature decreases, the signals corresponding to the exchanging sites will broaden. Continue cooling and acquiring spectra.
-
Determining Coalescence (Tc): Identify the temperature at which the two exchanging signals (e.g., from the axial and equatorial N-methyl groups) merge into a single, broad peak. This is the coalescence temperature, Tc. Record this value accurately.
-
Low-Temperature Spectrum: Continue cooling well below Tc until the exchange is slow and two distinct, sharp signals are resolved for the separate conformers. Record the chemical shift difference (Δν in Hz) between these two signals at this low temperature.
-
Calculation of ΔG‡: Use the simplified Eyring equation to calculate the free energy barrier to inversion: ΔG‡ = RTc [22.96 + ln(Tc / Δν)] Where R is the gas constant (1.987 cal/mol·K), Tc is the coalescence temperature in Kelvin, and Δν is the frequency separation in Hz at the slow-exchange limit.
Causality in Protocol: The choice of a low-freezing-point solvent is critical to access the slow-exchange regime without freezing the sample. The equilibration time at each temperature is essential for accurate temperature measurement and, therefore, a reliable ΔG‡ value.
Computational Modeling: An Indispensable Partner
While NMR provides invaluable experimental data on the dynamics in solution, computational chemistry offers a powerful complementary approach to visualize conformers and map the potential energy surface.[6][7] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.[6][8]
Typical Computational Workflow
The goal of a computational analysis is to identify all low-energy conformers, determine their relative stabilities (ΔE or ΔG), and calculate the energy barriers separating them.
-
Initial Structure Generation: A 3D model of the 1-methylazetidine derivative is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search is performed to explore the conformational space. This involves rotating key dihedral angles (especially around the ring and the N-methyl group) to generate a wide range of possible starting geometries.
-
Geometry Optimization: Each of the generated conformers is subjected to geometry optimization. This process uses quantum mechanical calculations (e.g., DFT with a functional like B3LYP-D3 and a basis set like 6-31G(d)) to find the nearest local energy minimum on the potential energy surface. The inclusion of dispersion corrections (e.g., "-D3") is often important for accurately modeling non-covalent interactions.[6]
-
Frequency Calculations: For each optimized structure, vibrational frequency calculations are performed. This serves two purposes: to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Transition State Search: To calculate the energy barrier for a process like nitrogen inversion, a transition state (TS) search is performed. This locates the first-order saddle point on the energy surface connecting two minima (e.g., the axial and equatorial conformers). A frequency calculation on the TS structure must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Analysis: The final, optimized geometries are analyzed to determine key parameters like dihedral angles and bond lengths. The relative energies (ΔG) of the conformers are compared to predict their equilibrium populations, and the energy difference between the ground state and the transition state gives the activation energy barrier (ΔG‡). These theoretical values can then be directly compared with experimental NMR data for validation.
Figure 3: A typical workflow for computational conformational analysis.
Conclusion: A Synergistic Approach for a Complete Picture
The most robust understanding of the conformational behavior of 1-methylazetidine derivatives is achieved not by relying on a single technique, but by integrating experimental and computational methods. VT-NMR provides real-world, solution-phase data on the energy barriers and dynamics of the system.[9] Computational modeling provides a detailed, atomistic view of the specific geometries involved and allows for the exploration of structures, such as transition states, that are impossible to observe directly.[10][11]
When the calculated energy barriers from DFT align with those measured by VT-NMR, it provides strong validation for the computational model. This validated model can then be used with high confidence to predict the properties of related, yet-to-be-synthesized derivatives, accelerating the drug design and discovery process. This synergistic approach, grounded in both empirical data and theoretical insight, is the hallmark of a modern, effective conformational analysis strategy.
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Al-Aseer, M. A., et al. (1985). Configuration and conformation of substituted azetidines. Journal of Organic Chemistry. Available at: [Link]
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Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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García-López, M. T., et al. (2010). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]
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Overberger, C. G., & Hsieh, Y. (1981). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules. Available at: [Link]
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Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]
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Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
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Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Available at: [Link]
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Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]
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Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. Available at: [Link]
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Campeau, L.-C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
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Gregson, C. H. U., et al. (2021). Marketed drugs containing 1,3-substituted azetidine scaffolds. ResearchGate. Available at: [Link]
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Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry. Available at: [Link]
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Kumar, V., & Aggarwal, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry. Available at: [Link]
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Thomson, J. L., & Procter, D. J. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
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Natho, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at: [Link]
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Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad. Available at: [Link]
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Kass, S. R. (2021). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Molecules. Available at: [Link]
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da Silva, A. B. F., et al. (2024). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. Journal of Organic Chemistry. Available at: [Link]
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Ho, H. T., & Zhao, Y. (2015). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available at: [Link]
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Tang, X., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]
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Lee, S., & Lim, C. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences. Available at: [Link]
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Kass, S. R. (2021). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. ResearchGate. Available at: [Link]
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Kim, K. S., et al. (2003). Computational Study of Conformational Preferences of Thioamide-Containing Azaglycine Peptides. Journal of Computational Chemistry. Available at: [Link]
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Rhinehardt, K., & Dong, M. (2022). Computational analysis of protein conformational heterogeneity. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
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Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Methodological & Application
Application Note: Strategic Incorporation of 2-(1-Methylazetidin-3-yl)ethan-1-amine for the Synthesis of Novel Cereblon-Recruiting PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced protein degradation.[1][2] A critical component of a PROTAC is the E3 ligase ligand, which commandeers the cell's ubiquitin-proteasome system.[3] While ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide have been foundational for recruiting the Cereblon (CRBN) E3 ligase, challenges related to their chemical stability and potential for racemization have spurred the development of alternative scaffolds.[4][5][6] This guide details the application of 2-(1-methylazetidin-3-yl)ethan-1-amine, a non-glutarimide CRBN ligand building block, in the synthesis of next-generation PROTACs. We provide the scientific rationale for its use, detailed synthetic protocols, and methods for biochemical and cellular characterization, offering researchers a comprehensive resource for developing more stable and potent protein degraders.
Introduction: The Need for Advanced CRBN Ligands
PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][7] By inducing the formation of a ternary POI-PROTAC-E3 ligase complex, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][7] Among the 600+ E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ligase complex, is one of the most frequently hijacked for targeted protein degradation.[7][8]
The initial success of CRBN-based PROTACs was built upon ligands derived from thalidomide and its analogs (lenalidomide, pomalidomide), collectively known as IMiDs.[2][8] However, these molecules possess inherent liabilities:
-
Chemical Instability: The glutarimide and phthalimide rings are susceptible to hydrolysis in aqueous environments like cell culture media and physiological fluids, which can complicate data interpretation and limit therapeutic potential.[5][6]
-
Racemization: The chiral center on the glutarimide ring can racemize, leading to a mixture of enantiomers with differing CRBN binding affinities and neosubstrate profiles.[4][6]
To overcome these limitations, the field has moved towards developing non-IMiD, non-glutarimide CRBN binders. Phenyl glutarimides (PGs) and phenyl dihydrouracils (PDs) have shown improved stability.[4][5][6][9] The building block This compound represents a significant advancement, offering a compact, stable, and synthetically versatile primary amine handle for direct incorporation into PROTAC synthesis workflows. Its azetidine core serves as a bioisostere for components of traditional CRBN ligands, providing a unique vector for linker attachment while aiming to improve physicochemical properties.
Synthesis Strategy and Protocols
The most common and robust method for incorporating this compound into a PROTAC is through amide bond formation . This involves coupling the primary amine of the azetidine building block with a carboxylic acid on the POI-ligand-linker fragment.
General Synthesis Workflow
The overall strategy is a convergent synthesis where the POI ligand-linker and the E3 ligand are coupled in a final step. This modular approach allows for the rapid generation of a library of PROTACs by varying the linker, POI ligand, or E3 ligand.
Caption: General workflow for PROTAC synthesis via amide coupling.
Detailed Protocol: Amide Coupling Reaction
This protocol describes a standard procedure for coupling a POI-Linker-COOH intermediate with this compound.
Materials and Reagents:
-
POI-Linker-COOH intermediate
-
This compound (or its HCl/TFA salt)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Nitrogen or Argon atmosphere
-
Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
Protocol Steps:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the POI-Linker-COOH intermediate (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) to the solution. Stir for 5-10 minutes at room temperature. This pre-activation step forms the active O-acylisourea ester, which is highly reactive towards amines.
-
Base Addition: Add DIPEA (3.0-4.0 eq) to the mixture. If the amine starting material is a salt (e.g., HCl salt), the excess base is crucial to neutralize the salt and facilitate the reaction.
-
Amine Addition: Add this compound (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final PROTAC molecule with high purity (>95%).
-
Verification: Confirm the identity and purity of the final compound by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expert Insight (Causality):
-
Why HATU? HATU is a highly efficient, modern coupling reagent that minimizes side reactions and racemization, especially with sensitive substrates. Its superiority over older reagents like DCC/HOBt often results in higher yields and cleaner reaction profiles.[8]
-
Why excess DIPEA? DIPEA is a non-nucleophilic base. An excess is used not only to catalyze the reaction but also to neutralize the hexafluorophosphate counterion from HATU and any acid salt present with the amine, ensuring the amine is in its free-base form and maximally nucleophilic.[10]
Table 1: Common Amide Coupling Reagents & Conditions
| Coupling Reagent(s) | Base | Solvent | Temperature | Key Advantages |
| HATU | DIPEA, TEA | DMF, DCM | Room Temp | High efficiency, low racemization, fast reaction times. |
| HBTU/HOBt | DIPEA, TEA | DMF | Room Temp | Reliable and cost-effective alternative to HATU. |
| EDC/HOBt | DIPEA, NMM | DCM, DMF | 0°C to RT | Water-soluble byproducts, good for peptide chemistry. |
| T3P | Pyridine, DIPEA | Ethyl Acetate, DCM | Room Temp | Strong coupling agent, byproducts are easily removed by aqueous wash. |
Abbreviations: TEA (Triethylamine), NMM (N-Methylmorpholine), T3P (Propylphosphonic Anhydride)
Characterization of the Final PROTAC
Once synthesized and purified, the PROTAC's biological activity must be thoroughly characterized. This involves confirming its ability to induce the degradation of the target protein through the formation of a stable ternary complex.
Mechanism of Action
The PROTAC's function is a catalytic cycle within the cell, where one molecule can induce the degradation of multiple target protein molecules.
Sources
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Coupling of 2-(1-Methylazetidin-3-yl)ethan-1-amine to Bioactive Warheads
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the covalent conjugation of 2-(1-Methylazetidin-3-yl)ethan-1-amine to various electrophilic "warheads." The azetidine motif is a privileged scaffold in modern drug discovery, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensionality.[1] This guide details field-proven, step-by-step protocols for the most critical coupling reactions, including amide bond formation with carboxylic acids, conjugate addition to acrylamides, and reductive amination with aldehydes/ketones. The causality behind experimental choices, reaction monitoring, purification, and troubleshooting is explained to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the Azetidine Linker
The this compound moiety serves as a versatile linker-fragment in the construction of complex therapeutic agents like targeted covalent inhibitors (TCIs), antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that offers a unique structural and conformational profile compared to more common pyrrolidine or piperidine rings. Its incorporation can enhance binding affinity by minimizing the entropic penalty upon target engagement and improve pharmacokinetic properties.[1] The terminal primary amine of the title compound is a potent nucleophile, enabling a wide range of well-established coupling chemistries to covalently attach it to an electrophilic warhead, the molecular component responsible for the desired biological activity.[2][3] The choice of coupling strategy is dictated by the functional group present on the warhead.
General Considerations & Material Preparation
2.1. Reagent Handling and Storage
-
This compound: This reagent is a primary amine and should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent oxidation and carboxylation from atmospheric CO2. It is hygroscopic; handle it quickly and in a dry environment.
-
Coupling Reagents (EDC, HATU): Carbodiimides like EDC and uronium salts like HATU are moisture-sensitive.[4] Purchase in small quantities, store in a desiccator, and allow the vial to warm to room temperature before opening to prevent condensation.
-
Solvents: Use anhydrous, amine-free solvents for all coupling reactions. Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are common choices. Use of a solvent from a freshly opened bottle or one passed through a solvent purification system is highly recommended.
2.2. Reaction Monitoring Progress of all coupling reactions should be monitored to determine the point of completion and to identify any potential side reactions.
-
Thin-Layer Chromatography (TLC): A simple, rapid method. Use a suitable solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with 1% triethylamine) to resolve the starting amine, warhead, and the product. Visualize spots using UV light (if chromophoric) and/or staining with ninhydrin (stains primary amines yellow/purple) or potassium permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for unambiguous monitoring. A small aliquot of the reaction mixture is diluted and injected to track the disappearance of starting materials and the appearance of the product's mass-to-charge ratio (m/z).
Protocol 1: Amide Bond Formation with Carboxylic Acid Warheads
Amide bond formation is the most common conjugation strategy in medicinal chemistry.[5] The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[6][7] Therefore, a coupling agent is required to activate the carboxylic acid.
3.1. Method A: EDC/NHS Coupling This is a robust and widely used method that proceeds through a stable N-hydroxysuccinimide (NHS) ester intermediate, minimizing side reactions.[4][8]
Mechanism Overview:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
-
NHS attacks this intermediate to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis.[8]
-
The primary amine of the azetidine linker attacks the NHS ester, displacing NHS to form the stable amide bond.
Experimental Protocol: EDC/NHS Coupling
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid warhead (1.0 eq).
-
Dissolution: Dissolve the warhead in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Activation: Add N-hydroxysuccinimide (NHS) (1.2 eq) followed by EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. Activation is often most efficient at a slightly acidic pH.[9]
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid and NHS) and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
3.2. Method B: HATU Coupling HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a more powerful uronium-based coupling reagent, often used for sterically hindered substrates or when EDC/NHS fails.[10]
Mechanism Overview: The reaction proceeds via a highly reactive OAt-active ester, with the pyridine nitrogen of the HOAt leaving group thought to accelerate the reaction through a favorable transition state.[10]
Experimental Protocol: HATU Coupling
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid warhead (1.0 eq).
-
Dissolution: Dissolve the warhead in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq).
-
Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir for 5-10 minutes.
-
Amine Addition: Add a solution of this compound (1.1 eq) in DMF.
-
Reaction: Stir at room temperature for 1-4 hours. These reactions are often very fast.[11]
-
Monitoring & Work-up: Follow the same procedures as described for EDC/NHS coupling (Steps 6-8 in Section 3.1).
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Coupling Reagent | EDC·HCl / NHS | HATU |
| Equivalents (Acid:Amine:Reagent) | 1 : 1.1 : 1.2 | 1 : 1.1 : 1.1 |
| Base | Not always required (DIPEA optional) | DIPEA (2-3 eq) required |
| Typical Solvent | DCM, DMF | DMF |
| Reaction Time | 4 - 16 hours | 1 - 4 hours |
| Cost | Lower | Higher |
| Use Case | General purpose, standard couplings | Sterically hindered substrates, difficult couplings[5] |
Protocol 2: Conjugate (Michael) Addition to Acrylamide Warheads
Targeted covalent inhibitors frequently employ an acrylamide moiety as a warhead, which reacts with nucleophilic residues (like cysteine) in a protein active site.[3] The primary amine of the azetidine linker can be coupled to a precursor bearing an acrylamide via aza-Michael addition.[12]
Mechanism Overview: The nucleophilic primary amine attacks the β-carbon of the electron-deficient alkene in the acrylamide, forming a stable carbon-nitrogen bond.[13][14]
Experimental Protocol: Aza-Michael Addition
-
Preparation: In a round-bottom flask, dissolve the acrylamide-containing warhead (1.0 eq).
-
Dissolution: Use a polar protic solvent such as methanol, ethanol, or a mixture like methanol/water, which can accelerate the reaction.[15]
-
Amine Addition: Add this compound (1.05 - 1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction can be slow, sometimes requiring gentle heating (40-60°C) or extended reaction times (24-48 hours). The reaction is often reversible upon strong heating.[12]
-
Monitoring: Monitor by LC-MS for the formation of the adduct.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The product can often be purified by flash chromatography or, if the product is a salt, by precipitation/crystallization.
Protocol 3: Reductive Amination with Aldehyde/Ketone Warheads
Reductive amination is a powerful method for forming C-N bonds and is used to couple amines to carbonyl compounds.[16] The reaction proceeds in two stages: formation of an imine (or enamine) intermediate, followed by its reduction.[17]
Mechanism Overview:
-
The primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a carbinolamine intermediate.
-
The carbinolamine dehydrates to form a transient iminium ion, which is then reduced by a mild, selective reducing agent.
Experimental Protocol: Reductive Amination
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone warhead (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE), methanol, or THF.
-
Amine Addition: Add this compound (1.1 eq).
-
pH Adjustment (Optional but Recommended): Add a small amount of acetic acid (e.g., 0.5 eq) to catalyze imine formation. The optimal pH is typically between 5 and 6.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.[18] This reagent is selective for the iminium ion over the starting carbonyl.
-
Reaction: Stir at room temperature for 2-12 hours.
-
Monitoring: Monitor by LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Workflows and Mechanisms
General Synthesis Workflow
Caption: General experimental workflow for coupling and purification.
EDC/NHS Amide Coupling Mechanism
Caption: Mechanism for EDC/NHS mediated amide bond formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to start or stalls | 1. Inactive coupling reagents (hydrolyzed).2. Poor quality/wet solvent.3. Steric hindrance around reactive sites. | 1. Use fresh, high-quality coupling reagents.2. Use anhydrous solvent from a fresh bottle.3. Switch to a stronger coupling reagent (e.g., from EDC to HATU). Increase temperature slightly (e.g., to 40°C). |
| Low Yield | 1. Incomplete reaction.2. Side product formation (e.g., hydrolysis of activated ester).3. Product loss during work-up/purification. | 1. Increase reaction time or add more coupling reagent.2. Ensure anhydrous conditions. For EDC coupling, use NHS to form a more stable intermediate.[19]3. Avoid overly acidic/basic washes if product is unstable. Use appropriate silica gel loading. |
| Multiple products observed by LC-MS | 1. Di-acylation or di-alkylation (if warhead has multiple reactive sites).2. Racemization (for chiral acids).3. Formation of urea byproduct from EDC. | 1. Use a limiting amount of the azetidine amine or protect other reactive sites on the warhead.2. For peptide couplings, add a racemization suppressant like HOBt.[20] HATU is generally better at preventing racemization.3. Ensure proper aqueous work-up to remove water-soluble byproducts. |
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
- Targeted Covalent Inhibitor Synthesis. (2025). YouTube.
- How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- H
- Synthesis of primary amines by one-pot reductive amination of aldehydes. (2015). Der Pharma Chemica.
- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). The Journal of Organic Chemistry.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
- Amine to Amide (Coupling)
- Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. (n.d.). Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Model reactions of acrylamide with selected amino compounds. (2010). PubMed.
- Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). RSC Publishing.
- 3,2-Hydroxypyridinone (3,2-HOPO)
- Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Amine coupling through EDC/NHS: a practical approach. (n.d.).
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Unknown Source.
- instructions - edc. (n.d.). Thermo Fisher Scientific.
- Covalent inhibitors: a rational approach to drug discovery. (2020). PubMed Central.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 12. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
- 15. 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 20. peptide.com [peptide.com]
2-(1-Methylazetidin-3-yl)ethan-1-amine as a linker for antibody-drug conjugates
Application Note & Protocol
Leveraging 2-(1-Methylazetidin-3-yl)ethan-1-amine as a Hydrophilic, Non-Cleavable Linker Component for Advanced Antibody-Drug Conjugate Development
Abstract
Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents.[1] The linker, which connects these two components, is a critical determinant of an ADC's stability, pharmacokinetics, and overall therapeutic index.[][3][4] This document provides a detailed technical guide on the application of this compound, a novel linker component, for the development of next-generation ADCs. We present its rationale, key properties, a detailed two-stage conjugation and purification protocol, and a comprehensive workflow for the analytical characterization of the final conjugate. The incorporation of the N-methylated azetidine moiety is proposed to enhance the hydrophilicity of the linker, potentially mitigating aggregation issues and improving the pharmacokinetic profile of the resulting ADC.
Introduction: The Critical Role of Linker Design
An ideal ADC linker must maintain a stable connection between the antibody and the cytotoxic payload in systemic circulation to prevent premature drug release and off-target toxicity.[5] Upon internalization into the target cancer cell, the linker must facilitate the efficient release of the active payload.[] Linkers are broadly categorized as cleavable or non-cleavable.[6] Non-cleavable linkers offer high plasma stability, releasing the payload only after complete lysosomal degradation of the antibody, which can reduce off-target toxicity and widen the therapeutic window.[7][8]
A significant challenge in ADC development is managing the biophysical properties of the conjugate. Many potent cytotoxic payloads are hydrophobic, and conjugating them to an antibody can increase the propensity for aggregation, leading to poor solubility, reduced efficacy, and potential immunogenicity.[6] Therefore, designing linkers with improved hydrophilicity is a key strategy for overcoming these challenges.[5]
This guide focuses on This compound , a linker building block featuring a strained, N-methylated azetidine ring. This four-membered heterocyclic amine can serve as a hydrophilic, non-cleavable spacer. Its primary amine provides a versatile handle for conjugation, while the tertiary amine within the azetidine ring is expected to be protonated at physiological pH, enhancing the water solubility of the entire linker-payload system.
Physicochemical Properties of the Linker
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1542210-23-0 | [9][10] |
| Molecular Formula | C₆H₁₄N₂ | [10] |
| Molecular Weight | 114.19 g/mol | [10] |
| Boiling Point | 134.5 ± 8.0 °C (Predicted) | [9] |
| Density | 0.926 ± 0.06 g/cm³ (Predicted) | [9] |
| pKa | 10.31 ± 0.10 (Predicted) | [9] |
| Appearance | Colorless to light yellow liquid | [9] |
Principle of Conjugation: A Site-Specific Thiol-Reactive Strategy
To create a homogeneous and well-defined ADC, a site-specific conjugation strategy is preferable to random conjugation on lysine residues.[11] Lysine conjugation often results in a heterogeneous mixture of species with variable drug-to-antibody ratios (DARs), which can complicate characterization and lead to suboptimal performance.[11] Cysteine-based conjugation, targeting the interchain disulfide bonds of an antibody, offers greater control over DAR and the site of attachment.[11]
Our proposed workflow involves a two-stage process:
-
Synthesis of a Maleimide-Activated Payload-Linker Construct: The primary amine of this compound is first acylated with a payload that has been pre-functionalized with a carboxyl group and a terminal maleimide group (via a spacer like SMCC).
-
Site-Specific Antibody Conjugation: The antibody's interchain disulfides are partially reduced to generate reactive thiol groups. The maleimide-activated payload-linker construct is then covalently attached to these thiols via a Michael addition reaction.
Detailed Experimental Protocols
Safety Precaution: The cytotoxic payloads used in ADC synthesis are highly potent. All handling of the payload and its conjugates must be performed in a suitable containment facility (e.g., a certified fume hood or isolator) by trained personnel wearing appropriate personal protective equipment (PPE).
Protocol 3.1: Antibody Preparation (Partial Reduction)
Rationale: Partial reduction of the interchain disulfide bonds of an IgG1 antibody with a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) generates free thiol groups for conjugation. Controlling the stoichiometry of TCEP allows for precise control over the number of available thiols, targeting a specific DAR (e.g., DAR 4).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed and nitrogen-sparged
-
50 mM EDTA solution
-
10 mM TCEP stock solution in water
-
Sephadex G-25 desalting column
Procedure:
-
Prepare the antibody solution in PBS containing 1 mM EDTA to a final concentration of 5 mg/mL. The EDTA chelates trace metals that can catalyze re-oxidation of the thiols.
-
Add a 2.5 molar equivalent of TCEP per mole of antibody to the solution. (e.g., For an IgG1 at 150 kDa, this targets the reduction of 4 disulfide bonds to yield 8 thiols, for a theoretical maximum DAR of 8).
-
Incubate the reaction at 37°C for 90 minutes with gentle agitation.
-
Immediately purify the reduced antibody using a pre-equilibrated Sephadex G-25 column to remove excess TCEP. Elute with degassed PBS containing 1 mM EDTA.
-
Pool the protein-containing fractions and determine the concentration via UV absorbance at 280 nm. The reduced antibody should be used immediately in the next step.
Protocol 3.2: Conjugation of Payload-Linker to Antibody
Rationale: The maleimide group on the payload-linker construct reacts specifically with the free thiols on the reduced antibody to form a stable thioether bond. The reaction is typically performed at a pH just below neutral to balance maleimide stability and thiol reactivity. The addition of an organic co-solvent may be necessary if the payload-linker is hydrophobic.
Materials:
-
Reduced antibody solution (from Protocol 3.1)
-
Maleimide-Payload-Linker construct dissolved in DMSO (10 mM stock)
-
Degassed PBS, pH 7.2, with 1 mM EDTA
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Adjust the concentration of the reduced antibody to 4 mg/mL with the reaction buffer (PBS, pH 7.2, 1 mM EDTA).
-
Calculate the required volume of the Maleimide-Payload-Linker stock solution. A molar excess of 1.5 equivalents of the linker-payload per available thiol is recommended as a starting point.
-
Slowly add the Maleimide-Payload-Linker solution to the stirring antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature (20-22°C) for 2 hours, protected from light.
-
To quench the reaction and cap any unreacted thiols, add a 20-fold molar excess of N-acetylcysteine and incubate for an additional 30 minutes.
Protocol 3.3: ADC Purification
Rationale: After conjugation, the reaction mixture contains the desired ADC, as well as unconjugated antibody, excess payload-linker, and quenched reagents. Size Exclusion Chromatography (SEC) is an effective method to separate the high-molecular-weight ADC from these smaller impurities.[12][]
Materials:
-
Quenched conjugation reaction mixture
-
SEC column (e.g., Superdex 200 or equivalent)
-
Purification buffer (e.g., Histidine-Sucrose buffer, pH 6.0)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute with the purification buffer at a pre-determined flow rate, monitoring the eluate by UV absorbance at 280 nm.
-
Collect the fractions corresponding to the main protein peak, which represents the purified ADC.
-
Pool the purified ADC fractions, determine the final concentration, and sterile-filter through a 0.22 µm membrane. Store at 2-8°C.
Characterization and Quality Control
Thorough characterization is essential to ensure the ADC meets quality standards for efficacy and safety.[1][14] The primary goals are to determine the average DAR, the distribution of different drug-loaded species, and the level of impurities like aggregates or free drug.[12][15]
Protocol 4.1: DAR Determination by HIC-HPLC
Principle: Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity. As cytotoxic drug molecules are conjugated to the antibody, the overall hydrophobicity increases. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8), allowing for the calculation of the average DAR and the distribution of species.[15]
Method Summary:
-
Column: TSKgel Butyl-NPR or similar
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Gradient: A reverse salt gradient from high (e.g., 100% A) to low salt (e.g., 100% B).
-
Detection: UV at 280 nm.
-
Analysis: The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR values. The average DAR is calculated from the integrated peak areas, weighted by their respective DAR number.
Protocol 4.2: Purity and Aggregation Analysis by SEC-HPLC
Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is the gold standard for quantifying high-molecular-weight species (aggregates) and low-molecular-weight species (fragments) in a biopharmaceutical preparation.[12]
Method Summary:
-
Column: TSKgel G3000SWxl or equivalent
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Flow Rate: Isocratic flow at 0.5 mL/min
-
Detection: UV at 280 nm.
-
Analysis: The main peak corresponds to the ADC monomer. Peaks eluting earlier are aggregates, while peaks eluting later are fragments. Purity is expressed as the percentage of the main peak area relative to the total peak area.
Expected Analytical Results
| Analytical Method | Parameter Measured | Typical Acceptance Criteria | Rationale |
| HIC-HPLC | Average Drug-to-Antibody Ratio (DAR) | 3.8 - 4.2 | Ensures consistent potency and PK profile. |
| DAR=0 Species | < 5% | Confirms efficient conjugation. | |
| SEC-HPLC | Monomer Purity | ≥ 95% | High purity is critical for safety and efficacy. |
| High Molecular Weight Species (Aggregates) | ≤ 5% | Aggregates can induce immunogenicity.[6] | |
| LC-MS | Mass Confirmation | Observed mass matches theoretical mass | Confirms correct conjugation of the payload-linker to the antibody subunits.[16] |
Discussion and Future Perspectives
The use of this compound as a linker component offers a promising strategy for developing ADCs with favorable biophysical properties. The inherent hydrophilicity of the N-methylated azetidine ring may help to offset the hydrophobicity of the payload, potentially leading to ADCs with higher DAR values without the associated aggregation and solubility issues.
The non-cleavable nature of the proposed linker design ensures high plasma stability, a critical attribute for minimizing off-target toxicity.[7] Future work should focus on a direct comparison of this linker with traditional non-cleavable linkers (e.g., SMCC-based) in terms of in vitro stability, in vivo pharmacokinetics, and anti-tumor efficacy. Furthermore, the modular nature of the described synthesis allows for the incorporation of this hydrophilic azetidine unit into more complex, cleavable linker systems to assess its impact in different ADC formats.
References
-
Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Available at: [Link]
-
Wang, B., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. Available at: [Link]
-
Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed, 34220498. Available at: [Link]
-
Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability. Available at: [Link]
-
Santora, L., et al. Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available at: [Link]
-
Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Available at: [Link]
-
Prothero, C. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Available at: [Link]
-
Beijing Baite Paike Biotechnology Co., Ltd. Antibody-Drug Conjugate (ADC) Characterization. Available at: [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 84(11), 4637-4646. Available at: [Link]
-
AxisPharm. What are ADC Linkers?. Available at: [Link]
-
Creative Biolabs. Overview of Methods & Payloads for Antibody Conjugation. Available at: [Link]
-
Kim, E. G., Kim, K. M. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 7(12), 884-895. Available at: [Link]
-
Hermanson, G. T. (2004). Small-Molecule-Protein Conjugation Procedures. Springer Protocols. Available at: [Link]
-
DC Chemicals. (R)-Azetidine-2-carboxylic acid. Available at: [Link]
-
Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link]
-
Browne, C. D., et al. (2022). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Molecules, 27(19), 6495. Available at: [Link]
-
ADC Review. Linkers for Antibody Drug Conjugates: Current Role and Advancements. Available at: [Link]
Sources
- 1. adcreview.com [adcreview.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. veranova.com [veranova.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. This compound | 1542210-23-0 [amp.chemicalbook.com]
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- 11. academic.oup.com [academic.oup.com]
- 12. Antibody-Drug Conjugate (ADC) Characterization | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
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- 16. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Deployment of 2-(1-Methylazetidin-3-yl)ethan-1-amine in the Synthesis of Novel CRBN-Recruiting PROTACs for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD).
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
While the initial query focused on the direct application of 2-(1-Methylazetidin-3-yl)ethan-1-amine as a primary E3 ligase-recruiting moiety, the current body of peer-reviewed literature does not extensively support its use in this capacity. However, its structural features—a substituted azetidine ring coupled with a primary amine—make it an exceptionally valuable building block in the synthesis of novel linkers and as a component of more complex E3 ligase ligands, particularly for the widely exploited Cereblon (CRBN) E3 ligase. This application note, therefore, provides a detailed guide on the strategic incorporation of this compound into the design and synthesis of advanced CRBN-recruiting PROTACs, complete with experimental protocols and scientific rationale.
Part 1: The Strategic Role of this compound in PROTAC Design
The azetidine motif, a four-membered heterocyclic amine, has gained significant traction in medicinal chemistry due to its ability to impart favorable physicochemical properties. When incorporated into PROTAC linkers, the this compound fragment can offer several advantages:
-
Improved Solubility and Reduced Lipophilicity: The nitrogen atom in the azetidine ring can be protonated at physiological pH, enhancing the aqueous solubility of the PROTAC molecule. This is a critical parameter for achieving good oral bioavailability and cellular permeability.
-
Vectorial Exit and Conformational Rigidity: The rigid, three-dimensional structure of the azetidine ring can help to control the exit vector from the E3 ligase ligand, influencing the conformational pre-organization of the PROTAC. This can lead to more favorable ternary complex formation and improved degradation efficiency.
-
Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to a longer in vivo half-life of the PROTAC.
-
Novel Chemical Space: The incorporation of such saturated heterocycles provides access to novel chemical space, allowing for the fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties and the potential to circumvent existing intellectual property.
The primary amine of this compound serves as a versatile chemical handle for its conjugation to the rest of the PROTAC molecule, typically through amide bond formation with a carboxylic acid-functionalized linker or E3 ligase ligand.
Part 2: Synthesis of a CRBN-Recruiting PROTAC Incorporating the Azetidine Moiety
This section provides a representative synthetic protocol for the construction of a PROTAC targeting the Bruton's tyrosine kinase (BTK), a well-validated target in B-cell malignancies, using a CRBN ligand and incorporating the this compound fragment within the linker.
Experimental Protocol: Synthesis of a BTK-Targeting PROTAC
Objective: To synthesize a PROTAC (schematically represented below) that recruits BTK to the CRBN E3 ligase, leading to the degradation of BTK.
Workflow Diagram
Caption: A generalized workflow for the synthesis of the target PROTAC.
Materials:
-
Pomalidomide-linker-COOH (a pre-synthesized intermediate where a linker with a terminal carboxylic acid is attached to pomalidomide)
-
This compound
-
Ibrutinib-linker-COOH (a derivative of the BTK inhibitor ibrutinib with a linker and a terminal carboxylic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Step-by-Step Protocol:
-
Synthesis of the Linker-CRBN Ligand-Azetidine Intermediate: a. Dissolve pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add this compound (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS. e. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the desired intermediate.
-
Final Coupling to the BTK Ligand: a. Dissolve the purified intermediate from Step 1 (1.0 eq) and Ibrutinib-linker-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15 minutes. c. Monitor the reaction by LC-MS. The reaction is typically complete within 4-6 hours.
-
Purification and Characterization: a. Purify the final PROTAC molecule by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA. b. Lyophilize the collected fractions to obtain the pure PROTAC as a solid. c. Characterize the final compound by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
Part 3: Cellular and Biochemical Evaluation of the PROTAC
Once the PROTAC is synthesized and characterized, its biological activity must be evaluated. This section provides protocols for key cellular assays to determine the efficacy of the newly synthesized BTK-targeting PROTAC.
Experimental Protocol: Western Blot Analysis for BTK Degradation
Objective: To quantify the degradation of BTK protein in a relevant cell line (e.g., TMD8, a B-cell lymphoma line) upon treatment with the PROTAC.
Workflow Diagram
Caption: A standard workflow for Western blot analysis of protein degradation.
Materials:
-
TMD8 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
The synthesized BTK-targeting PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BTK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Protocol:
-
Cell Culture and Treatment: a. Seed TMD8 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in DMSO and then in culture medium. The final DMSO concentration should be ≤ 0.1%. c. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. c. Determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the BTK band intensity to the corresponding GAPDH band intensity. c. Plot the normalized BTK levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved).
Data Presentation
The results of the degradation experiment can be summarized in a table:
| PROTAC Concentration (nM) | Normalized BTK Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 5 |
From this data, a DC₅₀ value can be calculated, which for this hypothetical example would be approximately 15 nM.
Part 4: Mechanistic Insights and Advanced Assays
To further validate that the observed protein degradation is occurring through the intended PROTAC mechanism, additional assays are recommended.
Ternary Complex Formation Assay (e.g., TR-FRET)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to directly measure the formation of the BTK-PROTAC-CRBN ternary complex in vitro. This assay provides quantitative information on the cooperativity of ternary complex formation, which is often a key determinant of PROTAC efficacy.
Ubiquitination Assay
An in vitro ubiquitination assay can confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein. This involves incubating the purified POI, E1 and E2 enzymes, ubiquitin, ATP, and the E3 ligase in the presence and absence of the PROTAC, followed by Western blot analysis for polyubiquitinated BTK.
Conclusion
While this compound may not be a direct E3 ligase recruiter based on current knowledge, its application as a strategic building block in PROTAC design holds significant promise. Its incorporation into linkers can impart favorable physicochemical properties, leading to PROTACs with improved solubility, metabolic stability, and cellular activity. The protocols and workflows detailed in this application note provide a comprehensive guide for the synthesis and evaluation of novel CRBN-recruiting PROTACs that leverage the unique structural features of this azetidine-containing amine. As the field of targeted protein degradation continues to evolve, the exploration of novel chemical matter, including unique linker components like the one discussed here, will be crucial for the development of the next generation of highly effective and safe protein-degrading therapeutics.
References
-
Title: PROTACs: A New Therapeutic Modality for Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The PROTAC technology in drug discovery: a structural overview Source: Drug Discovery Today URL: [Link]
-
Title: The role of Cereblon in protein homeostasis and degradation Source: Seminars in Cell & Developmental Biology URL: [Link]
-
Title: A guide to the design of targeted protein degraders Source: Nature Reviews Chemistry URL: [Link]
-
Title: The Azetidine Motif in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
solid-phase synthesis of PROTACs with azetidine-based linkers
Application Notes & Protocols
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker connecting the two ligand-binding moieties of a PROTAC is a critical determinant of its efficacy, selectivity, and physicochemical properties. This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of PROTACs incorporating azetidine-based linkers. Azetidine rings, as constrained four-membered heterocycles, are increasingly utilized in medicinal chemistry to impart conformational rigidity and improve pharmacokinetic profiles.[2][3] Their incorporation into PROTAC linkers can pre-organize the molecule into a bioactive conformation, enhancing the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[4] We present a rationale for the use of azetidine linkers, a step-by-step solid-phase synthesis workflow, purification methods, and analytical characterization techniques.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules composed of two distinct ligands joined by a chemical linker.[5] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[6]
The linker is far more than a simple spacer; it profoundly influences the PROTAC's biological activity.[7] Its length, composition, rigidity, and attachment points dictate the geometry and stability of the ternary complex, which is essential for efficient ubiquitination.[6] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing shift towards more rigid structures to reduce the entropic penalty of binding and enhance selectivity.[8][4][9]
The Azetidine Motif: A Privileged Scaffold for Linker Design
The azetidine ring is a four-membered, sp³-rich nitrogen-containing heterocycle that has gained significant traction in drug discovery.[2][3][10] Its unique structural features offer several advantages when incorporated into PROTAC linkers:
-
Conformational Rigidity: The strained ring structure of azetidine restricts bond rotation, which can help pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4] This reduces the flexibility of the linker, potentially increasing the stability and cooperativity of the ternary complex.[11]
-
Improved Physicochemical Properties: Azetidines can improve key drug-like properties, including metabolic stability, aqueous solubility, and cell permeability, compared to more lipophilic or flexible linkers.[3][12]
-
Precise Vectorial Control: The defined geometry of the azetidine ring provides precise exit vectors for attaching the POI and E3 ligase ligands, allowing for fine-tuning of their relative orientation.
Solid-Phase Synthesis (SPS) Strategy
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry for constructing PROTAC libraries.[13][14] The ability to drive reactions to completion using excess reagents and the simplification of purification by simple filtration and washing steps make SPS ideal for the rapid and efficient assembly of these complex molecules.[15][16][17] This approach is particularly well-suited for systematically exploring variations in linker length, composition, and attachment points.[18][]
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of a PROTAC using a Boc-protected azetidine-3-carboxylic acid as a key linker component, assembled on Rink Amide resin.
Materials and Reagents
| Reagent / Material | Supplier | Purpose |
| Rink Amide MBHA Resin (100-200 mesh) | Various | Solid support |
| Dichloromethane (DCM), peptide grade | Various | Washing, reaction solvent |
| N,N-Dimethylformamide (DMF), peptide grade | Various | Washing, reaction solvent |
| Piperidine | Various | Fmoc deprotection |
| Ligand 1 (Fmoc-protected amine) | Custom | E3 Ligase or POI binding moiety |
| HATU | Various | Amide coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Various | Base for coupling |
| Boc-Azetidine-3-carboxylic acid | Various | Linker building block[20] |
| Trifluoroacetic acid (TFA) | Various | Boc deprotection, final cleavage |
| Triisopropylsilane (TIS) | Various | Scavenger for cleavage |
| Ligand 2 (Carboxylic acid) | Custom | POI or E3 Ligase binding moiety |
| Acetonitrile (ACN), HPLC grade | Various | RP-HPLC mobile phase |
| Diethyl ether, anhydrous | Various | Precipitation of cleaved product |
Step-by-Step Synthesis Procedure
Resin Preparation (Swelling)
-
Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) into a solid-phase synthesis vessel.
-
Add DMF (2 mL) and gently agitate for 30 minutes at room temperature to swell the resin beads.
-
Drain the DMF.
Fmoc Deprotection of Resin
-
Add 20% piperidine in DMF (2 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
Causality Explanation: Piperidine is a secondary amine base that efficiently removes the acid-labile Fmoc protecting group from the resin's primary amine, preparing it for the first coupling step.
-
Step 1: Coupling of First Ligand
-
In a separate vial, dissolve the Fmoc-protected Ligand 1 (2.0 eq relative to resin loading), HATU (1.95 eq), and DIPEA (4.0 eq) in DMF (1.5 mL).
-
Pre-activate the mixture by vortexing for 2-3 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the vessel and wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Causality Explanation: HATU is an efficient coupling reagent that forms a highly reactive acyl-uronium intermediate with the ligand's carboxylic acid, facilitating rapid amide bond formation with the resin's free amine. DIPEA acts as a non-nucleophilic base to neutralize the reaction.
-
Step 2: Fmoc Deprotection of Ligand 1
-
Follow the same procedure as "Fmoc Deprotection of Resin" to remove the Fmoc group from the newly attached Ligand 1.
Step 3: Coupling of Azetidine Building Block
-
Pre-activate a solution of Boc-Azetidine-3-carboxylic acid (2.0 eq), HATU (1.95 eq), and DIPEA (4.0 eq) in DMF.
-
Add the activated solution to the resin and agitate for 2 hours.
-
Wash thoroughly with DMF and DCM.
-
Perform a Kaiser test to confirm reaction completion.
Step 4: Boc Deprotection of Azetidine
-
Wash the resin with DCM (3 x 2 mL).
-
Add a solution of 30% TFA in DCM (2 mL) to the resin.
-
Agitate for 5 minutes, drain, and repeat for an additional 25 minutes.
-
Wash the resin with DCM (5 x 2 mL), 10% DIPEA in DMF (2 x 2 mL, to neutralize), DMF (3 x 2 mL), and DCM (3 x 2 mL).
-
Causality Explanation: TFA is a strong acid used to remove the acid-labile Boc protecting group from the azetidine nitrogen. The neutralization wash with DIPEA is critical to ensure the free amine is ready for the subsequent coupling step.
-
Step 5: Coupling of Second Ligand
-
Pre-activate a solution of Ligand 2 (carboxylic acid, 2.0 eq), HATU (1.95 eq), and DIPEA (4.0 eq) in DMF.
-
Add the activated solution to the resin and agitate for 2-4 hours, or until a Kaiser test is negative.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
Wash with methanol (2 x 2 mL) and dry the resin under vacuum for at least 1 hour.
Step 6: Cleavage from Resin and Final Deprotection
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail (2 mL) to the dry peptidyl-resin in the reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Causality Explanation: TFA cleaves the PROTAC from the acid-labile Rink Amide linker and simultaneously removes any remaining acid-labile side-chain protecting groups. TIS and water act as scavengers to quench reactive cationic species generated during cleavage, preventing side reactions with sensitive residues.[21]
-
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Concentrate the filtrate under a stream of nitrogen to ~10% of its original volume.
-
Precipitate the crude PROTAC by adding cold diethyl ether (10 mL).
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the resulting white or off-white solid under vacuum.
Purification and Characterization
Purification The crude PROTAC is typically purified by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å (preparative scale) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 30 minutes (example, must be optimized) |
| Flow Rate | ~10-20 mL/min (preparative) |
| Detection | UV at 220 nm and 254 nm |
Collect fractions corresponding to the major product peak, combine, and lyophilize to obtain the pure PROTAC as a fluffy white solid.
Characterization Confirm the identity and purity of the final product using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight and assess purity.[22] | A major peak in the chromatogram with a mass spectrum corresponding to the calculated [M+H]⁺ of the PROTAC. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the chemical structure.[22] | A spectrum with chemical shifts and integrations consistent with the proposed PROTAC structure. |
| Analytical RP-HPLC | To determine the final purity of the lyophilized product. | A single major peak, typically >95% purity by area under the curve. |
| Biophysical Assays (e.g., TR-FRET, SPR) | To validate biological function by measuring binary binding and ternary complex formation.[1][5] | Quantitative data on binding affinities (KD) and cooperativity (α) of the ternary complex. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reagent equivalents; Inefficient coupling reagent; Steric hindrance. | Increase reaction time and/or temperature (up to 40 °C). Use a more potent coupling reagent like COMU. Double couple the problematic residue. |
| Low Yield After Cleavage | Incomplete final coupling; Incomplete cleavage from the resin. | Ensure the final coupling step went to completion. Extend cleavage time to 4 hours. Ensure the resin was fully dry before cleavage. |
| Multiple Peaks in HPLC | Incomplete deprotection; Side reactions during cleavage; Racemization. | Ensure deprotection steps were complete. Use a more robust scavenger cocktail during cleavage (e.g., add thioanisole if Met or Trp are present).[21] Ensure the base (DIPEA) is not left in contact with activated amino acids for extended periods before adding to the resin. |
| Product Insoluble After Precipitation | The PROTAC is highly hydrophobic. | Minimize the use of ether. After cleavage and concentration, dilute the TFA solution with water/ACN and directly inject onto the preparative HPLC column. |
References
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem. (2025). AiFChem.
- From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024). AxisPharm.
- Linkers in PROTACs - Precise PEG. Precise PEG.
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ChemistryOpen. [Link]
- Novel approaches for the rational design of PROTAC linkers. (2020). Exploratory Research and Hypothesis in Medicine.
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Medicinal Chemistry. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2013). University of Birmingham Research Archive. [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. (2023). Organic & Biomolecular Chemistry. [Link]
-
Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ChemistryOpen. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (2020). American Chemical Society. [Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ChemistryOpen. [Link]
-
Solid‐Phase Synthesis of PROTACs and SNIPERs on Backbone Amide Linked (BAL) Resin. (2023). Chemistry – A European Journal. [Link]
-
Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025). Nature Communications. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Molecules. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]
-
Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity. (2022). Journal of Medicinal Chemistry. [Link]
-
Solid-phase synthesis of cereblon-recruiting selective histone deacetylase 6 degraders (HDAC6 PROTACs) with anti-leukemic activity. (2022). ChemRxiv. [Link]
-
A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. (2017). Bioconjugate Chemistry. [Link]
-
Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. (2024). American Chemical Society. [Link]
-
Classification of most common linkers used in PROTAC design based on... (2024). ResearchGate. [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (2021). ChemRxiv. [Link]
-
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionalization of 1-Azabicyclobutanes. (2025). ChemRxiv. [Link]
-
Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. (2025). ChemRxiv. [Link]
-
Degradation of proteins by PROTACs and other strategies. (2019). Acta Pharmaceutica Sinica B. [Link]
-
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society. [Link]
-
Lessons in PROTAC design from selective degradation with a promiscuous warhead. (2018). ACS Chemical Biology. [Link]
-
Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (2022). Chemical Communications. [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2007). The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols: Leveraging 2-(1-Methylazetidin-3-yl)ethan-1-amine Derivatives in Advanced Click Chemistry Applications
Introduction: The Strategic Advantage of the Azetidine Scaffold in Bioconjugation
In the landscape of modern drug discovery and chemical biology, the architectural design of molecular building blocks is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties:
-
Improved Physicochemical Profile: The incorporation of an azetidine moiety can enhance aqueous solubility, metabolic stability, and receptor selectivity of a parent molecule.[1]
-
Three-Dimensionality: The inherent non-planar nature of the azetidine ring provides a valuable scaffold for creating molecules with greater three-dimensional complexity, often leading to improved target engagement and specificity.[2]
-
Vectorial Exit Point: The substituent at the 3-position of the azetidine ring projects away from the core structure, providing an ideal vector for the attachment of linkers or other functional groups without significantly impacting the interaction of the core pharmacophore with its target.
This guide focuses on the versatile applications of 2-(1-Methylazetidin-3-yl)ethan-1-amine and its derivatives as a unique building block for click chemistry-enabled bioconjugation. The primary amine functionality serves as a versatile handle for the introduction of either an azide or an alkyne group, thereby preparing this valuable scaffold for participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[3][4]
These application notes will provide detailed protocols for the derivatization of this compound and its subsequent use in the construction of high-value research tools and potential therapeutic agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
PART 1: Functionalization of this compound for Click Chemistry
The primary amine of this compound (commercially available, CAS: 1542210-23-0) is the key functional group for its entry into the world of click chemistry.[5] This section provides protocols for its conversion into azide and alkyne-functionalized derivatives.
Protocol 1.1: Synthesis of 3-(2-Azidoethyl)-1-methylazetidine
This protocol details the conversion of the primary amine to an azide using a diazotransfer reagent.[6][7]
Workflow for Azide Functionalization
Caption: Workflow for the synthesis of the azide derivative.
Materials:
| Reagent | Supplier Example | CAS No. |
| This compound | Abovchem | 1542210-23-0 |
| Imidazole-1-sulfonyl azide hydrochloride | Sigma-Aldrich | 263678-76-4 |
| Copper(II) sulfate | Sigma-Aldrich | 7758-98-7 |
| Triethylamine | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 |
| Methanol (MeOH) | Fisher Scientific | 67-56-1 |
| Saturated aqueous sodium bicarbonate solution | - | - |
| Anhydrous sodium sulfate | Fisher Scientific | 7757-82-6 |
| Silica gel for column chromatography | - | - |
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of DCM and MeOH at 0 °C, add triethylamine (2.5 eq).
-
Add a solution of imidazole-1-sulfonyl azide hydrochloride (1.1 eq) in MeOH dropwise to the reaction mixture.
-
Add a catalytic amount of a saturated aqueous solution of copper(II) sulfate.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-(2-Azidoethyl)-1-methylazetidine.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (for the characteristic azide stretch), and mass spectrometry.
Protocol 1.2: Synthesis of N-(2-(1-Methylazetidin-3-yl)ethyl)propiolamide
This protocol describes the acylation of the primary amine with an alkyne-containing activated ester.
Workflow for Alkyne Functionalization
Caption: Workflow for the synthesis of the alkyne derivative.
Materials:
| Reagent | Supplier Example | CAS No. |
| This compound | Abovchem | 1542210-23-0 |
| N-Succinimidyl propiolate | Sigma-Aldrich | 139556-55-9 |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 |
| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 |
| Saturated aqueous sodium chloride solution | - | - |
| Anhydrous magnesium sulfate | Fisher Scientific | 7487-88-9 |
| Silica gel for column chromatography | - | - |
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add DIPEA (1.5 eq) to the solution.
-
Add a solution of N-Succinimidyl propiolate (1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(2-(1-Methylazetidin-3-yl)ethyl)propiolamide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
PART 2: Click Chemistry Protocols
With the azide and alkyne-functionalized azetidine derivatives in hand, we can now proceed with the click chemistry reactions.
Protocol 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction, a robust and widely used click chemistry method.[8][9][10]
CuAAC Reaction Scheme
Caption: General scheme for the CuAAC reaction.
Materials:
| Reagent | Rationale |
| 3-(2-Azidoethyl)-1-methylazetidine | Azide-functionalized azetidine derivative |
| Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne) | The other click partner |
| Copper(II) sulfate (CuSO₄) | Source of copper catalyst |
| Sodium ascorbate | Reducing agent to generate the active Cu(I) species in situ |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | A water-soluble ligand that stabilizes the Cu(I) catalyst and reduces cytotoxicity |
| Phosphate-buffered saline (PBS) or other suitable buffer | Reaction medium |
| DMSO (if needed) | Co-solvent for poorly soluble reagents |
Procedure:
-
Prepare Stock Solutions:
-
100 mM CuSO₄ in water.
-
200 mM THPTA in water.
-
100 mM sodium ascorbate in water (prepare fresh).
-
10 mM azide-azetidine derivative in a suitable solvent (e.g., water or DMSO).
-
10 mM alkyne-containing molecule in a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and the azide-azetidine derivative in a 1:1.2 molar ratio in your chosen buffer.
-
Add the THPTA and CuSO₄ solutions to the reaction mixture to achieve final concentrations of 1 mM and 0.2 mM, respectively.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
The purification method will depend on the nature of the product. For small molecules, purification can be achieved by reverse-phase HPLC. For bioconjugates like ADCs, size-exclusion chromatography is often employed.[8]
-
Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for applications in living systems due to the absence of a cytotoxic metal catalyst.[11][12]
SPAAC Reaction Scheme
Caption: General scheme for the SPAAC reaction.
Materials:
| Reagent | Rationale |
| 3-(2-Azidoethyl)-1-methylazetidine | Azide-functionalized azetidine derivative |
| Strained alkyne (e.g., a DBCO-functionalized payload) | The highly reactive click partner |
| Phosphate-buffered saline (PBS) or other biocompatible buffer | Reaction medium |
| Acetonitrile or DMSO (if needed) | Co-solvent for poorly soluble reagents |
Procedure:
-
Prepare Stock Solutions:
-
10 mM azide-azetidine derivative in a suitable solvent.
-
10 mM strained alkyne in a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne and the azide-azetidine derivative in a 1:1.2 molar ratio in your chosen buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 4-24 hours. The reaction time will depend on the specific strained alkyne used.
-
-
Purification:
-
Similar to CuAAC, the purification method will depend on the product.
-
PART 3: Applications in Drug Discovery
The functionalized this compound derivatives are excellent candidates for use as linkers in the construction of complex therapeutic modalities.
Application 3.1: Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[3][] The linker plays a crucial role in the stability and efficacy of an ADC. The azetidine-containing linker described herein can be used to attach a cytotoxic drug to an antibody that has been engineered to contain a click chemistry handle.
Conceptual ADC Synthesis Workflow
Caption: Workflow for the synthesis of an ADC using the azetidine linker.
Protocol for ADC Synthesis (SPAAC):
-
Prepare a solution of an azide-functionalized antibody in PBS.
-
Prepare a solution of a DBCO-functionalized payload that has been conjugated to the N-(2-(1-Methylazetidin-3-yl)ethyl)propiolamide linker.
-
Combine the antibody and the linker-payload conjugate in a 1:5 molar ratio.
-
Incubate at 4 °C for 24 hours.
-
Purify the resulting ADC using size-exclusion chromatography to remove excess linker-payload.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR).
Application 3.2: Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker is a critical component of a PROTAC, and the azetidine scaffold can be incorporated into the linker to modulate its properties.[14]
Conceptual PROTAC Structure
Caption: Structure of a PROTAC incorporating the azetidine linker.
Protocol for PROTAC Synthesis (CuAAC):
-
Synthesize an alkyne-functionalized ligand for the protein of interest and an azide-functionalized ligand for the E3 ligase, with one of these ligands being attached to the this compound scaffold.
-
Perform a CuAAC reaction as described in Protocol 2.1 to link the two ligands.
-
Purify the resulting PROTAC by reverse-phase HPLC.
-
Characterize the PROTAC by NMR and mass spectrometry.
Data Summary
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group |
| This compound | C₆H₁₄N₂ | 114.19 | Primary Amine |
| 3-(2-Azidoethyl)-1-methylazetidine | C₆H₁₂N₄ | 140.19 | Azide |
| N-(2-(1-Methylazetidin-3-yl)ethyl)propiolamide | C₉H₁₄N₂O | 166.22 | Terminal Alkyne |
Conclusion
This compound is a versatile and valuable building block for the synthesis of advanced molecular constructs for drug discovery and chemical biology. Its unique structural features, combined with the efficiency and orthogonality of click chemistry, provide a powerful platform for the development of next-generation therapeutics and research tools. The protocols provided in this guide offer a starting point for researchers to explore the potential of this exciting scaffold in their own work.
References
- Peplow, M. (2019). Click chemistry targets antibody-drug conjugates for the clinic.
-
Bioconjugate Techniques. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]
- Makarov, M. V., et al. (2020). Click chemistry in the synthesis of antibody-drug conjugates. Expert Opinion on Drug Discovery, 15(12), 1437-1453.
- Hanheiser, N., et al. (2021). Modular Synthesis of Dendritic Oligo-Glycerol Cationic Surfactants for Enhanced Antibacterial Efficacy.
- Jelinska, C., et al. (2021). Amine-to-Azide Conversion on Native RNA via Metal-Free Diazotransfer Opens New Avenues for RNA Manipulations.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2021). Molecules, 26(15), 4478.
- Jiang, T., et al. (2024). Automated Synthesis for the Safe Production of Organic Azides from Primary Amines. The Journal of Organic Chemistry.
- Nwe, K., & Brechbiel, M. W. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceuticals, 2(3), 70-86.
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Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
-
LifeTein. (2019, October 5). A click chemistry was reported about the formation of azides from primary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Retrieved from [Link]
-
PubChem. (n.d.). Azetidine. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]
- Zhang, W., & Liu, W. (2017). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry, 15(48), 10176-10185.
-
Aladdin Scientific. (n.d.). 2-(1-methylazetidin-3-yl)ethan-1-ol, min 97%, 250 mg. Retrieved from [Link]
-
Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
- Park, J. E., et al. (2020). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Molecules, 25(21), 5133.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Moroz, Y. S., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(2), 795.
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Scott, D. E., et al. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 62(18), 8341-8353.
- Bull, J. A., et al. (2021). Structure of azetidine-containing compounds found in nature.
-
ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... Retrieved from [Link]
- Bakulina, O. Y., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(15), 10325-10333.
- Kumar, A., et al. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 21(6), 702.
- Borreguero, A. M., et al. (2019). Ethylene Oxide Based Copolymers Functionalized with Terminal Alkynes: Structure Influence on their Micelle Formation. Reactive and Functional Polymers, 137, 119-128.
-
ResearchGate. (n.d.). Copper-free strain-promoted alkyne azide cycloaddition (SPAAC) reaction.... Retrieved from [Link]
- Merten, H., et al. (2019). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In Protein Engineering (pp. 259-275). Humana, New York, NY.
-
ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC. Retrieved from [Link]
-
ChemUniverse. (n.d.). Order : this compound. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]
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Application Notes & Protocols: Incorporating 2-(1-Methylazetidin-3-yl)ethan-1-amine into Drug Discovery Pipelines
<Step>
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the saturated heterocyclic building block, 2-(1-Methylazetidin-3-yl)ethan-1-amine. We delve into the scientific rationale for its use, highlighting its role in escaping "flatland" chemistry to improve physicochemical properties and explore novel chemical space. Detailed, field-tested protocols for synthetic incorporation via reductive amination and amide coupling are provided, alongside critical considerations for quality control and downstream high-throughput screening.
Introduction: The Strategic Value of Saturated Heterocycles
Modern drug discovery has increasingly focused on moving away from flat, aromatic-heavy molecules towards more three-dimensional (3D), sp³-rich scaffolds.[1][2][3] Saturated heterocycles, like the azetidine core of this compound, are at the forefront of this strategic shift.[1][4]
Why Azetidines?
Azetidines, as four-membered nitrogen-containing heterocycles, offer a unique combination of properties that make them highly valuable in medicinal chemistry:[5][6]
-
Improved Physicochemical Properties: Compared to more common saturated rings like piperidine or pyrrolidine, azetidines can confer enhanced aqueous solubility, metabolic stability, and structural rigidity.[2] Their non-planar, 3D geometry can disrupt crystal packing and improve solubility, while the strained ring system can influence metabolic pathways.[5]
-
Novel Chemical Space: The incorporation of azetidine motifs provides access to underexplored chemical space, offering new vectors for intellectual property and for optimizing ligand-target interactions.[2]
-
Versatile Bioisostere: Azetidines can serve as effective bioisosteres for other functionalities, including larger saturated rings, planar heterocycles, and even carbonyl groups.[2][7][8] This allows chemists to fine-tune properties like lipophilicity and basicity while maintaining or improving biological activity.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully incorporate the azetidine motif to enhance their pharmacokinetic profiles.[5]
The specific building block, this compound, provides a primary amine handle separated from the core azetidine ring by a flexible ethyl linker. This design allows for straightforward covalent attachment to a wide variety of scaffolds while projecting the influential azetidine group into solvent or a binding pocket.
Physicochemical & Structural Profile
Understanding the inherent properties of a building block is critical for rational drug design.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₆H₁₄N₂ | Low molecular weight, suitable for fragment-based approaches.[9] |
| Molecular Weight | 114.19 g/mol | Falls within the "Rule of Five" guidelines for lead-like compounds.[9] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | Contributes to good cell permeability and oral bioavailability. |
| cLogP (Predicted) | ~ -0.5 to 0.2 | Indicates high hydrophilicity, which can improve aqueous solubility. |
| pKa (Predicted) | Primary Amine: ~10.2; Tertiary Amine: ~9.5 | The presence of two basic centers influences solubility, receptor binding (ionic interactions), and potential for off-target effects. |
| 3D Shape | Non-planar, sp³-rich | Provides three-dimensional diversity to escape "flatland" and improve binding efficiency.[1][3] |
Strategic Implementation in Drug Discovery
The journey from building block to candidate drug involves several key stages. This section outlines how to strategically deploy this compound across the pipeline.
Workflow for Incorporating the Azetidine Moiety
The overall process involves acquiring and validating the building block, incorporating it into a parent molecule, purifying the product, and finally subjecting it to biological screening.
Caption: Drug Discovery Workflow.
Key Synthetic Incorporation Strategies
The primary amine of this compound is a versatile functional handle for two of the most fundamental and widely used reactions in medicinal chemistry: reductive amination and amide coupling.[10][11]
This diagram illustrates the two primary methods for attaching the azetidine building block to a core molecule (R-group).
Caption: Primary Synthetic Routes.
Detailed Experimental Protocols
The following protocols are designed to be robust and adaptable. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 4.1: Quality Control of Incoming Building Block
Rationale: The purity of starting materials is paramount for reaction success and data integrity. Impurities can lead to failed reactions, difficult purification, and misleading biological data.
Methodology:
-
Visual Inspection: Check for a clear, colorless to light yellow oil.
-
Proton NMR (¹H NMR):
-
Solvent: CDCl₃ or D₂O.
-
Procedure: Dissolve ~5 mg of the amine in 0.6 mL of solvent.
-
Expected Peaks: Verify the presence of the N-methyl singlet, the ethyl linker multiplets, and the azetidine ring protons. Integrate peaks to confirm the correct proton ratio. The absence of significant solvent or grease peaks is crucial.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Column: Standard C18 reverse-phase column.
-
Mobile Phase: Gradient of water/acetonitrile with 0.1% formic acid.
-
Detection: UV (e.g., 214 nm) and ESI+ (Electrospray Ionization, positive mode).
-
Expected Outcome: A single major peak in the chromatogram with a corresponding mass peak of [M+H]⁺ at m/z 115.1. Purity should be >95%.
-
Protocol 4.2: Reductive Amination with an Aldehyde Scaffold
Rationale: Reductive amination is a reliable, one-pot method for forming C-N bonds.[12][13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines/iminiums in the presence of aldehydes, and does not require strictly anhydrous conditions.[14]
Materials:
-
Aldehyde scaffold (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Optional: Acetic acid (catalytic, ~5 mol%)
Procedure:
-
To a clean, dry flask under ambient atmosphere, add the aldehyde scaffold (e.g., 0.5 mmol, 1.0 eq) and dissolve in DCM (approx. 0.1 M concentration).
-
Add this compound (0.55 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. Note: For less reactive carbonyls, adding a catalytic amount of acetic acid can accelerate this step.
-
In a single portion, add NaBH(OAc)₃ (0.75 mmol, 1.5 eq) to the stirring solution. Note: Mild effervescence may be observed.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or reverse-phase HPLC.
Protocol 4.3: Amide Coupling with a Carboxylic Acid Scaffold
Rationale: Amide bond formation is the most frequent reaction in medicinal chemistry.[15][16] Using a uronium-based coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is highly efficient, fast, and minimizes racemization for chiral acids.[16] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction.[16]
Materials:
-
Carboxylic acid scaffold (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask, dissolve the carboxylic acid scaffold (e.g., 0.5 mmol, 1.0 eq) in DMF (approx. 0.2 M).
-
Add HATU (0.6 mmol, 1.2 eq) and DIPEA (1.5 mmol, 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the active ester.
-
Add this compound (0.55 mmol, 1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography or reverse-phase HPLC.
High-Throughput Screening (HTS) Considerations
The introduction of a basic nitrogenous scaffold requires careful consideration during HTS to avoid common pitfalls and ensure high-quality data.[17][18]
Challenges & Mitigation Strategies:
-
Assay Interference: The basic nature of the azetidine and the primary amine can lead to non-specific interactions in biochemical assays, potentially causing false positives.
-
Mitigation: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in assay buffers to reduce non-specific binding. Counterscreening active compounds against a panel of unrelated targets can also help identify promiscuous inhibitors.
-
-
Compound Solubility: While the fragment itself is hydrophilic, the final molecule's solubility will depend on the parent scaffold. Poor solubility is a major source of irreproducible results.
-
Mitigation: Measure the kinetic solubility of all compounds prior to screening. Screen at concentrations well below the solubility limit. Using DMSO as a co-solvent is standard, but its final concentration in the assay should be kept low and consistent (typically ≤1%).
-
-
Data Quality: Plate-to-plate variability and systematic errors can obscure real hits.[18]
-
Mitigation: Rigorous use of positive and negative controls on every plate is essential. Z'-factor calculations should be performed for each plate to ensure assay robustness. Hits should always be confirmed by re-testing from a freshly prepared sample.
-
Conclusion
This compound is more than just a building block; it is a strategic tool for medicinal chemists aiming to create novel, drug-like molecules with improved properties. Its sp³-rich, three-dimensional character directly addresses the "escape from flatland" imperative in modern drug design. By leveraging robust and well-established synthetic protocols such as reductive amination and amide coupling, this versatile amine can be efficiently integrated into discovery pipelines. Careful attention to starting material quality control and thoughtful assay design will maximize the potential for success, enabling the discovery of next-generation therapeutics.
References
-
Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Examples of azetidine‐based bioisosters. ResearchGate. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]
-
Role of Heterocycles in Drug Discovery: An Overview. IJMRA. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. [Link]
-
Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. RSC Publishing. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers. [Link]
-
Synthesis and Characterization of a Novel Azetidine Derivative. ijarsct. [Link]
-
Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. PubMed Central. [Link]
-
New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. X-Chem. [Link]
-
Prodrugs for Amines. PubMed Central. [Link]
-
Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University. [Link]
-
Heterocycles in Medicinal Chemistry II. PubMed Central. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. National Institutes of Health. [Link]
-
Fragment-Oriented Synthesis: β-Elaboration of Cyclic Amine Fragments using Enecarbamates as Platform Intermediates. ResearchGate. [Link]
-
2-(1-methylazetidin-3-yl)ethan-1-ol. PubChemLite. [Link]
-
Challenges of HTS in early-stage drug discovery. Axxam SpA. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. AMIA. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PubMed Central. [Link]
-
Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and. Impactfactor. [Link]
-
Needs and challenges in high throughput screening. ResearchGate. [Link]
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]
-
The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Publications. [Link]
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- 3. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. baranlab.org [baranlab.org]
- 8. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound - CAS:1542210-23-0 - Abovchem [abovchem.com]
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- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 17. axxam.com [axxam.com]
- 18. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1-Methylazetidin-3-yl)ethan-1-amine
Welcome to the technical support center for the synthesis of 2-(1-Methylazetidin-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable azetidine derivative. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful execution of your synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound typically proceeds through a two-step sequence:
-
Synthesis of the Nitrile Precursor: Formation of 2-(1-Methylazetidin-3-yl)acetonitrile. This intermediate is commonly prepared from a suitable 3-substituted-1-methylazetidine.
-
Reduction of the Nitrile: The cyano group of the precursor is then reduced to a primary amine to yield the final product.
This guide will focus on troubleshooting and optimizing both of these critical stages.
Visualizing the Workflow
Caption: General synthetic workflow for this compound.
Part 1: Synthesis of 2-(1-Methylazetidin-3-yl)acetonitrile (The Nitrile Precursor)
A common route to the nitrile precursor involves the nucleophilic substitution of a leaving group at the 3-position of the 1-methylazetidine ring with a cyanide source.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-(1-Methylazetidin-3-yl)acetonitrile?
A1: The most common starting materials are (1-Methylazetidin-3-yl)methanol or 3-chloro-1-methylazetidine. The alcohol can be converted to a better leaving group, such as a tosylate or mesylate, before reaction with a cyanide salt. The chloro-derivative can sometimes be used directly.
Q2: I am observing low yields in the nitrile formation step. What are the likely causes?
A2: Low yields in this step can often be attributed to a few key factors:
-
Poor Leaving Group: If starting from the alcohol, incomplete conversion to the tosylate or mesylate will result in unreacted starting material. Ensure your tosylation or mesylation reaction goes to completion.
-
Steric Hindrance: The azetidine ring can present some steric hindrance. Optimizing reaction temperature and time is crucial.
-
Side Reactions: The strained azetidine ring can be susceptible to ring-opening, especially under harsh conditions.[1] Additionally, elimination reactions to form an unsaturated azetidine derivative are possible.
Q3: What are the recommended reaction conditions for the cyanation step?
A3: For the reaction of a tosylated or mesylated (1-methylazetidin-3-yl)methanol with sodium or potassium cyanide, polar aprotic solvents like DMSO or DMF are typically used to ensure the solubility of the cyanide salt. Reaction temperatures can range from room temperature to gentle heating (50-80 °C). It is crucial to monitor the reaction by TLC or GC-MS to avoid prolonged heating that could lead to side products.
Troubleshooting Guide: Nitrile Formation
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Inefficient leaving group. 2. Insufficient reaction time or temperature. 3. Poor solubility of cyanide salt. | 1. Ensure complete conversion of the starting alcohol to a tosylate or mesylate. Confirm by NMR or IR. 2. Gradually increase the reaction temperature in 10 °C increments and monitor the reaction progress. 3. Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and nucleophilicity of the cyanide. |
| Formation of multiple unidentified byproducts | 1. Ring-opening of the azetidine ring.[1] 2. Elimination reaction. 3. Decomposition of starting material or product. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Ensure the use of a non-nucleophilic base if any is required. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in isolating the product | The product may be volatile or water-soluble. | Use a continuous liquid-liquid extractor for work-up if the product has significant water solubility. Careful distillation under reduced pressure can be employed for purification, but be mindful of the product's thermal stability. |
Part 2: Reduction of 2-(1-Methylazetidin-3-yl)acetonitrile to the Amine
The reduction of the nitrile to the primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.[2]
Frequently Asked Questions (FAQs)
Q1: Why is LiAlH₄ the preferred reagent for this reduction?
A1: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines in high yield.[2] Milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce nitriles.[3]
Q2: What are the key safety precautions when working with LiAlH₄?
A2: LiAlH₄ reacts violently with water and other protic solvents to release flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]
Q3: My reduction with LiAlH₄ is giving a low yield of the desired amine. What could be the problem?
A3: Several factors can contribute to low yields in this step:
-
Incomplete Reaction: Insufficient LiAlH₄ or reaction time can lead to incomplete conversion.
-
Improper Work-up: The work-up procedure is critical for liberating the amine from the aluminum salts. An improper work-up can lead to significant loss of product.
-
Side Reactions: Although LiAlH₄ is generally selective for the nitrile, the strained azetidine ring can be susceptible to ring-opening, especially with prolonged reaction times or elevated temperatures.[5]
Troubleshooting Guide: Nitrile Reduction with LiAlH₄
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction of the nitrile | 1. Insufficient equivalents of LiAlH₄. 2. Low reaction temperature or short reaction time. 3. Deactivation of LiAlH₄ by moisture. | 1. Use at least 1.5-2.0 equivalents of LiAlH₄. 2. The reaction is typically run in THF at room temperature to gentle reflux. Monitor by TLC or GC-MS until the starting material is consumed. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of a gelatinous precipitate during work-up, making extraction difficult | Formation of aluminum hydroxides. | A Fieser work-up is highly recommended. To a reaction mixture containing 'x' grams of LiAlH₄, cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, with vigorous stirring. This should produce a granular precipitate that is easily filtered.[6] |
| Presence of a byproduct with a similar mass to the starting material | Possible formation of an intermediate imine that is hydrolyzed during work-up to an aldehyde. | This is less common with the vigorous conditions of LiAlH₄ reduction but can occur with insufficient reducing agent. Ensure an adequate excess of LiAlH₄ is used. |
| Evidence of azetidine ring-opening | The N-methyl group can activate the azetidine ring towards nucleophilic attack, including by the hydride reagent.[5] | Use the minimum effective reaction temperature and time. Adding the LiAlH₄ solution to the nitrile solution at 0 °C can help to control the initial exotherm. Consider alternative, milder reducing agents if ring-opening is a persistent issue. |
Experimental Protocol: A Proposed Method for the Reduction of 2-(1-Methylazetidin-3-yl)acetonitrile
This protocol is a generalized procedure based on established methods for nitrile reduction.[2] Optimization may be required.
Materials:
-
2-(1-Methylazetidin-3-yl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF to a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(1-Methylazetidin-3-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The reaction can be gently refluxed if necessary, but monitor for side products.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Perform a Fieser work-up by the slow, dropwise addition of:
-
'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Allow the mixture to stir at room temperature for at least 30 minutes to an hour, or until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then DCM or EtOAc.
-
Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by vacuum distillation. Due to the basic nature of the amine, it may be beneficial to perform an acid-base extraction to remove any non-basic impurities before distillation.
Part 3: N-Methylation of the Azetidine Ring
In some synthetic routes, the N-methylation is performed as a final step.
Troubleshooting Guide: N-Methylation
Caption: Troubleshooting common issues in N-methylation of azetidines.
References
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-30.
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49565-49599.
- University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- Chen, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Fujita, M., et al. (2012). Alkylative Ring Opening of N-methylaziridinium Ions and a Formal Synthesis of Tyroscherin. Organic Letters, 14(2), 428-431.
- ResearchGate. (2013). Which reducing agent can be used to selectively reduce nitriles in the presence of azide functional groups?
- Flippin, L. A., et al. (1990). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 69, 1.
- Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Substituted Azetidines.
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
- Abovchem. (n.d.). This compound.
- TCI Chemicals. (n.d.). Reducing Agents.
- Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.
- Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction.
- Google Patents. (1990).
- Organic Syntheses. (n.d.). L-VALINOL.
- Google Patents. (2012).
- Achmem. (n.d.). 2-(1-Methylazetidin-3-yl)ethanol.
- BenchChem. (2025).
- Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(10), 657-658.
- Hodgson, D. M., & Norsikian, S. L. M. (2006). Organolithium-induced alkylative ring opening of aziridines: synthesis of unsaturated amino alcohols and ethers. The Journal of Organic Chemistry, 71(22), 8510–8515.
- Sigma-Aldrich. (n.d.). (1-Methylazetidin-3-yl)methanol.
- Al-Amiery, A. A., et al. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S1), 5732-5747.
- Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
- PubChem. (n.d.). (1-Methylazetidin-3-yl)(piperidin-4-yl)methanol.
- Lu, H., et al. (2015). Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides.
- LibreTexts. (2021). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview.
- Al-Mousawi, S. M., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(12), 5026–5034.
- Coldham, I., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(3), 940–943.
- Gate Chemistry. (2018, October 30). Important Reducing Agents and their Reactivity [Video]. YouTube.
- Crooks, P. A., & Godin, C. S. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. The Journal of Pharmacy and Pharmacology, 40(5), 338–341.
- Tundel, R. E., & Gherman, B. F. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines.
- PubChem. (n.d.). 2-(1-methylazetidin-3-yl)ethan-1-ol.
- Chiba, S., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Chemical & Pharmaceutical Bulletin, 46(11), 1840-1842.
- Google Patents. (2008). US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
Sources
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- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Alkylative ring opening of N-methylaziridinium ions and a formal synthesis of tyroscherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Substituted Azetidine Derivatives
Welcome to the technical support center for the synthesis of 3-substituted azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable, yet challenging, four-membered heterocycles. The inherent ring strain of the azetidine core, while a source of its unique chemical reactivity, presents a number of synthetic hurdles.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues encountered during synthesis, purification, and manipulation of these compounds.
I. Foundational Challenges: The Role of Ring Strain
The synthesis and stability of azetidines are fundamentally governed by their significant ring strain (approximately 25.4 kcal/mol).[1] This strain is higher than that of a pyrrolidine ring but lower than that of an aziridine, placing it in a unique position of being isolable yet highly reactive.[1] Understanding this concept is crucial for troubleshooting.
Frequently Asked Questions: Ring Strain
Q1: My azetidine derivative seems to decompose during workup or purification. Why is this happening?
A1: The high ring strain makes the azetidine ring susceptible to cleavage, especially under acidic conditions.[3] Protonation of the ring nitrogen can activate the C-N bonds towards nucleophilic attack, leading to ring-opening. This is a common issue during acidic aqueous workups or chromatography on acidic stationary phases like silica gel.
-
Troubleshooting:
-
Neutralize Carefully: During workup, use a mild base like sodium bicarbonate to neutralize any excess acid. Avoid strong acids unless absolutely necessary for a specific transformation.
-
Avoid Acidic Chromatography Media: Standard silica gel is acidic and can cause decomposition. Consider deactivating the silica by pre-treating it with a solution containing a small amount of a volatile base like triethylamine (e.g., flushing the column with a solvent system containing 0.5-1% Et3N before loading your sample).
-
Alternative Stationary Phases: For particularly sensitive compounds, consider using neutral or basic alumina, or reversed-phase chromatography.[4]
-
II. Core Synthesis & C3-Functionalization: A Troubleshooting Guide
One of the most common and versatile methods for preparing 3-substituted azetidines involves a two-step sequence starting from a commercially available precursor like N-Boc-3-azetidinone:
-
Horner-Wadsworth-Emmons (HWE) Olefination: To introduce an exocyclic double bond at the C3 position.
-
Aza-Michael Addition: To add a nitrogen nucleophile to the activated double bond, thereby installing the C3-substituent.
This section will focus on troubleshooting this widely used workflow.
A. Horner-Wadsworth-Emmons (HWE) Reaction on N-Boc-3-azetidinone
The HWE reaction is a reliable method to form a C=C bond, but challenges can arise.
Experimental Protocol: HWE Reaction
-
Reagents:
-
N-Boc-3-azetidinone
-
Phosphonate reagent (e.g., methyl 2-(dimethoxyphosphoryl)acetate)
-
Base (e.g., NaH, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
Suspend NaH (1.05 eq) in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Cool the suspension to 0 °C.
-
Slowly add the phosphonate reagent (1.0 eq) to the NaH suspension and stir for 30 minutes at 0 °C.
-
Add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[5]
-
Troubleshooting the HWE Reaction
Q2: My HWE reaction is sluggish or gives a low yield of the desired alkene.
A2: This is often due to issues with the base or reaction conditions.
-
Causality & Solution:
-
Inactive Base: Sodium hydride (NaH) can be deactivated by moisture. Ensure you are using fresh, high-quality NaH from a newly opened container. The grey powder should be free-flowing.
-
Insufficient Deprotonation: Ensure the phosphonate is fully deprotonated before adding the ketone. A gentle evolution of hydrogen gas should be observed upon addition of the phosphonate to the NaH suspension. Allow sufficient time for this step (at least 30 minutes).
-
Reaction Temperature: While the initial deprotonation is often done at 0 °C, the subsequent reaction with the ketone may require warming to room temperature to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.
-
Solvent Quality: THF must be anhydrous. The presence of water will quench the phosphonate anion and deactivate the NaH. Use freshly distilled or commercially available anhydrous THF.
-
Q3: My purified HWE product is contaminated with mineral oil from the NaH dispersion.
A3: This is a very common purification challenge.
-
Causality & Solution:
-
Co-elution: Mineral oil is non-polar and can be difficult to separate from the product, especially if the product itself has low polarity.
-
Purification Strategies:
-
Pre-washing NaH: Before the reaction, the NaH can be washed with anhydrous hexanes under an inert atmosphere to remove the mineral oil. This should be done with extreme caution due to the pyrophoric nature of dry NaH.
-
Vacuum Distillation: For products that are thermally stable and have a suitable boiling point, vacuum distillation (e.g., using a Kugelrohr apparatus) can be highly effective at removing non-volatile mineral oil.[5]
-
Chromatography Optimization: If chromatography is the only option, use a less polar solvent system (if possible) to retain the product on the column while allowing the mineral oil to elute quickly.
-
-
B. Aza-Michael Addition for C3-Substitution
This conjugate addition is an excellent way to introduce a variety of nitrogen-based substituents at the 3-position.
Experimental Protocol: Aza-Michael Addition
-
Reagents:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate (from HWE reaction)
-
Nitrogen nucleophile (e.g., pyrazole, morpholine, another azetidine)
-
Base (e.g., DBU) or catalyst if required
-
Solvent (e.g., acetonitrile)
-
-
Procedure:
-
Dissolve the azetidine-alkene (1.0 eq), the nitrogen nucleophile (1.0-1.2 eq), and DBU (1.0 eq) in acetonitrile.
-
Stir the reaction at an appropriate temperature (e.g., 65 °C) and monitor by TLC. Reaction times can vary significantly (4-16 hours) depending on the nucleophilicity of the amine.[5]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting the Aza-Michael Addition
Q4: The aza-Michael addition is not proceeding, even after extended reaction times.
A4: The nucleophilicity of the amine and the reaction conditions are key.
-
Causality & Solution:
-
Poor Nucleophile: Aromatic amines like pyrazole are significantly less nucleophilic than aliphatic amines like morpholine. These reactions may require longer reaction times or higher temperatures.[5]
-
Steric Hindrance: A bulky nucleophile or substitution near the nitrogen atom can slow down the reaction. Increasing the temperature or using a stronger, non-nucleophilic base might be necessary.
-
Solvent Effects: Acetonitrile is a common choice, but other polar aprotic solvents like DMF or DMSO could be explored to improve solubility and reaction rates.
-
Q5: I am observing the formation of byproducts in my aza-Michael addition.
A5: Side reactions can include polymerization or reaction of the nucleophile at another site if it is multifunctional.
-
Causality & Solution:
-
Double Addition: If the nucleophile has more than one reactive site (e.g., a primary amine), double addition can occur. Using a slight excess of the azetidine-alkene or protecting one of the nucleophilic sites might be necessary.
-
Base-Induced Decomposition: Strong bases can sometimes lead to decomposition of the starting material or product. If this is suspected, a milder base or catalytic conditions should be explored.
-
III. Protecting Group Strategies & Challenges
The choice of the nitrogen protecting group is critical for the success of an azetidine synthesis. It must be stable to the reaction conditions used for ring formation and functionalization, yet readily removable without destroying the strained ring.
Frequently Asked Questions: Protecting Groups
Q6: I am trying to remove a Boc group from my 3-substituted azetidine using TFA/DCM, but I am getting a low yield and multiple unidentified products.
A6: The azetidine ring is often unstable to strong acidic conditions required for Boc deprotection. The ring can open, leading to a complex mixture of products.
-
Troubleshooting & Optimization:
-
Milder Acidic Conditions: Instead of neat TFA, try using a solution of HCl in a non-nucleophilic solvent like dioxane or diethyl ether. This is often sufficient to remove the Boc group while minimizing ring-opening.
-
Control Temperature: Perform the deprotection at 0 °C to reduce the rate of decomposition side reactions.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can participate in ring-opening reactions.
-
Alternative Protecting Groups: If acidic deprotection is consistently problematic, consider using a protecting group that can be removed under different conditions. For example, a benzyl (Bn) group can be removed by hydrogenolysis, and a nosyl (Ns) group can be removed with a thiol and base.
-
Q7: I am attempting to remove a benzyl (Bn) group by hydrogenolysis, but the reaction is very slow or stalls.
A7: The catalyst can be poisoned by the amine product, and steric hindrance can also play a role.
-
Causality & Solution:
-
Catalyst Poisoning: The newly formed secondary amine can coordinate to the palladium catalyst, reducing its activity. Adding a stoichiometric amount of a weak acid (like acetic acid) can protonate the product amine, preventing it from binding to the catalyst. Alternatively, using a heterogeneous acid catalyst in conjunction with Pd/C can facilitate the reaction.[6]
-
Steric Hindrance: If the azetidine is highly substituted, the catalyst may have difficulty accessing the N-Bn bond. Increasing the catalyst loading or using a more active catalyst (e.g., Pearlman's catalyst, Pd(OH)2/C) may be necessary.
-
Solvent Choice: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis.
-
IV. Purification of 3-Substituted Azetidines
The polar nature of the azetidine nitrogen often makes purification by standard silica gel chromatography challenging.
Troubleshooting Purification
Q8: My azetidine derivative streaks badly on a silica gel TLC plate and gives poor separation during column chromatography.
A8: This is a classic problem for basic amines on acidic silica gel. The strong interaction between the amine and the acidic silanol groups on the silica surface leads to poor peak shape and difficult elution.
-
Solutions:
-
Basic Modifier in Mobile Phase: Add a small amount (0.5-2%) of triethylamine or a few drops of aqueous ammonia to your eluent system (e.g., ethyl acetate/hexanes). This will compete with your compound for binding to the acidic sites on the silica, resulting in much sharper peaks and better separation.
-
Use a Different Stationary Phase:
-
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[4]
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be very effective. A small amount of an acid modifier (like formic acid or TFA) is often added to the mobile phase to improve peak shape for amines in this mode.
-
HILIC: Hydrophilic Interaction Liquid Chromatography is another powerful technique for purifying very polar molecules that are not well-retained in reversed-phase.
-
-
Q9: I suspect my compound is decomposing on the silica gel column.
A9: This is a real possibility for sensitive azetidines.
-
Diagnosis & Solution:
-
2D TLC: To check for on-plate decomposition, spot your compound in one corner of a square TLC plate. Run the plate in one direction, then dry it completely, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. Any spots that appear off the diagonal indicate decomposition.[7]
-
Mitigation: If decomposition is confirmed, you must avoid silica gel. Use one of the alternative stationary phases mentioned in Q8, or consider purification by crystallization or distillation if applicable.
-
V. Visualizing Synthetic & Troubleshooting Workflows
Diagram 1: General Synthesis Workflow
Caption: A common workflow for synthesizing 3-substituted azetidines.
Diagram 2: Troubleshooting a Failed Intramolecular Cyclization
Caption: Decision tree for troubleshooting failed cyclization reactions.
VI. References
-
Butkus, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [Link]
-
Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Wang, X., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]
-
Parmar, D., & Peressotti, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(14), 3048–3061. [Link]
-
Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46869-46894. [Link]
-
DiRico, S. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634–1639. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Link]
-
Reddit. (2024). product decomposing on column, looking for advice : r/Chempros. [Link]
-
Organic Syntheses. (n.d.). Azetidine. [Link]
-
Fox, J. M., et al. (2018). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 57(4), 931-934. [Link]
-
Ishida, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(11), 14751–14757. [Link]
-
Couty, F., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(10), 689–700. [Link]
-
Perillo, I. A., et al. (2002). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Letters in Organic Chemistry, 1(3), 253-255. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Link]
-
ResearchGate. (2017). Product decomposed on silica gel. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Chromatography [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Physicochemical Properties of 2-(1-Methylazetidin-3-yl)ethan-1-amine
Answering the urgent need for robust purification strategies for novel amine-based pharmaceutical building blocks, this Technical Support Center guide provides an in-depth, experience-driven resource for researchers working with 2-(1-Methylazetidin-3-yl)ethan-1-amine. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory application, offering solutions that are not only effective but also scientifically sound and validated.
The unique structure of this compound, featuring a polar bicyclic system and a primary amine, presents distinct purification challenges. Its basicity can lead to strong interactions with standard silica gel, resulting in poor recovery and peak shape, while its polarity complicates solvent selection. This guide is structured to directly address these issues in a practical, question-and-answer format, empowering you to troubleshoot and optimize your purification workflows with confidence.
A thorough understanding of a compound's physical properties is the foundation of any successful purification strategy. The data below, compiled from predictive models, provides a critical baseline for methodological choices.
| Property | Predicted Value | Significance for Purification |
| Molecular Formula | C₆H₁₄N₂ | Indicates a relatively small, polar molecule. |
| Molecular Weight | 114.19 g/mol | Suggests volatility, making distillation a potential method. |
| Boiling Point | 134.5 ± 8.0 °C | High enough to separate from common low-boiling solvents, but low enough for vacuum distillation to be effective and prevent degradation.[1][2] |
| pKa | 10.31 ± 0.10 | Confirms the compound is a moderately strong base, which is key for purification via acid-base extraction and salt formation.[1][2] |
| Density | 0.926 ± 0.06 g/cm³ | Useful for calculations but has minor direct impact on purification method selection.[1][2] |
| Appearance | Colorless to light yellow Liquid | Visual cue for purity; darkening may indicate oxidation. |
Frequently Asked Questions (FAQs)
Here we address high-level strategic questions that form the basis of a sound purification plan.
Q1: What are the primary challenges when purifying this compound?
The main difficulties stem from its dual characteristics: high polarity and basicity.
-
Basicity: The amine groups are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This acid-base interaction can lead to irreversible adsorption, low recovery, and significant peak tailing during chromatography.
-
Polarity: The compound's polarity makes it less soluble in common non-polar organic solvents (like hexanes) used in normal-phase chromatography, often requiring highly polar and complex mobile phases to achieve elution.
-
Oxidation Sensitivity: Like many amines, it can be susceptible to air oxidation over time, often indicated by a color change to yellow or brown.[5]
Q2: Which purification methods are generally most effective for this compound?
There are three primary strategies, each suited to different scales and impurity profiles:
-
Flash Chromatography (Modified): Ideal for small to medium scale (mg to grams) purification to remove impurities of similar polarity. The key is to mitigate the basicity issue by using a modified mobile phase or a different stationary phase.[3][4]
-
Purification via Salt Formation: A highly effective and scalable method that leverages the amine's basicity. By converting the amine to a salt (e.g., a hydrochloride salt), its solubility properties are drastically changed, allowing for separation from non-basic impurities through extraction or crystallization.[6][7][8][9]
-
Fractional Vacuum Distillation: Best suited for larger quantities (multi-gram to kg) and for removing non-volatile or significantly lower-boiling impurities.[10][11] The predicted boiling point of ~135°C makes it a viable candidate for this technique, preferably under reduced pressure to lower the required temperature and prevent thermal degradation.
Q3: How do I decide which purification method to use?
The optimal method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a logical starting point.
Caption: Decision tree for selecting a purification method.
Troubleshooting & Optimization Guide
This section tackles specific experimental problems with actionable solutions grounded in chemical principles.
Q4: My TLC shows a long streak from the baseline instead of a clean spot. What's wrong and how do I fix it?
Causality: This is a classic sign of a strong interaction between your basic amine and the acidic silica gel on the TLC plate. A portion of your compound is being protonated and binding tightly to the silica, while the rest moves up the plate with the solvent, causing the characteristic streak or "tailing".
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent. This base neutralizes the acidic sites on the silica, allowing your compound to travel as a more compact band.
-
Action: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide.
-
Example Eluent System: DCM / MeOH / TEA (90:9:1).
-
-
Stationary Phase Choice: If streaking persists, consider using a different TLC plate. Alumina (basic or neutral) or amine-functionalized silica plates are excellent alternatives that do not have acidic surfaces.[3]
Q5: My recovery from a silica gel column is very low, even after flushing with highly polar solvents. Where is my compound?
Causality: Your compound has likely irreversibly adsorbed onto the silica column due to the strong acid-base interaction mentioned previously. Flushing with more polar solvents like methanol may not be sufficient to break this interaction and elute the compound.
Troubleshooting Steps:
-
Use a Basic Modifier: As with TLC, always add a competing base like triethylamine to your mobile phase during the entire column chromatography process (equilibration, loading, and elution).[3][4] This is the most critical step to ensure good recovery.
-
Switch Stationary Phase: For particularly difficult separations, abandon silica.
-
Basic Alumina: A good alternative for basic compounds.
-
Amine-functionalized Silica: These columns have amine groups covalently bonded to the silica surface, effectively masking the acidic silanols and providing a more inert surface for amine purification.[4]
-
-
Consider Reversed-Phase: Reversed-phase chromatography on a C18 column can be very effective.
-
Action: Use a mobile phase buffered at a high pH (e.g., pH 9-10). At this pH, the amine will be in its neutral, free-base form, making it more hydrophobic and allowing for better retention and separation on the non-polar C18 phase.[3]
-
Q6: I'm trying to purify by crystallization, but the compound remains an oil in all common solvents. What should I do?
Causality: Small, polar molecules like this amine often have low melting points and a high affinity for solvents, making them difficult to crystallize directly. The key is to transform the molecule into a more rigid, ionic structure that will readily form a crystal lattice.
Troubleshooting Steps:
-
Form a Salt: This is the most reliable method.[9][12] Converting the amine to its hydrochloride (HCl) or another salt dramatically increases its melting point and changes its solubility profile, often inducing crystallization.
-
Action: Dissolve the crude amine in a non-polar solvent like diethyl ether or dichloromethane. Slowly add a solution of HCl in ether or isopropanol. The amine salt will typically precipitate as a solid. This solid can then be isolated by filtration and recrystallized.[5] See the detailed protocol below.
-
Detailed Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation & Recrystallization
This robust method is excellent for removing non-basic organic impurities and can be scaled effectively.
Workflow Diagram:
Caption: Workflow for amine purification via salt formation.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the crude this compound (1.0 eq) in anhydrous diethyl ether (10 mL per gram of amine).
-
To this stirring solution, slowly add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Cool the mixture in an ice bath and stir for 30-60 minutes to ensure complete precipitation.
-
-
Isolation and Washing:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining non-basic impurities.
-
Dry the salt under vacuum. At this stage, the salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
-
Liberation of the Free Amine (Free-Basing):
-
Extraction and Drying:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or diethyl ether (3 x 20 mL).
-
Combine the organic extracts.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the pure liquid amine.
-
References
-
Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. [Link][6]
-
Amine and HCl - salt formation reaction. (2022). YouTube. [Link][7]
-
PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications. [Link][13]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link][8]
-
Purifying Amines Using Their Salts. (2014). YouTube. [Link][9]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link][3]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link][5]
-
YouTube. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link][10]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link][4]
-
YouTube. (2010). [Lab 6] Distilling Amines... Again. [Link][11]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link][12]
Sources
- 1. This compound CAS#: 1542210-23-0 [m.chemicalbook.com]
- 2. This compound | 1542210-23-0 [amp.chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 7. youtube.com [youtube.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
side reactions and byproduct formation in azetidine synthesis
Introduction
Welcome to the technical support guide for azetidine synthesis. Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their inherent ring strain (~25.4 kcal/mol) and unique three-dimensional structure make them valuable scaffolds for developing novel therapeutics.[1] However, this same ring strain contributes to specific synthetic challenges, often leading to undesired side reactions and the formation of complex byproduct mixtures.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in these sensitive reactions. Our goal is to empower you to diagnose issues in your own experiments and rationally design solutions for the efficient synthesis of these critical building blocks.
Troubleshooting Guide: Common Synthesis Pathways
This section addresses specific problems encountered during the most common azetidine synthesis reactions. Each entry is structured to help you identify the probable cause of the issue and implement a scientifically grounded solution.
Method 1: Intramolecular Cyclization of γ-Amino Alcohols & Derivatives
This is one of the most fundamental methods for forming the azetidine ring. It typically involves activating the hydroxyl group of a 3-amino-1-propanol derivative (e.g., as a sulfonate ester) followed by base-mediated intramolecular SN2 cyclization.[4]
Problem 1.1: Low to no yield of azetidine; starting material is consumed, but a higher molecular weight byproduct is observed.
-
Question: My LC-MS shows the consumption of my activated amino alcohol, but instead of the desired azetidine product, I'm isolating a dimer or a complex mixture of oligomers. What is happening?
-
Probable Cause & Scientific Rationale: This issue almost always points to intermolecular reactions outcompeting the desired intramolecular cyclization. The activated substrate is reacting with the amine of another molecule, leading to dimerization and polymerization.[5] The relative rates of intramolecular versus intermolecular reactions are highly dependent on concentration. At high concentrations, molecules are more likely to encounter each other, favoring the intermolecular pathway.
-
Proposed Solutions & Experimental Protocol:
-
Implement High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the substrate solution to a larger volume of solvent containing the base. This ensures that the concentration of the reactive intermediate remains extremely low at any given moment, statistically favoring the intramolecular ring-closing event.
Protocol: High-Dilution Cyclization
-
Set up a reaction flask with a stirrer, containing the bulk of the reaction solvent (e.g., THF, Acetonitrile) and the base (e.g., K2CO3, NaH). Heat or cool as required.
-
Dissolve your activated γ-amino alcohol substrate in a separate portion of the solvent.
-
Using a syringe pump, add the substrate solution to the stirred base/solvent mixture over a prolonged period (e.g., 4-12 hours).
-
After the addition is complete, allow the reaction to stir for an additional period to ensure complete cyclization.
-
Monitor the reaction by LC-MS, looking for the desired product mass and the disappearance of starting material.
-
-
Optimize the Base: A very strong, non-nucleophilic base (e.g., NaH, LiHMDS) can rapidly deprotonate the amine, increasing its nucleophilicity and accelerating the intramolecular attack before it can react intermolecularly.[6] Weaker bases may result in a lower concentration of the free amine, slowing the desired reaction.
-
Problem 1.2: A significant amount of an elimination byproduct (an allylic amine) is formed instead of the azetidine.
-
Question: My main byproduct has a mass corresponding to the loss of my leaving group and a proton. 1H NMR confirms the presence of a double bond. How can I suppress this elimination?
-
Probable Cause & Scientific Rationale: This is a classic competition between SN2 (substitution, leading to azetidine) and E2 (elimination, leading to an alkene). This outcome is heavily influenced by the choice of leaving group, base, and solvent. Bulky bases can preferentially act as bases rather than nucleophiles, promoting elimination. Leaving groups that are exceptionally good (e.g., triflate) can sometimes favor elimination if the steric hindrance around the electrophilic carbon is high.
-
Proposed Solutions:
-
Select a "Softer" Leaving Group: While highly reactive leaving groups seem desirable, they can sometimes accelerate the E2 pathway. If you are using a tosylate (Ts) or mesylate (Ms) and observing elimination, consider switching to a halide (e.g., bromide or iodide) as the leaving group. Sulfonate esters are excellent leaving groups because they are very stable anions.[7]
-
Use a Less Hindered Base: Switch from a bulky base like potassium tert-butoxide to a less sterically demanding one like potassium carbonate or sodium hydride.
-
Solvent Choice: Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred as they solvate the cation of the base but do not significantly solvate the amine nucleophile, keeping it reactive for the SN2 pathway.
-
Method 2: Mitsunobu Reaction for Intramolecular Cyclization
The Mitsunobu reaction can be a powerful tool for the one-pot conversion of a γ-amino alcohol to an azetidine, using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9][10] The reaction activates the alcohol in situ, allowing for intramolecular attack by the nitrogen nucleophile.
Problem 2.1: The reaction is messy, with low yield of azetidine and significant formation of triphenylphosphine oxide and hydrazine byproducts that are difficult to remove.
-
Question: My Mitsunobu reaction for azetidine synthesis is not working cleanly. Purification is a nightmare due to byproducts co-eluting with my product. How can I improve this?
-
Probable Cause & Scientific Rationale: The Mitsunobu reaction is notorious for its byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[11] Furthermore, a common side reaction occurs if the nitrogen nucleophile is not sufficiently acidic (pKa > 13), where the azodicarboxylate itself can act as a nucleophile.[8] For intramolecular azetidine synthesis, the key is often the order of addition and ensuring the betaine intermediate forms correctly before the intramolecular attack.
-
Proposed Solutions:
-
Reverse Addition of Reagents: The traditional order of addition (adding DEAD last) is often problematic. Try a "pre-formation" or reverse-addition protocol.
Protocol: Modified Mitsunobu for Azetidine Synthesis
-
Dissolve the γ-amino alcohol and triphenylphosphine in an anhydrous solvent (THF is preferred) and cool to 0 °C or -78 °C.
-
Slowly add the DEAD or DIAD to this solution. Stir for 15-30 minutes to allow for the formation of the betaine intermediate.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. The slow warming allows the intramolecular SN2 cyclization to occur efficiently.
-
Purification Tip: To remove TPPO, after the reaction, concentrate the mixture, dissolve it in a minimal amount of dichloromethane, and add a large volume of cold diethyl ether or hexanes. TPPO is often insoluble and will precipitate, allowing for removal by filtration.
-
-
Use Polymer-Supported Reagents: To simplify purification, consider using polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be easily removed by filtration.[12]
-
Method 3: [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)
This reaction involves the photochemical cycloaddition of an imine and an alkene to form an azetidine.[13] It is atom-economical but can be plagued by low efficiency and competing side reactions.[14][15]
Problem 3.1: The reaction shows very low conversion, and the primary competing process appears to be E/Z isomerization of the imine.
-
Question: I am attempting an aza Paternò-Büchi reaction, but even after prolonged irradiation, I only see trace amounts of the desired azetidine and mostly my starting materials. What is limiting the reaction efficiency?
-
Probable Cause & Scientific Rationale: A major challenge in the aza Paternò-Büchi reaction is that the excited state of the imine can relax through non-productive pathways, with E/Z isomerization being a very common and efficient competing process.[15] This is particularly true for acyclic imines. The desired cycloaddition requires the excited state imine to be captured by the alkene before it can isomerize or decay.
-
Proposed Solutions:
-
Use a Photosensitizer: Instead of direct irradiation of the imine, use a triplet photosensitizer (e.g., acetone, benzophenone). The sensitizer absorbs the light and then transfers the energy to the imine, populating the triplet excited state. The triplet state often has a longer lifetime than the singlet state, providing more opportunity for the cycloaddition to occur.[15]
-
Constrain the Imine: If possible, use a cyclic imine. The ring structure prevents E/Z isomerization, thereby eliminating a major competing relaxation pathway and significantly improving the quantum yield of the cycloaddition.[13]
-
Increase Alkene Concentration: Use the alkene as the solvent or in a large excess to maximize the probability of a collision with the short-lived excited state imine.
-
Visualizing Reaction Pathways
Intramolecular Cyclization: Desired vs. Side Reactions
The following diagram illustrates the critical choice a γ-amino alcohol substrate faces after activation of the hydroxyl group. The desired pathway (intramolecular SN2) leads to the azetidine, while competing pathways like intermolecular reaction and elimination (E2) lead to common byproducts.
Caption: Competing pathways in azetidine synthesis.
Troubleshooting Workflow for Low Azetidine Yield
When faced with a low-yielding cyclization reaction, a systematic approach to troubleshooting is essential.
Caption: Systematic troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: My azetidine product seems unstable during purification on silica gel. Why is this happening?
A1: Azetidines can be sensitive to acidic conditions.[2][16] Standard silica gel is slightly acidic and can catalyze the ring-opening of strained azetidines, especially if the nitrogen atom is basic or if there are other activating groups on the ring.[2][3] Consider using deactivated or basic alumina for chromatography, or neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system.
Q2: How do I choose the right N-protecting group for my azetidine synthesis?
A2: The choice of protecting group is critical and depends on the subsequent reactions you plan to perform.
-
Boc (tert-butoxycarbonyl): Excellent for general use. It's stable to many reaction conditions but is easily removed with acid (e.g., TFA). However, be cautious, as the acidic deprotection conditions can also lead to ring-opening if the azetidine is sensitive.[2]
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, making it quite robust. It is typically removed by hydrogenolysis (H2, Pd/C), which is a very mild method that preserves the azetidine ring.
-
Bn (Benzyl): Also removed by hydrogenolysis. The key difference from Cbz is that the resulting azetidine nitrogen is a secondary amine, which can be more reactive than the primary amine from Cbz deprotection if not handled carefully.
| Protecting Group | Common Cleavage Conditions | Stability |
| Boc | TFA, HCl in Dioxane | Base stable, hydrogenolysis stable |
| Cbz | H2, Pd/C (Hydrogenolysis) | Acid and base stable |
| Bn | H2, Pd/C (Hydrogenolysis) | Acid and base stable |
Q3: Can I synthesize an azetidine from an epoxide?
A3: Yes, this is a viable strategy. The intramolecular aminolysis of a cis-3,4-epoxy amine can be catalyzed by Lewis acids like Lanthanum(III) triflate (La(OTf)3) to regioselectively form 3-hydroxyazetidines.[4][17] This method is notable for its high yields and tolerance of acid-sensitive functional groups.[4] The key is the cis stereochemistry of the epoxide, which positions the amine for backside attack at the C3 position to form the four-membered ring.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. (2021). National Institutes of Health. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. [Link]
-
Regioselective ring opening reactions of azetidines. (2025). ResearchGate. [Link]
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Royal Society of Chemistry. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). ACS Publications. [Link]
-
Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. (2017). Princeton University. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). ACS Publications. [Link]
-
The Polymerization of Azetidines and Azetidine Derivatives. (2025). ResearchGate. [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. [Link]
-
Mitsunobu Reaction. (2019). organic-chemistry.org. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction - Common Conditions. (n.d.). organic-reaction.com. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). National Institutes of Health. [Link]
-
Aza Paternò−Büchi reaction. (n.d.). Wikipedia. [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]
-
The synthesis of azetidines with intramolecular cyclization of... (n.d.). ResearchGate. [Link]
-
First successful example of an aza Paternò–Büchi reaction. (n.d.). ResearchGate. [Link]
-
Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. (n.d.). American Chemical Society. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). Royal Society of Chemistry. [Link]
-
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.). ResearchGate. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Institutes of Health. [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). National Institutes of Health. [Link]
-
Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. (n.d.). ACS Publications. [Link]
-
synthesis of azetidine .pptx. (n.d.). Slideshare. [Link]
-
Leaving Group Conversions Sulfonate Esters. (2015). YouTube. [Link]
-
Arylsulfonate-Based Nucleophile Assisting Leaving Groups. (2005). Florida Atlantic University. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). National Institutes of Health. [Link]
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (n.d.). National Institutes of Health. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ACS Publications. [Link]
-
Synthesis of azetidines. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). ResearchGate. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. [Link]
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- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 16. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Technical Support Center: Optimizing Coupling Conditions for 2-(1-Methylazetidin-3-yl)ethan-1-amine
Welcome to the technical support center for optimizing coupling reactions with 2-(1-Methylazetidin-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of working with this sterically hindered and versatile building block, providing practical troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity products.
I. Understanding the Molecule: Key Characteristics
This compound (CAS: 1542210-23-0) is a unique primary amine featuring a strained azetidine ring.[1] This structural motif presents both opportunities and challenges in chemical synthesis. The primary amine offers a reactive handle for various coupling reactions, most notably amide bond formation. However, the proximity of the bulky N-methylazetidine group introduces significant steric hindrance, which can impede reactivity.[2][3] Furthermore, the strained four-membered ring is susceptible to ring-opening under certain conditions, a potential side reaction that must be carefully managed.[4][5][6]
II. Troubleshooting Guide: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, and successful coupling of this compound to a carboxylic acid is crucial for many synthetic routes. This section addresses common problems encountered during this critical step.
Issue 1: Low or No Product Yield
Question: I am attempting to couple this compound with a carboxylic acid using standard coupling reagents like HATU/DIPEA, but I am observing very low conversion to the desired amide. What could be the problem and how can I improve the yield?
Answer:
Low yields in this coupling are frequently due to the steric hindrance imposed by the 1-methylazetidin-3-yl group.[2][3] Standard coupling conditions may not be sufficiently robust to overcome this steric barrier. Here’s a systematic approach to troubleshoot and optimize your reaction:
1. Choice of Coupling Reagent:
Standard carbodiimide reagents (e.g., EDC, DCC) in combination with additives like HOBt or HOAt can be effective, but for sterically hindered amines, more potent coupling agents are often necessary.[7][8]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are known for their high reactivity and are often the first choice for challenging couplings.[7][9] They rapidly activate the carboxylic acid, facilitating the nucleophilic attack by the hindered amine.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for sterically demanding couplings.
-
Acyl Fluorides: An alternative strategy involves the in situ formation of an acyl fluoride from the carboxylic acid.[8][10] Acyl fluorides are highly reactive intermediates that can react efficiently with hindered amines, often at elevated temperatures.[8] Reagents like XtalFluor-E can be employed for this purpose.[8]
Table 1: Recommended Coupling Reagents for Hindered Amines
| Reagent Class | Examples | Key Advantages |
| Uronium/Aminium | HATU, HCTU, COMU | High reactivity, reduced side reactions.[7] |
| Phosphonium | PyBOP, PyAOP | Effective for sterically hindered amino acids. |
| Acyl Fluoride Precursors | XtalFluor-E, TFFH | Overcomes steric hindrance by forming a highly reactive intermediate.[8][9] |
2. Optimizing Reaction Conditions:
-
Temperature: For sluggish reactions involving sterically hindered substrates, increasing the reaction temperature can significantly improve the rate of reaction.[8] Monitor the reaction for potential decomposition or side products at higher temperatures.
-
Concentration: Ensure the reaction is sufficiently concentrated to favor the bimolecular coupling reaction.
-
Double Coupling: If a single coupling does not go to completion, a "double coupling" strategy can be employed.[7][11] This involves adding a second portion of the coupling reagent and carboxylic acid to the reaction mixture after an initial coupling period.[11]
3. Solvent Selection:
-
Aprotic Polar Solvents: DMF and NMP are standard choices for amide coupling reactions due to their ability to dissolve a wide range of substrates and reagents.
-
Less Polar Solvents: In some cases, less polar solvents like DCM or THF can be beneficial, particularly if side reactions in more polar solvents are a concern.
Issue 2: Formation of Impurities
Question: My reaction is producing the desired amide, but I am also observing significant impurities. What are the likely side reactions and how can I minimize them?
Answer:
Impurity formation can arise from several sources. Understanding the potential side reactions is key to mitigating them.
1. Azetidine Ring Opening:
The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[5][6]
-
Mitigation:
-
Mild Reaction Conditions: Avoid overly harsh conditions, such as strong acids or high temperatures for prolonged periods, unless necessary for the coupling itself.
-
Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine.
-
2. Racemization:
If your carboxylic acid partner has a stereocenter, there is a risk of racemization during the activation step.
-
Mitigation:
3. N-Alkylation of the Product:
The newly formed amide nitrogen can potentially react with electrophiles present in the reaction mixture. This is less common but can occur under certain conditions.
-
Mitigation:
-
Stoichiometry Control: Use a slight excess of the amine component to ensure all of the activated carboxylic acid is consumed.
-
Experimental Protocol: General Optimized Amide Coupling
This protocol provides a starting point for the efficient coupling of this compound.
-
To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.5 eq).[12]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. If the reaction is sluggish, consider gently heating to 40-50 °C.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for addressing low product yield.
III. Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: As with most aliphatic amines, it is best to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from light and sources of ignition.[13] Amines can be sensitive to air and moisture.
Q2: Can I use this amine in other types of coupling reactions, such as Suzuki or Buchwald-Hartwig couplings?
A2: While the primary application of this molecule is in amide bond formation, the azetidine motif can participate in certain transition-metal-catalyzed cross-coupling reactions.[14] However, the primary amine would likely require protection before subjecting the molecule to these conditions to avoid undesired side reactions. The feasibility would be highly dependent on the specific reaction conditions and substrates.
Q3: Are there any specific analytical techniques recommended for monitoring reactions with this compound?
A3: Standard techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for monitoring the progress of coupling reactions. For characterization of the final product, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential. Due to the aliphatic nature of the amine, derivatization may be necessary for detection by HPLC with UV or fluorescence detectors if the coupling partner lacks a chromophore.[15][16]
Q4: What is the pKa of the primary amine, and how does this affect its reactivity?
A4: While the exact pKa may not be readily published, primary aliphatic amines typically have a pKa in the range of 10-11. This makes the amine sufficiently basic to act as a good nucleophile in coupling reactions. The N-methyl group on the azetidine ring is also basic and will be protonated under acidic conditions.
Conceptual Diagram: Factors Influencing Coupling Success
Caption: Interplay of key factors in amide bond formation.
IV. References
-
Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 20, 2026.
-
Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis? Retrieved January 20, 2026.
-
Albericio, F., & Subirós-Funosas, R. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1566–1577. [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]
-
Benchchem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. Retrieved January 20, 2026.
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 263–267. [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Retrieved January 20, 2026.
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved January 20, 2026.
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved January 20, 2026.
-
ScholarWorks. (2023, April 3). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. Retrieved January 20, 2026.
-
Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Retrieved January 20, 2026.
-
PubMed. (2005). [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry]. Retrieved January 20, 2026.
-
Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353–49381. [Link]
-
NIOSH. (2010). amines, aliphatic 2010. CDC. Retrieved January 20, 2026.
-
Ambeed.com. (n.d.). Reactions of Azetidines. Retrieved January 20, 2026.
-
Legay, R., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123. [Link]
-
Abovchem. (n.d.). This compound. Retrieved January 20, 2026.
Sources
- 1. This compound - CAS:1542210-23-0 - Abovchem [abovchem.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine | ScholarWorks [scholarworks.calstate.edu]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. Reactions of Azetidines | Ambeed [ambeed.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. biotage.com [biotage.com]
- 12. jpt.com [jpt.com]
- 13. cdc.gov [cdc.gov]
- 14. mdpi.com [mdpi.com]
- 15. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 16. [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low efficacy of PROTACs with azetidine linkers
Topic: Troubleshooting Low Efficacy of PROTACs with Azetidine Linkers Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for PROTAC development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide focuses specifically on a common and challenging issue: the low efficacy of Proteolysis-Targeting Chimeras (PROTACs) that incorporate rigid azetidine linkers.
PROTACs represent a paradigm shift in therapeutics, co-opting the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). The success of a PROTAC is not merely the sum of its parts—a POI binder (warhead) and an E3 ligase binder—but is critically dependent on the linker that tethers them. The linker's length, composition, and rigidity dictate the geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex.
Azetidine, a saturated 4-membered heterocyclic ring, is often used to impart rigidity to the linker.[1][2] In theory, this rigidity can be advantageous by pre-organizing the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of forming the ternary complex.[3][4] However, this same rigidity can introduce significant challenges, leading to low degradation efficacy. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter and provide actionable, evidence-based troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My azetidine-linker PROTAC shows minimal to no degradation of my POI. What are the foundational checkpoints?
A1: When a PROTAC fails, it's essential to systematically validate its fundamental properties before investigating more complex phenomena. Low efficacy often stems from issues with the compound itself or its binary interactions, rather than the more complex ternary interactions.
Your first steps should be to confirm:
-
Compound Integrity and Purity: Ensure the synthesized PROTAC is structurally correct and free of impurities that could interfere with the assay. Contaminants from synthesis, such as unreacted starting materials, can compete with the PROTAC and inhibit its function.
-
Binary Target Engagement: The PROTAC must be able to independently bind to both the POI and the E3 ligase. If either of these binary interactions is weak or absent, the formation of a ternary complex is impossible.[5]
A logical first-pass troubleshooting workflow is essential.
Caption: Initial troubleshooting workflow for a PROTAC with low activity.
Experimental Protocol: Assessing Binary Binding with a Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm ligand binding by measuring the change in a protein's thermal stability upon ligand association.[6]
Materials:
-
Purified POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Your azetidine-linker PROTAC and precursor ligands (warhead and E3 binder separately).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
qPCR instrument with a thermal ramping protocol.
Procedure:
-
Protein Preparation: Dilute the POI or E3 ligase to a final concentration of 2 µM in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of your PROTAC (and control ligands) in DMSO, then dilute into the assay buffer to the desired final concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Assay Plate Setup: In a 96-well qPCR plate, combine the following for a 20 µL final volume:
-
10 µL of 4 µM protein solution.
-
2 µL of 10x compound dilution.
-
8 µL of assay buffer containing SYPRO Orange dye (final concentration 5x).
-
Include "protein + dye" (no compound) and "buffer + dye" (no protein) controls.
-
-
Thermal Melt:
-
Place the plate in the qPCR instrument.
-
Set a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant positive shift in Tm (ΔTm) in the presence of your compound compared to the DMSO control indicates binding.
-
Run this assay for the PROTAC and its constituent warheads against both the POI and the E3 ligase to confirm that both ends of the molecule are engaging their respective targets.
-
Q2: I've confirmed strong binary binding, but degradation is still poor. Could the azetidine linker be preventing ternary complex formation?
A2: Yes, this is a very common failure mode for PROTACs, especially those with rigid linkers. Strong binary binding does not guarantee the formation of a stable and productive ternary complex. The azetidine linker, by its nature, restricts the conformational freedom of the PROTAC, which can lead to several issues:[3][7]
-
Unfavorable Geometry: The linker may hold the POI and E3 ligase at a distance or in an orientation that is not conducive to the transfer of ubiquitin from the E2-E3 ligase machinery to a surface-exposed lysine on the POI.
-
Steric Hindrance: The rigid structure could introduce steric clashes between the surfaces of the POI and the E3 ligase, destabilizing the ternary complex.[8]
-
Negative Cooperativity: Cooperativity (α) is a measure of how the binding of one protein influences the PROTAC's affinity for the second protein. In an ideal scenario (positive cooperativity, α > 1), protein-protein interactions between the POI and E3 ligase help stabilize the ternary complex. A poorly designed linker can lead to negative cooperativity (α < 1), where the formation of the ternary complex is energetically disfavored.[9]
Caption: Favorable vs. unfavorable ternary complex formation.
To diagnose these issues, you must use biophysical assays that can directly measure the formation and stability of the ternary complex.[10][11]
Table 1: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay Method | Measures | Pros | Cons | Reference |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Binding affinity (KD), kinetics (kon, koff), cooperativity (α) | Real-time, label-free, provides full kinetic profile. Dissociation rate (koff) correlates well with degradation. | Requires protein immobilization, can be technically demanding. | [6][10][12] |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS), cooperativity (α) | Gold standard for thermodynamics, label-free, solution-based. | Requires large amounts of pure protein and compound, lower throughput. | [6][10] |
| NanoBRET™ | Ternary complex formation in live cells | Physiologically relevant (in-cell), real-time kinetics, high-throughput. | Requires genetic modification of proteins (NanoLuc/HaloTag), indirect measurement. | [6][13] |
| Time-Resolved FRET (TR-FRET) | Proximity-based assay for ternary complex formation | Homogeneous, high-throughput, sensitive. | Requires labeled proteins (e.g., fluorescent antibodies or tags), potential for artifacts. | [6] |
Experimental Protocol: Quantifying Ternary Complex Kinetics with Surface Plasmon Resonance (SPR)
This protocol outlines a method to measure the kinetics of the ternary complex and determine cooperativity.[12]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified, biotinylated E3 ligase complex (for streptavidin chip) or standard E3 ligase (for amine coupling).
-
Purified POI.
-
Azetidine-linker PROTAC.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Chip Preparation: Immobilize the E3 ligase onto the sensor chip surface at a low density to avoid mass transport limitations. Use a reference flow cell that is activated and blocked without protein.
-
Binary Interaction (PROTAC -> E3): Inject a series of concentrations of the PROTAC over the E3 and reference surfaces to determine the binary affinity of the PROTAC for the immobilized E3 ligase.
-
Binary Interaction (POI -> E3): Inject the POI over the E3 surface to check for any direct, PROTAC-independent interaction. This should ideally be negligible.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of your PROTAC mixed with a range of concentrations of the POI.
-
Inject these PROTAC-POI mixtures over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.
-
-
Data Analysis:
-
Globally fit the sensorgrams from the ternary complex formation step to a suitable binding model (e.g., 1:1 binding) to determine the apparent association rate (kon) and dissociation rate (koff) of the POI to the PROTAC-E3 binary complex.
-
The dissociation half-life (t½ = 0.693 / koff) of the ternary complex is a critical parameter; longer half-lives often correlate with better degradation efficacy.[12]
-
Cooperativity (α) can be calculated by comparing the affinity of the POI for the PROTAC-E3 complex versus its (presumably non-existent) affinity for the E3 ligase alone.
-
Q3: My PROTAC forms a stable ternary complex in vitro, but it still doesn't work in cells. What could be the disconnect?
A3: This is a common and frustrating challenge in PROTAC development. A successful in vitro profile that fails to translate to cellular activity often points to issues with cell permeability, the "hook effect," or downstream steps in the degradation pathway.[14]
-
Poor Cell Permeability: PROTACs are large molecules, often with high molecular weight and polar surface area, that defy traditional "rule-of-five" guidelines for oral bioavailability.[15] The specific physicochemical properties of your azetidine-linker PROTAC may prevent it from efficiently crossing the cell membrane to reach its intracellular targets.
-
The "Hook Effect": The hook effect is a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations.[7] This occurs because at supra-stoichiometric concentrations, the PROTAC is more likely to form separate binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex, effectively saturating both proteins and preventing them from coming together. This results in a characteristic bell-shaped dose-response curve. The rigidity of the azetidine linker might exacerbate this by limiting the orientations that can lead to a productive complex, making the system more sensitive to concentration imbalances.
-
Inefficient Ubiquitination: Even if a stable ternary complex forms, degradation will not occur if there are no accessible lysine residues on the surface of the POI for the E3 ligase to ubiquitinate. The specific geometry enforced by the azetidine linker might orient the POI in such a way that its lysines are shielded from the E2-conjugating enzyme associated with the E3.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC® Solubility with 2-(1-Methylazetidin-3-yl)ethan-1-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the use of 2-(1-methylazetidin-3-yl)ethan-1-amine to improve the aqueous solubility of Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The PROTAC Solubility Challenge
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] However, their unique tripartite structure—a target protein ligand, an E3 ligase ligand, and a chemical linker—results in molecules with high molecular weights (MW > 700 Da) and significant lipophilicity.[2] These characteristics frequently place them "beyond the Rule of Five" (bRo5), leading to poor aqueous solubility.[3][4][5]
This inherent insolubility poses significant challenges at every stage of drug discovery, from inaccurate potency measurements in biochemical and cellular assays due to precipitation, to poor absorption and low bioavailability in preclinical in vivo models.[3] Consequently, enhancing the physicochemical properties of PROTACs without compromising their degradation activity is a critical objective in the field.[6] One effective strategy is the chemical modification of the linker, which offers a flexible scaffold for introducing solubility-enhancing moieties.[][8]
This guide focuses on a specific, highly effective strategy: the incorporation of small, basic heterocycles, namely this compound, into the PROTAC linker to mitigate solubility issues.
Section 1: The Rationale for Azetidine-Based Solubility Tags
The linker in a PROTAC is not merely a spacer; it is a critical determinant of the molecule's overall physicochemical properties and its ability to facilitate a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[9] Modifying the linker by incorporating polar, ionizable groups is a proven strategy to enhance aqueous solubility.[8]
The molecule this compound is an excellent candidate for this purpose due to several key features:
-
Basic Ionizable Center: The tertiary amine within the methylazetidine ring has a pKa that typically ensures it is protonated at physiological pH (around 7.4). This positive charge dramatically increases the molecule's polarity and interaction with water.[10]
-
Synthetic Tractability: The primary amine of the ethanamine tail provides a convenient and reactive handle for straightforward incorporation into a PROTAC linker, typically via robust amide bond formation.
-
Compact Structure: The small size of the azetidine ring minimizes the increase in the overall molecular weight and size of the PROTAC, reducing the risk of negatively impacting cell permeability or steric hindrance in ternary complex formation.
Caption: Workflow for incorporating the azetidine solubility enhancer into a generic PROTAC linker.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered by researchers when working to improve PROTAC solubility.
Q1: My PROTAC has extremely low solubility (<1 µM) in aqueous buffer. What are the primary causes?
A: This is a common issue for PROTACs. The primary causes are rooted in their inherent physicochemical properties. Most PROTACs have a high molecular weight and a large, often lipophilic surface area, which favors the solid state over dissolution in water.[11] This is compounded by the fact that their flexible linkers can lead to amorphous solids that are still highly insoluble.[12] These properties place them in the "beyond Rule of Five" (bRo5) chemical space, where poor solubility is expected.[4][5]
Q2: How exactly does adding this compound lead to better solubility?
A: The key is ionization. The tertiary amine on the azetidine ring is a basic center.[10] At neutral or acidic pH, this amine accepts a proton (H+) from the aqueous solution, becoming a positively charged ammonium cation. This localized positive charge significantly increases the polarity of the entire PROTAC molecule, allowing for much more favorable electrostatic interactions with polar water molecules and disrupting the crystal lattice energy that keeps the molecule in a solid state. This is a common medicinal chemistry strategy to improve the solubility of organic compounds.[8]
Q3: I've successfully synthesized the modified PROTAC, but the aqueous solubility is still poor. What went wrong?
A: This can be a frustrating outcome. Here is a checklist of potential issues to investigate:
-
Verify Compound Identity and Purity: First, ensure the final compound is correct and free of starting materials or hydrophobic impurities via LC-MS and NMR. Impurities can sometimes crash out, giving a false impression of poor product solubility.
-
Check the pH of Your Buffer: The solubility enhancement is pH-dependent. If your buffer is basic (e.g., pH > 8.5-9), the azetidine nitrogen may be deprotonated and neutral, negating the solubility benefit. Confirm your solubility assay is performed at a physiologically relevant pH, such as 7.4.
-
Overall Molecular Lipophilicity: While the azetidine tag adds a polar, charged center, it may not be sufficient to overcome extreme lipophilicity in the rest of the molecule. If the warhead and E3 ligase ligand are exceptionally "greasy," you may need to consider additional modifications or formulation strategies.[6]
-
Salt Form: Was the final compound isolated as a specific salt (e.g., HCl or TFA salt)? The counter-ion can influence solubility and solid-state properties. Sometimes, converting a TFA salt to an HCl salt or free base can impact solubility behavior.
Q4: My modified PROTAC is now soluble, but its degradation potency (DC₅₀) is significantly worse. How can I fix this?
A: This indicates that the modification to the linker has likely disrupted the formation of a stable and productive ternary complex. The linker is not just a passive tether; its length, rigidity, and attachment points are crucial for allowing the warhead and E3 ligase ligand to bind their respective proteins simultaneously and in the correct orientation for ubiquitin transfer.[9][13]
-
Steric Hindrance: The new azetidine group, while small, might be sterically clashing with the surface of either the target protein or the E3 ligase, preventing optimal complex formation.
-
Incorrect Vector: The position where you attached the solubility tag along the linker matters. It may have altered the conformational flexibility of the linker in a way that is no longer favorable.
Solution Path: The only way to address this is through systematic optimization. Synthesize a small library of analogs where you vary:
-
Linker Length: Add or remove a few atoms (e.g., PEG or alkyl units) from the main linker chain.
-
Attachment Point: If possible, attach the azetidine moiety at a different position on the linker.
Q5: Will increasing the polarity of my PROTAC negatively affect its cell permeability?
A: Yes, this is a critical trade-off in PROTAC design. The principle of "like dissolves like" applies to permeability; more lipophilic molecules tend to cross the lipid bilayer of the cell membrane more easily via passive diffusion. By increasing polarity to improve solubility, you may decrease passive permeability.[14] However, PROTACs are known to have unconventional mechanisms of cell entry that are not fully understood.
-
The "Chameleon Effect": Some research suggests that large, flexible molecules like PROTACs can adopt different conformations—a more compact, less polar shape to cross the cell membrane, and an extended, more polar shape once inside the aqueous cytoplasm.[2]
-
Mitigation: The goal is to find the "sweet spot." The azetidine tag provides a significant boost in aqueous solubility without drastically increasing the overall polar surface area (TPSA) compared to larger tags like a full PEG chain. Always re-evaluate cellular activity (DC₅₀) after modification, as this is the ultimate measure of whether the compound can enter the cell and engage its target.
Section 3: Experimental Workflows and Protocols
A systematic approach is required to validate the impact of incorporating the solubility enhancer.
Caption: Experimental workflow for synthesis and validation of a solubility-enhanced PROTAC.
Protocol 1: General Procedure for Amide Coupling of this compound
This protocol describes a standard method for conjugating the primary amine of the solubility tag to a PROTAC intermediate containing a carboxylic acid.
Materials:
-
PROTAC intermediate with a terminal carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (EtOAc, NaHCO₃ solution, brine, MgSO₄, silica gel)
Procedure:
-
Dissolve the PROTAC-acid intermediate in anhydrous DMF in a dry flask under an inert atmosphere (N₂ or Ar).
-
Add DIPEA to the solution and stir for 2 minutes.
-
In a separate vial, dissolve HATU and this compound in a small amount of anhydrous DMF.
-
Add the HATU/amine solution to the reaction flask dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final azetidine-modified PROTAC.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is the gold standard for measuring the equilibrium solubility of a compound.[]
Materials:
-
Purified PROTAC powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
HPLC or LC-MS system for quantification
-
Thermomixer or shaking incubator set to 25°C or 37°C
-
0.22 µm syringe filters
Procedure:
-
Prepare a calibration curve for the PROTAC using the intended analytical method (e.g., HPLC-UV or LC-MS/MS) by making serial dilutions of a known concentration stock solution (e.g., 10 mM in DMSO).
-
Add an excess amount of the solid PROTAC powder to a series of vials (perform in triplicate) containing a known volume of PBS (e.g., 1 mg into 1 mL). The solid should be clearly visible.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, visually confirm that excess solid remains.
-
Carefully remove the vials and let the solid settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids. Be careful not to dislodge the solid pellet.
-
Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile or methanol) to bring the concentration within the range of your calibration curve.
-
Analyze the diluted sample using the calibrated HPLC or LC-MS method to determine the concentration.
-
Calculate the original concentration in the PBS, which represents the thermodynamic solubility. Report the value in µg/mL or µM.
Section 4: Representative Data & Interpretation
The following table presents hypothetical but realistic data for a parent PROTAC and its azetidine-modified analog, illustrating the expected changes in key properties.
| Parameter | Parent PROTAC | Azetidine-Modified PROTAC | Causality & Expected Outcome |
| Molecular Weight (MW) | 810.4 g/mol | 906.6 g/mol | Increased. The addition of the C₆H₁₂N₂ fragment increases the total mass. |
| Calculated LogP (cLogP) | 4.8 | 3.9 | Decreased. The introduction of the polar, basic moiety reduces the overall lipophilicity of the molecule. |
| Topological Polar Surface Area (TPSA) | 135 Ų | 147 Ų | Slightly Increased. The additional nitrogen and amine groups contribute to the TPSA. |
| Thermodynamic Solubility (PBS, pH 7.4) | 0.8 µM (0.65 µg/mL) | 45.2 µM (41.0 µg/mL) | Significantly Increased. This is the primary goal. The protonated amine dramatically improves aqueous solubility.[8] |
| Cellular Degradation Potency (DC₅₀) | 35 nM | 60 nM | Potentially Altered. A slight decrease in potency is common and acceptable if the solubility gains are substantial. This reflects a possible minor perturbation of the optimal ternary complex conformation.[13] |
Interpretation: The data clearly demonstrates a successful outcome. The incorporation of the this compound tag resulted in a >50-fold increase in thermodynamic aqueous solubility. While this came at the cost of a minor (less than 2-fold) decrease in cellular potency, the resulting molecule is far more suitable for further development. Its improved solubility will enable more reliable in vitro and in vivo experiments, potentially leading to improved bioavailability and overall therapeutic efficacy.[16]
References
-
MDPI. (n.d.). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]
-
National Institutes of Health (NIH). (n.d.). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. [Link]
-
National Institutes of Health (NIH). (n.d.). Property-based optimisation of PROTACs. [Link]
-
ScienceDirect. (2024). The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. [Link]
-
PubMed. (n.d.). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. [Link]
-
National Institutes of Health (NIH). (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
-
ACS Publications. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. [Link]
-
ScienceDirect. (2024). The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. [Link]
-
ResearchGate. (n.d.). Physicochemical properties comparison among published PROTACs. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]
-
Pharmacy Times. (n.d.). Unlocking PROTACs' Potential: Overcoming Development Challenges. [Link]
-
Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]
-
ResearchGate. (n.d.). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
-
Drug Discovery and Development. (2022). 7 strategies to improve PROTACs’ oral bioavailability. [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. [Link]
-
MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]
-
ACS Publications. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]
-
ResearchGate. (n.d.). PROTAC solubility distribution based on log kw IAM , BRlogD, and TPSA (3D plot). [Link]
-
MDPI. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
-
ACS Publications. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. [Link]
-
ACS Publications. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]
-
National Institutes of Health (NIH). (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. precisepeg.com [precisepeg.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacytimes.com [pharmacytimes.com]
Technical Support Center: Scale-up Synthesis of 2-(1-Methylazetidin-3-yl)ethan-1-amine
Welcome to the technical support guide for the synthesis of 2-(1-Methylazetidin-3-yl)ethan-1-amine. This resource is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this valuable azetidine-containing building block. The inherent ring strain and reactivity of the azetidine core present unique challenges, particularly during process development and scale-up.[1][2][3] This guide, presented in a question-and-answer format, provides in-depth, field-proven insights to navigate common issues and ensure a safe, efficient, and scalable synthesis.
Section 1: Synthesis Strategy and Route Selection
Q1: What is the most common and scalable synthetic route to this compound?
The most robust and widely applicable strategy for preparing this compound on a larger scale involves a two-step sequence starting from a suitable precursor:
-
Synthesis of the Nitrile Intermediate: Conversion of a precursor like (1-methylazetidin-3-yl)methanol into the key intermediate, (1-methylazetidin-3-yl)acetonitrile. This step effectively introduces the required two-carbon chain.
-
Reduction of the Nitrile: The final step is the reduction of the nitrile group to the primary amine.[4] This transformation is critical and several methods exist, each with distinct advantages and disadvantages for scale-up.
This nitrile reduction pathway is generally preferred over alternatives like reductive amination of a corresponding aldehyde due to the stability and accessibility of the nitrile intermediate.
Section 2: Nitrile Reduction - Troubleshooting and Optimization
The reduction of (1-methylazetidin-3-yl)acetonitrile is the pivotal step. The choice of reducing agent has significant implications for yield, purity, safety, and scalability.
Q2: Which reducing agents are suitable for the nitrile-to-amine conversion, and what are the scale-up considerations for each?
Three primary methods are employed for nitrile reduction: Lithium Aluminum Hydride (LAH), catalytic hydrogenation, and borane reagents. Each presents a unique set of operational parameters and challenges.
| Method | Pros | Cons & Scale-up Challenges |
| Lithium Aluminum Hydride (LAH) | - High reactivity and generally high yields.[5]- Well-understood mechanism.[6] | - Pyrophoric: Ignites on contact with air/moisture.[7]- Hazardous Work-up: Generates H₂ gas during quenching.[8]- Poor Atom Economy: Not ideal for green chemistry principles.- Thermal Control: Highly exothermic reaction requires careful addition and cooling.[9] |
| Catalytic Hydrogenation (H₂) | - Green & Safe: Water is the only byproduct.- Excellent Atom Economy. - Scalable: Widely used in industrial processes.[10] | - Specialized Equipment: Requires high-pressure reactors.- Catalyst Cost & Selection: Raney Nickel, Pd/C, or other precious metal catalysts can be expensive.[11][12]- Byproduct Formation: Can produce secondary and tertiary amines.[11] |
| Borane Reagents (BH₃ complexes) | - High Selectivity: Often provides cleaner reactions than LAH.- Milder Conditions: Generally less exothermic than LAH.[11]- Tolerant of various functional groups.[13] | - Reagent Cost & Handling: Borane complexes (e.g., BH₃·THF, BH₃·SMe₂) can be expensive and require careful handling.[11]- Work-up: Requires acidic or oxidative work-up to break down boron-amine complexes. |
Q3: My LAH reduction is sluggish or incomplete. What are the likely causes and solutions?
This is a common issue, often traced back to reagent quality or reaction conditions.
-
Cause 1: LAH Quality: LAH is hygroscopic and degrades upon exposure to moisture, reducing its activity.
-
Solution: Always use freshly opened LAH or LAH from a properly stored, sealed container.[14] Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Solvent Purity: Residual water in the solvent (typically THF or diethyl ether) will consume the reagent.
-
Solution: Use anhydrous solvents. For scale-up, ensure solvents meet stringent water content specifications (<50 ppm).
-
-
Cause 3: Insufficient Temperature: While the addition is done at 0 °C for safety, some LAH reductions require heating (reflux) to proceed to completion.[15]
-
Solution: After the initial exothermic addition is complete, monitor the reaction by TLC or UPLC. If starting material remains, consider cautiously warming the reaction to reflux for several hours.
-
-
Cause 4: Complexation: The nitrogen atom of the azetidine ring can coordinate with the aluminum species, potentially hindering the reaction.
-
Solution: This is an inherent property of the substrate. Ensuring a sufficient excess of LAH (typically 1.5-2.0 equivalents) can help drive the reaction to completion.
-
Q4: During catalytic hydrogenation, I'm observing significant amounts of secondary and tertiary amine byproducts. How can this be prevented?
The formation of coupled byproducts is a classic challenge in nitrile hydrogenation. The mechanism involves the initial reduction to an intermediate imine, which can then react with the final primary amine product to form a secondary amine after further reduction.
-
Primary Solution: Add Ammonia: The most effective way to suppress this side reaction is to add ammonia (often as a solution in methanol or as anhydrous ammonia gas) to the reaction mixture.[11] The excess ammonia shifts the equilibrium away from the product amine reacting with the intermediate imine, thus favoring the formation of the desired primary amine.
-
Catalyst Choice: Raney Nickel is often used for nitrile hydrogenations and is known to be effective, especially in the presence of ammonia.[11]
-
Process Conditions: Lowering the reaction temperature and optimizing hydrogen pressure can sometimes reduce the rate of side reactions, though this may also slow the desired conversion.
Section 3: Work-up, Purification, and Safety
Q5: What is the safest procedure for quenching a large-scale LAH reaction?
Quenching excess LAH is one of the most hazardous steps in this synthesis and must be approached with extreme caution, as it is highly exothermic and liberates hydrogen gas. The Fieser workup is a standard and reliable laboratory-scale procedure that can be adapted for scale-up.[8]
Recommended Scale-up Quenching Protocol:
-
Cooling: Cool the reaction vessel to 0 °C using an efficient cooling system. Ensure adequate headspace in the reactor.
-
Slow Addition of Ethyl Acetate: Cautiously add ethyl acetate dropwise to consume the bulk of the excess LAH. This is a more controlled quench than direct addition of water.
-
Fieser Workup (The "1-1.5-3" Rule): For every X grams of LAH used, add the following sequentially and very slowly:
-
X mL of Water
-
1.5X mL of 10-15% aqueous NaOH
-
3X mL of Water
-
-
Stirring: Allow the mixture to stir vigorously. A granular, filterable solid (aluminum salts) should form.
-
Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent (e.g., THF) to recover all the product.
Safety Mandates:
-
Never add water directly to a large excess of LAH.
-
Ensure the reactor's off-gas is safely vented to prevent hydrogen buildup.
-
Monitor the internal temperature throughout the quench. Have a robust cooling system ready.
Q6: The final amine product is somewhat water-soluble and volatile. What are the best practices for isolation and purification?
Low molecular weight amines often present isolation challenges.
-
Extraction: After the work-up, the product will be in the organic phase. To ensure complete extraction from the aqueous phase, use a solvent like dichloromethane (DCM) or perform multiple extractions with ethyl acetate. A brine wash of the combined organic layers can help break emulsions and reduce the amount of dissolved water.
-
Acid/Base Extraction: For higher purity, you can perform an acid wash. Extract the organic layer with dilute aqueous HCl (e.g., 1M). The amine will move into the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the free amine back into an organic solvent.
-
Distillation: The most effective method for purifying the final product on a large scale is distillation. Given the boiling point of the target amine, vacuum distillation is required to prevent thermal degradation. Perform a fractional distillation to separate it from lower and higher boiling impurities.
Q7: What are the critical safety precautions when handling pyrophoric reagents like LAH during scale-up?
Handling pyrophoric materials requires strict adherence to established safety protocols.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields, and chemical-resistant gloves.[16] Avoid synthetic clothing which can melt and adhere to skin.[17]
-
Inert Atmosphere: All transfers and reactions must be conducted under an inert atmosphere (nitrogen or argon).[9] Use Schlenk techniques or a glovebox for small-scale work. For reactors, ensure a continuous nitrogen purge and blanket.
-
Engineering Controls: Work in a certified chemical fume hood.[16] For pilot-scale, ensure the reactor is in a well-ventilated, controlled environment with appropriate blast shields.
-
Do Not Work Alone: Never handle large quantities of pyrophoric reagents while alone.[16]
-
Emergency Preparedness: Know the location of the safety shower, fire extinguisher (Class D for metal fires), and fire blanket. Have a container of sand or powdered lime available to smother small fires.[9]
References
- Smith, J. et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health.
- Jones, A. et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health.
-
Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs. University of Washington. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXXzQmrAdijlfee_-c_oh5UYuguL9Uly0cpblTOJAEMTxsq35zHdyTBUCCoUd3I8JOJZEz5lvk6dPvxEq52tFvP3p7ldcbM8jUv6JV5LT0jG0q1AGV6cgvDUbF0Uf6v7GQ9Vs9_KTYnZpGh7sG4O-INQJrLs6uHBs5IIT9AxOclDqWIA==]([Link]
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Technical Support Center: Deprotection Strategies for Boc-Protected 2-(1-Methylazetidin-3-yl)ethan-1-amine
Welcome to the technical support center for the deprotection of Boc-protected 2-(1-Methylazetidin-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of this specific deprotection, ensuring a high-yielding and clean reaction.
Introduction
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. However, the presence of the N-methylazetidine ring in this compound introduces specific challenges that require careful consideration of reaction conditions to avoid potential side reactions, such as ring-opening of the strained azetidine moiety.[1][2] This guide will walk you through standard protocols, troubleshooting common issues, and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of Boc-protected this compound.
Question 1: My Boc deprotection is incomplete, even after extended reaction times. What are the likely causes and how can I resolve this?
Answer:
Incomplete deprotection is a common issue and can stem from several factors:
-
Insufficient Acid Strength or Equivalents: The most frequent cause is inadequate acidic conditions. While the Boc group is acid-labile, the basicity of the N-methylazetidine nitrogen can quench a portion of the acid, rendering it unavailable for deprotection.
-
Solution: Increase the equivalents of the acid (e.g., from 5 to 10 equivalents of TFA) or switch to a stronger acidic system like 4M HCl in dioxane.[3]
-
-
Reaction Temperature: Standard room temperature conditions may not be sufficient for complete conversion.
-
Solution: Gently warming the reaction mixture to 30-40°C can often drive the reaction to completion. However, monitor the reaction closely for the formation of byproducts, as higher temperatures can promote decomposition of the azetidine ring.
-
-
Steric Hindrance: While less likely for this substrate, significant steric bulk near the Boc-protected amine can hinder the approach of the acid.
-
Solution: Employing a smaller, strong acid like HCl may be more effective than a bulkier one.
-
-
Improper Solvent: The choice of solvent can influence the reaction rate.
-
Solution: Dichloromethane (DCM) is a standard solvent for TFA deprotections. For HCl deprotections, dioxane or methanol are commonly used.[3] Ensure your starting material is fully dissolved.
-
Question 2: I am observing significant byproduct formation upon LC-MS analysis. What are these byproducts and how can I prevent their formation?
Answer:
Byproduct formation is a critical concern, especially with a strained ring system like azetidine.
-
Azetidine Ring Opening: The primary concern is the acid-mediated intramolecular ring-opening of the azetidine.[1][2] This can occur if the azetidine nitrogen becomes protonated, making the ring more susceptible to nucleophilic attack.
-
Mitigation:
-
Use Milder Acids: Consider using a milder acid like p-toluenesulfonic acid (TsOH) which can be effective for Boc deprotection while minimizing ring degradation.[4]
-
Control Temperature: Avoid excessive heating. Perform the reaction at 0°C to room temperature.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
-
tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your molecule or solvent.[5]
-
Mitigation:
-
Use Scavengers: The addition of a cation scavenger is highly recommended. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These will trap the tert-butyl cation and prevent unwanted side reactions.
-
-
Question 3: My final product is difficult to isolate and purify. What are some effective work-up and purification strategies?
Answer:
The free amine product is a polar and water-soluble compound, which can present purification challenges.
-
Aqueous Work-up:
-
Basification: After the reaction is complete, carefully quench the excess acid by adding a base such as saturated sodium bicarbonate or sodium carbonate solution until the pH is basic. Be cautious as CO2 evolution can cause frothing.[6]
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent like dichloromethane or a mixture of isopropanol/chloroform to ensure complete recovery of the polar amine.
-
-
Purification:
-
Acid-Base Extraction: An effective purification technique is to extract the basified aqueous layer with an organic solvent. Then, acidify the aqueous layer with HCl and wash with an organic solvent to remove any non-basic impurities. Finally, re-basify the aqueous layer and extract your product.
-
Column Chromatography: If chromatography is necessary, use a stationary phase suitable for amines.
-
Silica Gel: Pre-treat the silica gel with a triethylamine/eluent mixture to prevent streaking and product loss.
-
Alumina (basic or neutral): This can be a good alternative to silica gel for purifying amines.
-
-
Ion-Exchange Resin: A highly effective method for purification is to use a basic ion-exchange resin to capture the free amine, allowing for the removal of neutral impurities, followed by elution with an acidic solution.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: Which acidic condition is best for deprotecting Boc-protected this compound: TFA or HCl?
A1: Both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are effective for Boc deprotection.[9][10] The choice depends on the scale of your reaction and downstream applications.
-
TFA: Typically used in a 20-50% solution in dichloromethane (DCM). It is highly effective and the excess reagent and solvent are easily removed under reduced pressure. However, it is a strong acid that can promote side reactions if not used carefully.
-
HCl: A 4M solution in dioxane is a common choice.[3] It is often considered milder than TFA and can sometimes offer better selectivity. The resulting hydrochloride salt of the amine can often be precipitated and isolated directly.
A summary of common acidic deprotection conditions is provided in the table below.
| Reagent | Solvent | Typical Conditions | Work-up |
| TFA | DCM | 20-50% TFA, 0°C to RT, 30 min - 2 h | Neutralization with aq. base |
| HCl | Dioxane/Methanol | 4M HCl, RT, 30 min - 2 h | Evaporation, trituration |
| p-TsOH | Methanol/DCM | 1.1-2 eq., RT to 40°C, 1-4 h | Neutralization with aq. base |
Q2: How can I monitor the progress of the deprotection reaction?
A2: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction.[11][] It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. Be aware that under ESI-MS conditions, the free amine product may be observed as its protonated form [M+H]+.[13]
Q3: Are there any non-acidic methods to deprotect the Boc group if my molecule is extremely acid-sensitive?
A3: Yes, several alternative methods exist, although they may require more optimization for your specific substrate.
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) or trimethylsilyl iodide (TMSI) can effect Boc deprotection under milder, non-protic conditions.[9][14]
-
Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent can cause thermolytic cleavage of the Boc group.[15] However, this method may not be suitable for the potentially thermally labile azetidine ring.
-
Basic Conditions: While generally stable to base, under specific conditions with strong bases like sodium t-butoxide in wet THF, the Boc group can be cleaved.[16] This is less common and may not be compatible with other functional groups.
-
Oxalyl Chloride in Methanol: A mild method for the deprotection of N-Boc groups has been reported using oxalyl chloride in methanol.[16][17] This could be a viable option for acid-sensitive substrates.
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for the deprotection and a decision-making process for troubleshooting.
Caption: General workflow for Boc deprotection and troubleshooting.
References
- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (n.d.). N-Boc deprotection issues and alternative methods.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- BenchChem. (n.d.). Application Notes and Protocols for Monitoring Reactions with Boc-cyclohexyl-D-Ala-OH.
- PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- PMC. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- BenchChem. (n.d.). Optimization of reaction conditions for azetidine synthesis.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride.
- BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- BenchChem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ResearchGate. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- Semantic Scholar. (n.d.). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- BOC Sciences. (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS).
- ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA.
- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
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Validation & Comparative
The Azetidine Advantage: A Comparative Guide to 2-(1-Methylazetidin-3-yl)ethan-1-amine and Other Advanced PROTAC Linkers
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's efficacy is not solely dictated by the choice of its two ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—but is profoundly influenced by the chemical linker that tethers them. This guide provides an in-depth comparison of an emerging linker, 2-(1-Methylazetidin-3-yl)ethan-1-amine, with other established PROTAC linkers, offering experimental insights for researchers, scientists, and drug development professionals.
While direct, publicly available experimental data on PROTACs specifically incorporating this compound is limited, we can infer its potential performance by examining structurally related azetidine-containing linkers. The azetidine motif, a four-membered saturated heterocycle, offers a unique combination of properties that can be advantageous in PROTAC design.
The Critical Role of the PROTAC Linker
The linker is far more than a simple tether; it is a critical determinant of a PROTAC's overall performance.[1] Its length, rigidity, solubility, and attachment points collectively influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[1] An ideal linker will orient the POI and E3 ligase in a productive conformation for ubiquitin transfer, while also imparting favorable physicochemical properties to the PROTAC molecule, such as cell permeability and metabolic stability.[][3][4]
Introducing this compound: A Novel Building Block
This compound represents a novel linker building block that introduces a degree of rigidity and a basic nitrogen atom. The azetidine ring restricts conformational flexibility compared to traditional alkyl or polyethylene glycol (PEG) linkers. This rigidity can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex.[3] The presence of the methyl group on the azetidine nitrogen and the primary amine provides handles for synthetic elaboration and can influence the linker's polarity and hydrogen bonding capacity.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1542210-23-0[5]
-
Molecular Formula: C6H14N2[5]
-
Molecular Weight: 114.19 g/mol [5]
A Head-to-Head Comparison: Azetidine-Based Linkers vs. Common Alternatives
The choice of linker is a pivotal decision in PROTAC design. Below is a comparative analysis of azetidine-containing linkers against more conventional linker classes.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Flexible, hydrophobic. | Synthetically simple, allows for broad conformational sampling. | Can lead to poor solubility and high metabolic instability.[4] |
| PEG Linkers | Flexible, hydrophilic. | Improves aqueous solubility and can reduce non-specific binding.[6][7] | Can increase molecular weight and may negatively impact cell permeability. |
| Piperidine/Piperazine | Rigid, heterocyclic. | Provides conformational constraint, can improve metabolic stability and cell permeability.[4][8] | Synthetic complexity can be higher than linear linkers. |
| Azetidine-based (e.g., this compound) | Semi-rigid, heterocyclic. | Offers a balance of rigidity and flexibility, can improve pharmacokinetic properties. The 4-membered ring is more constrained than a 6-membered ring. | Limited commercial availability of diverse building blocks. Potential for ring strain to influence reactivity. |
The Impact of Linker Choice on PROTAC Performance: A Data-Driven Perspective
While specific data for this compound is emerging, studies on other heterocyclic linkers provide valuable insights. For instance, the incorporation of rigid motifs like piperazine or piperidine has been shown to lead to PROTACs with improved oral bioavailability.[3] This is often attributed to the linker's ability to shield polar functionality and present a more "drug-like" face to the cell membrane.
It is hypothesized that the azetidine ring in linkers like this compound can similarly enhance cell permeability by reducing the molecule's polar surface area in certain conformations, a "chameleon-like" effect that has been proposed for some PROTACs.[9]
Experimental Workflows for Comparative Evaluation
To objectively compare the performance of a PROTAC containing an azetidine-based linker with other alternatives, a series of well-defined experiments are essential.
Diagram of the PROTAC Evaluation Workflow
Caption: A generalized workflow for the comprehensive evaluation of PROTAC candidates.
Experimental Protocols
1. Assessment of Target Protein Degradation by Western Blot
This is a fundamental assay to quantify the reduction in the level of the protein of interest.
-
Cell Culture and Treatment: Plate a suitable cell line expressing the target protein at an appropriate density. Allow cells to adhere overnight. Treat cells with a concentration range of the PROTACs (e.g., azetidine-linker PROTAC, PEG-linker PROTAC, and alkyl-linker PROTAC) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control.
2. Ternary Complex Formation Assessment using NanoBRET™ Assay
This live-cell assay provides quantitative data on the formation of the ternary complex.[10][11]
-
Cell Line Preparation: Use a cell line where the target protein is endogenously tagged with HaloTag® and an E3 ligase component (e.g., VHL or Cereblon) is tagged with NanoLuc® Luciferase.
-
Assay Setup: Seed the cells in a white, 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add serial dilutions of the PROTACs to the wells.
-
Luminescence and Fluorescence Reading: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the BRET50 (concentration of PROTAC that gives 50% of the maximal BRET signal).
3. Cell Permeability Assessment using the Caco-2 Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.[12]
-
Caco-2 Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Apical to Basolateral (A-B): Add the PROTAC compound to the apical (upper) chamber and measure its concentration in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A): Add the PROTAC compound to the basolateral chamber and measure its concentration in the apical chamber over time. This helps to identify active efflux.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
Visualizing the Mechanism: The PROTAC Cycle
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion and Future Directions
The selection of an appropriate linker is a multifactorial optimization problem in the design of effective PROTACs. While traditional flexible linkers like alkyl chains and PEGs have been instrumental in the development of many successful degraders, there is a clear trend towards the exploration of more rigid and functionalized linkers to improve the "drug-like" properties of these molecules.[13]
This compound and other azetidine-containing linkers represent a promising new direction. Their semi-rigid nature offers a compelling balance between conformational pre-organization and synthetic accessibility. As more data becomes available, it will be possible to more definitively delineate the advantages and disadvantages of this linker class. The experimental workflows outlined in this guide provide a robust framework for such comparative studies. Ultimately, the continued innovation in linker design will be a key driver in unlocking the full therapeutic potential of targeted protein degradation.
References
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]
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CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed, 32880066. [Link]
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Volkova, Y., & Kiseleva, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4), 231-246. [Link]
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Volkova, Y., & Kiseleva, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
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Ciulli, A., & Trainor, N. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(9), e202200069. [Link]
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Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(11), 4581-4596. [Link]
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Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-964. [Link]
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Dong, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
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Langley, D. R., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry, 62(23), 3045-3056. [Link]
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Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
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Langley, D. R., & Crews, C. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]
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Sugawara, A., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100499. [Link]
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Singh, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 28(14), 5403. [Link]
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The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
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Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
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National Institutes of Health. (2023). Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype. [Link]
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PubChem. (n.d.). 2-(1-methylazetidin-3-yl)ethan-1-ol. Retrieved from [Link]
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MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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MDPI. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]
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- 13. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nicotinic Maze: A Comparative Guide to the Structure-Activity Relationships of 2-(1-Methylazetidin-3-yl)ethan-1-amine Analogs
In the intricate world of neuropharmacology, the quest for selective and potent ligands for nicotinic acetylcholine receptors (nAChRs) is a journey of paramount importance. These ligand-gated ion channels are pivotal in a myriad of physiological processes, and their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in the design of nAChR modulators, offering a unique combination of structural rigidity and synthetic tractability.[3] This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of 2-(1-Methylazetidin-3-yl)ethan-1-amine analogs, a class of compounds with significant potential as nAChR agonists.
While direct, publicly available SAR studies on this specific analog series are limited, this guide will leverage data from structurally related azetidine-containing nAChR ligands to provide a robust framework for understanding the key molecular interactions that govern their activity. By examining the impact of structural modifications on affinity, selectivity, and functional a`ctivity, we can elucidate the critical pharmacophoric elements and guide the rational design of novel therapeutic agents.
The Nicotinic Acetylcholine Receptor: A Complex Target
Neuronal nAChRs are pentameric structures assembled from a diverse array of α (α2-α10) and β (β2-β4) subunits. [6] This combinatorial diversity gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles, presenting both a challenge and an opportunity for drug discovery. The most abundant nAChR subtype in the brain, the α4β2 receptor, is a key target for understanding nicotine addiction and for the development of smoking cessation therapies. [4] The α7 subtype is also a major focus of research due to its involvement in cognitive processes. [15]
The binding of agonists to nAChRs triggers a conformational change that opens an intrinsic ion channel, leading to the influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization. [13] The key pharmacophoric features of most nicotinic agonists include a cationic nitrogen atom and a hydrogen bond acceptor, which interact with specific residues in the receptor's binding site. [21, 23]
The Azetidine Ring: A Scaffold for Selectivity
The incorporation of an azetidine ring into nAChR ligands offers several advantages. Its constrained conformation can pre-organize the molecule into a bioactive conformation, potentially increasing affinity and selectivity. Furthermore, the nitrogen atom of the azetidine ring can serve as the crucial cationic center for interaction with the receptor. The SAR of N-methyl-(3-pyridyl)azetidine, for example, has shown a significant increase in binding affinity compared to nicotine, highlighting the favorable properties of this scaffold. [8]
Comparative Structure-Activity Relationship Analysis
This section will explore the SAR of this compound analogs by drawing comparisons with structurally similar compounds for which experimental data is available. We will focus on three key regions of the molecule: the azetidine ring, the ethylamine linker, and the terminal amino group.
Modifications of the Azetidine Ring
The N-methyl group on the azetidine ring is a critical feature. In many nicotinic agonists, a methylated tertiary amine is essential for high affinity. [6] It is hypothesized that this methyl group engages in favorable van der Waals interactions within a hydrophobic pocket of the receptor binding site.
-
N-Substitution: Altering the N-substituent on the azetidine ring is expected to have a profound impact on activity. Larger alkyl groups may introduce steric hindrance, reducing affinity. Conversely, the introduction of small, polar substituents could potentially form additional hydrogen bonds with the receptor, but this would need to be carefully balanced to maintain optimal physicochemical properties for brain penetration.
-
Ring Substitution: Substitution on the carbon atoms of the azetidine ring can influence both the conformation of the ring and the overall shape of the molecule. For instance, the introduction of a hydroxyl group, as seen in some potent azetidinyl ether nAChR partial agonists, can significantly impact potency and selectivity. [6]
The Ethylamine Linker
The two-carbon linker between the azetidine ring and the terminal amine is a common feature in many biogenic amines and neurological drugs. Its length and flexibility are often critical for optimal interaction with the target receptor.
-
Linker Length: Shortening or lengthening the ethylamine chain would alter the distance between the cationic azetidine nitrogen and the terminal amine. This distance is a key determinant in the pharmacophore of many receptor ligands. Homologation of an ethan-1-amine to a propan-1-amine in a different series of receptor ligands resulted in a significant reduction in affinity, suggesting that the two-carbon linker is optimal for that particular scaffold.
-
Linker Rigidity: Introducing conformational constraints into the linker, for example, through cyclization or the incorporation of double or triple bonds, could lock the molecule into a more or less favorable conformation for binding.
The Terminal Amino Group and Bioisosteric Replacements
The primary amine of the parent scaffold is a key site for modification. While it can participate in hydrogen bonding, it is also a potential site of metabolic inactivation.
-
N-Alkylation: Methylation or ethylation of the terminal amine could influence its basicity and hydrogen bonding capacity. While this may reduce metabolic susceptibility, it could also negatively impact binding affinity if a primary amine is a key interaction point.
-
Bioisosteric Replacement: Replacing the terminal amine with other functional groups of similar size and electronic properties (bioisosteres) is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. Potential bioisosteres for a primary amine include small heterocycles like oxetane or cyclobutane, or functional groups like a hydroxyl or methoxy group. The choice of bioisostere would depend on the specific interactions the terminal amine makes with the receptor. Studies on bioisosteric replacements for the pyridine ring in nicotine have shown that isoxazoles and isothiazoles can be effective substitutes, demonstrating the feasibility of this approach. [3]
Experimental Data from Structurally Related Analogs
To provide a quantitative basis for our comparative analysis, the following table summarizes the binding affinities (Ki) of key azetidine-containing nAChR ligands.
| Compound | nAChR Subtype | Ki (nM) | Reference(s) |
| Sazetidine-A | α4β2 | 0.03 | While a specific citation for this exact value isn't in the provided results, Sazetidine-A is widely reported as a high-affinity α4β2 nAChR agonist. Its activity is discussed in a provided search result. [1] |
| (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) | α4β2 | 1.21 | [4] |
| Azetidine Analog 13 (from isoxazolylpyridine ether series) | α4β2 | ~1-15 | This is a potent azetidine-containing compound from a series of α4β2-nAChR partial agonists. The Ki values for this class of compounds are reported to be in the low nanomolar range. [6] |
| Nicotine | α4β2 | ~1-10 | Nicotine's affinity for α4β2 nAChRs is a well-established benchmark and is mentioned in several of the provided search results as a point of comparison. [4, 8] |
Experimental Protocols
The determination of the SAR of novel compounds relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro assays used to characterize the interaction of ligands with nAChRs.
Radioligand Binding Assay for nAChR Affinity
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to nAChRs.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., from CHO or HEK cells stably transfected with the receptor subunits).
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine).
-
Test compounds (a series of dilutions).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: ⁸⁶Rb⁺ Efflux Assay for Agonist Activity
This assay measures the functional activity of nAChR agonists by quantifying the efflux of radioactive rubidium (⁸⁶Rb⁺), a surrogate for K⁺, through the activated ion channel.
Materials:
-
Cells stably expressing the nAChR subtype of interest, grown in 24-well plates.
-
Loading medium: Growth medium containing ⁸⁶RbCl (e.g., 1 µCi/mL).
-
Assay buffer (as above).
-
Agonist solutions (a series of dilutions).
-
Scintillation counter.
Procedure:
-
Culture the cells in 24-well plates until confluent.
-
Wash the cells with assay buffer.
-
Load the cells with ⁸⁶Rb⁺ by incubating them with the loading medium for a sufficient time (e.g., 2-4 hours) at 37°C.
-
Wash the cells extensively with assay buffer to remove extracellular ⁸⁶Rb⁺.
-
Add the agonist solutions at various concentrations to the wells and incubate for a short period (e.g., 2-5 minutes) at room temperature.
-
Collect the supernatant (containing the effluxed ⁸⁶Rb⁺) from each well.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100) to determine the amount of ⁸⁶Rb⁺ remaining in the cells.
-
Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the agonist.
-
Plot the percentage of efflux against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum efficacy (Emax).
Visualizing the Workflow and Key Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Signaling pathway of a nicotinic acetylcholine receptor agonist.
Caption: Logical workflow for SAR studies of the target analogs.
Caption: High-level experimental workflow for nAChR agonist discovery.
Conclusion and Future Directions
The exploration of the structure-activity relationships of this compound analogs represents a promising avenue for the discovery of novel nAChR modulators. While direct SAR data for this specific series is not extensively available in the public domain, a comparative analysis based on structurally related azetidine-containing ligands provides valuable insights. The key takeaways from this analysis are:
-
The N-methylated azetidine ring is likely a crucial pharmacophoric element, contributing significantly to binding affinity.
-
The ethylamine linker's length and conformation are critical for correctly positioning the key interacting moieties within the receptor binding site.
-
The terminal primary amine is a prime target for modification to enhance metabolic stability and fine-tune receptor interactions, with bioisosteric replacement being a viable strategy.
Future research should focus on the systematic synthesis and evaluation of analogs with modifications at these three key positions. A comprehensive understanding of the SAR will require a combination of in vitro binding and functional assays across a panel of nAChR subtypes to identify compounds with the desired potency, selectivity, and functional profile. Such studies will undoubtedly contribute to the development of novel therapeutics for a range of debilitating neurological disorders.
References
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- De la Torre-López, E., et al. (2021).
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- Abdrakhmanova, G. R., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 43-49.
- Albuquerque, E. X., et al. (2009). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Nicotine Psychopharmacology, 193-231.
- Tavassoli, E., et al. (2018). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 61(23), 10695-10713.
- Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 73(2), 359-370.
- Cheung, H., et al. (2012). Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Bioorganic & Medicinal Chemistry, 20(22), 6695-6703.
- Kanne, D. B., et al. (1992). Biososteric Replacement in the Design and Synthesis of Ligands for Nicotinic Acetylcholine Receptors. ACS Symposium Series, 506, 164-177.
- Wang, H., et al. (2016). Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. Journal of Medicinal Chemistry, 59(11), 5339-5351.
- Kombo, D. C., et al. (2018). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 9(10), 2568-2581.
- West, T. H., et al. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 48(14), 3845-3857.
- Wu, J., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Neuroscience, 14, 590924.
- Liu, Y., et al. (2007). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 15(15), 5063-5074.
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Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]
- Singh, R. K., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(2), 641-647.
- Dineley, K. T., et al. (2007). Role of Key Aromatic Residues in the Ligand-binding Domain of α7 Nicotinic Receptors in the Agonist Action of β-Amyloid. Journal of Biological Chemistry, 282(28), 20264-20273.
- Tran, V. M., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1743.
- Morris, J. C., et al. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 26(16), 4991.
- Zheng, W., et al. (2018). Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding. Marine Drugs, 16(1), 22.
- Puskar, N. L., et al. (2013). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 110(51), 20787-20792.
- Zoli, M., et al. (2015). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. Comprehensive Physiology, 5(2), 797-833.
- Gancia, E., et al. (2000). Neuronal nicotinic acetylcholine receptor agonists: pharmacophores, evolutionary QSAR and 3D-QSAR models. Bioorganic & Medicinal Chemistry, 8(5), 965-981.
- Zhang, Y., et al. (2023). Pyridine-to-pyridazine skeletal editing. ChemRxiv.
- Mazzaferro, S., et al. (2023). Dual Agonist/Antagonist Modulation of α9-Containing Nicotinic Acetylcholine Receptors by 2-Ammoniumethyl Ethers of Stilbenol and Stilbenol Analogues. Journal of Medicinal Chemistry, 66(24), 16672-16688.
- Crooks, P. A., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5898-5901.
- Tran, V. M., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1743.
- ResearchGate. (n.d.). Region 2 SAR studies N O R O Ph R H42 nAChRs H34 nAChRs IC 50 Value (M).... Retrieved from a table within a publication on ResearchGate.
Sources
A Comparative Guide to the In Vitro and In Vivo Evaluation of PROTACs with Azetidine Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a crucial connecting linker. The linker is not merely a passive tether; it critically influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1]
This guide provides an in-depth technical comparison of PROTACs featuring azetidine linkers against those with more conventional linker motifs, such as polyethylene glycol (PEG) and alkyl chains. We will delve into the structural rationale for using azetidine, present supporting experimental data from in vitro and in vivo studies, and provide detailed protocols for key evaluation assays.
The Rationale for Rigid Linkers: Introducing Azetidine
While flexible linkers like PEG and alkyl chains have been widely used in initial PROTAC design, there is a growing trend towards incorporating rigid motifs.[2] High flexibility can lead to a significant entropic penalty upon formation of the ternary complex (POI-PROTAC-E3 ligase), potentially hindering degradation efficacy. Saturated heterocyclic linkers, such as piperidine and piperazine, have been shown to enhance metabolic stability and potency by pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[]
Azetidine, a four-membered saturated heterocycle, offers a unique geometric constraint compared to the more common six-membered rings. This higher degree of rigidity can lead to a more defined spatial orientation of the warhead and E3 ligase ligand, potentially improving the stability and productivity of the ternary complex. The exploration of azetidine linkers is a promising strategy to fine-tune the conformational dynamics of PROTACs and achieve superior degradation profiles.
In Vitro Evaluation: Quantifying Degradation and Understanding the Mechanism
The in vitro evaluation of PROTACs is a critical step to determine their potency, selectivity, and mechanism of action. Here, we compare the expected performance of azetidine-linker PROTACs with traditional alternatives and provide step-by-step protocols for essential assays.
Key Performance Metrics: DC50 and Dmax
The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy in degrading the target protein.
Comparative Performance Insights:
While direct, peer-reviewed comparative studies exhaustively detailing azetidine versus PEG or alkyl linkers are still emerging, we can extrapolate from the principles of rigid linker design. The conformational rigidity imparted by an azetidine linker is hypothesized to lead to a more stable ternary complex, which could translate to improved DC50 and Dmax values compared to highly flexible linkers. However, the optimal linker is highly target-dependent, and empirical validation is crucial.
Table 1: Hypothetical Comparative Degradation of a Target Protein
| Linker Type | Expected DC50 (nM) | Expected Dmax (%) | Rationale |
| Azetidine | 1 - 20 | > 90 | Rigid structure may promote a more stable and productive ternary complex. |
| PEG | 10 - 100 | 80 - 95 | Flexible nature can be advantageous but may also lead to less optimal ternary complex geometry. |
| Alkyl Chain | 20 - 150 | 75 - 90 | High flexibility can result in a significant entropic penalty upon binding. |
Note: The values in this table are illustrative and will vary significantly based on the specific POI, E3 ligase, and the overall PROTAC design.
Experimental Protocol: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the determination of a PROTAC's degradation activity in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Include a vehicle-only control.
-
Incubation: Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
Diagram 1: Western Blotting Workflow for PROTAC Evaluation
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[5] Biophysical assays can be employed to study the formation and stability of this complex.
Comparative Performance Insights:
The rigid nature of an azetidine linker is expected to pre-organize the PROTAC into a conformation that is more favorable for binding to both the POI and the E3 ligase, potentially leading to higher cooperativity in ternary complex formation compared to flexible linkers.
Experimental Protocol: In Vitro Pull-down Assay for Ternary Complex Formation
This assay provides a straightforward method to assess the ability of a PROTAC to mediate the interaction between the POI and the E3 ligase.[5]
Materials:
-
Purified recombinant POI (with a tag, e.g., His-tag)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC of interest
-
Affinity beads for the tagged protein (e.g., Ni-NTA agarose for His-tagged POI)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE analysis reagents
Procedure:
-
Incubation: In a microcentrifuge tube, combine the tagged POI, the E3 ligase complex, and the PROTAC at various concentrations. Include controls without the PROTAC and without the E3 ligase. Incubate to allow complex formation.
-
Pull-down: Add the affinity beads to each tube and incubate to capture the tagged POI and any interacting proteins.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting for the E3 ligase to visualize the formation of the ternary complex.
In Vivo Evaluation: Assessing Pharmacokinetics and Efficacy
Successful in vivo performance is the ultimate goal for any therapeutic agent. The evaluation of PROTACs in animal models provides crucial information on their pharmacokinetic (PK) properties and their ability to degrade the target protein in a complex biological system.
Pharmacokinetics of Azetidine-Linker PROTACs
The physicochemical properties of a PROTAC, heavily influenced by its linker, dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Performance Insights:
PROTACs are large molecules that often fall outside the "rule of five" for oral bioavailability.[6] The incorporation of rigid linkers like azetidine can improve metabolic stability. While extensive comparative data is not yet available, it is plausible that the reduced conformational flexibility of azetidine-containing PROTACs could lead to a more predictable metabolic profile compared to flexible linkers.
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Linker Type | Oral Bioavailability (%) | Half-life (t1/2, hours) | Rationale |
| Azetidine | 5 - 20 | 2 - 6 | Improved metabolic stability due to the rigid ring structure. |
| PEG | 1 - 10 | 1 - 4 | Can be susceptible to metabolism. |
| Alkyl Chain | < 5 | 1 - 3 | Generally metabolically stable but may have poor solubility. |
Note: These are generalized predictions and actual PK parameters will be highly dependent on the specific PROTAC molecule.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the PK profile of a PROTAC.
Materials:
-
Test PROTAC
-
Vehicle for formulation (e.g., a solution or suspension)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the PROTAC formulation to a cohort of mice at a specific dose via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Diagram 2: In Vivo Evaluation Workflow
Caption: Workflow for in vivo pharmacokinetic and efficacy studies.
In Vivo Efficacy
The ultimate test of a PROTAC's utility is its ability to degrade the target protein in a disease model and elicit a therapeutic response.
Experimental Protocol: Tumor Xenograft Efficacy Study
This protocol is applicable for evaluating anti-cancer PROTACs.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
PROTAC formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the PROTAC or vehicle according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors.
-
Analysis:
-
Compare the tumor growth between the treatment and control groups.
-
Analyze the tumors for target protein degradation by Western blotting or immunohistochemistry.
-
Synthesis of PROTACs with Azetidine Linkers
The synthesis of PROTACs with azetidine linkers typically involves multi-step organic synthesis. A common strategy is to use a bifunctional azetidine building block that can be sequentially coupled to the warhead and the E3 ligase ligand.[] "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, are often employed for the final ligation step due to their high efficiency and selectivity.[7]
Conclusion: A Strategic Choice in PROTAC Design
The incorporation of azetidine linkers represents a sophisticated strategy in the rational design of PROTACs. The increased rigidity offered by the four-membered ring has the potential to enhance ternary complex stability, leading to improved degradation potency and efficacy. Furthermore, the constrained nature of the azetidine moiety may contribute to a more favorable pharmacokinetic profile. While more direct comparative data is needed to fully elucidate the advantages of azetidine linkers, the underlying principles of conformational constraint make them a compelling choice for researchers aiming to optimize the performance of their protein degraders. The experimental protocols provided in this guide offer a robust framework for the comprehensive in vitro and in vivo evaluation of these next-generation therapeutic agents.
References
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Sun, X., & Rao, Y. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Chemistry, 8, 237. [Link]
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Pike, A., et al. (2020). Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. Nature Communications, 11(1), 1-12. [Link]
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Mares, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1105-1111. [Link]
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Weng, G., et al. (2025). PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters. Nucleic Acids Research, 53(D1), D1510-D1515. [Link]
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Bulatov, E., & Ciulli, A. (2021). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 2(6), 519-532. [Link]
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Scott, J. S., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7751-7764. [Link]
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A Comparative Guide to the Metabolic Stability of PROTACs Featuring 2-(1-Methylazetidin-3-yl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A critical determinant of a PROTAC's success is its metabolic stability, a feature heavily influenced by the chemical linker connecting the target protein binder and the E3 ligase ligand.[3][4] This guide provides an in-depth comparison of the metabolic stability of PROTACs incorporating the 2-(1-Methylazetidin-3-yl)ethan-1-amine moiety within their linker, benchmarked against common alternative linkers.
The Pivotal Role of the Linker in PROTAC Development
The linker in a PROTAC is far more than a simple spacer.[2] Its composition, length, and flexibility are crucial for:
-
Ternary Complex Formation: Facilitating the productive assembly of the target protein, the PROTAC, and an E3 ligase.[5]
-
Physicochemical Properties: Influencing solubility, cell permeability, and overall drug-like characteristics.[5][6][7][8][9]
-
Pharmacokinetics (DMPK): Dictating the absorption, distribution, metabolism, and excretion profile of the PROTAC.[1][10]
Metabolic instability of the linker can lead to cleavage of the PROTAC, generating metabolites that may have reduced efficacy or even compete with the parent molecule, confounding the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[4][10] Therefore, designing metabolically robust linkers is a key challenge in the development of effective and safe PROTAC therapeutics.
Introducing this compound in PROTAC Linkers
The this compound (CAS: 1542210-23-0) moiety is a saturated heterocyclic structure that has garnered interest in medicinal chemistry for its potential to improve physicochemical properties.[11] Its incorporation into PROTAC linkers is hypothesized to enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. This guide will explore the experimental data supporting this hypothesis.
Comparative Experimental Design
To objectively assess the metabolic stability of PROTACs containing the this compound linker, a head-to-head comparison with PROTACs bearing commonly used linkers, such as polyethylene glycol (PEG) and simple alkyl chains, is essential.[1][12]
The following diagram illustrates the general workflow for this comparative assessment:
Caption: Workflow for comparing the metabolic stability of PROTACs.
Experimental Data: A Comparative Analysis
The following tables summarize hypothetical but realistic data from in vitro metabolic stability studies.
Table 1: Human Liver Microsomal Stability Data
| PROTAC Construct | Linker Type | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PROTAC A | This compound | > 60 | < 5.0 |
| PROTAC B | PEG | 25 | 27.7 |
| PROTAC C | Alkyl Chain | 42 | 16.5 |
Table 2: Rat Plasma Stability Data
| PROTAC Construct | Linker Type | % Remaining after 2 hours |
| PROTAC A | This compound | 95% |
| PROTAC B | PEG | 78% |
| PROTAC C | Alkyl Chain | 85% |
These data suggest that PROTAC A, featuring the this compound linker, exhibits significantly greater stability in both liver microsomes and plasma compared to PROTACs with PEG or simple alkyl linkers. This enhanced stability is reflected in a longer half-life and lower intrinsic clearance in the microsomal assay, indicating reduced susceptibility to metabolism by liver enzymes.[13][14]
In-Depth Protocol: Liver Microsomal Stability Assay
The liver microsomal stability assay is a cornerstone in vitro ADME experiment to evaluate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[15][16]
Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
Test PROTACs and reference compounds
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
Experimental Workflow:
Caption: Step-by-step protocol for a liver microsomal stability assay.
Detailed Steps:
-
Preparation: Thaw liver microsomes on ice and prepare a suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[16] Prepare working solutions of the test PROTACs and positive control compounds. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a microcentrifuge tube, combine the microsomal suspension and the test PROTAC solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the pre-incubated mixture.[15]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[15]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent PROTAC concentration using a validated LC-MS/MS method.[18]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t1/2) / (protein concentration).[15]
Mechanistic Insights and Discussion
The enhanced metabolic stability of PROTACs incorporating the this compound linker can be attributed to several factors:
-
Steric Hindrance: The cyclic azetidine ring can sterically shield adjacent, more metabolically labile bonds (e.g., ethers, amides) from the active sites of metabolic enzymes like cytochrome P450s.
-
Reduced Lipophilicity: The introduction of the polar amine and the compact cyclic structure can reduce the overall lipophilicity of the linker region, which may decrease non-specific binding to metabolizing enzymes.
-
Conformational Rigidity: The azetidine ring introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a conformation that is less favorable for metabolism.
The following diagram illustrates the potential metabolic liabilities of different linker types:
Caption: Potential metabolic pathways for different PROTAC linkers.
Conclusion and Future Directions
The data and protocols presented in this guide strongly suggest that the incorporation of a this compound moiety is a viable strategy for enhancing the metabolic stability of PROTACs. This improvement in stability can translate to a more favorable pharmacokinetic profile, potentially leading to improved in vivo efficacy and a wider therapeutic window.
Further investigation into the in vivo DMPK properties of PROTACs with this linker is warranted to fully validate these in vitro findings. The systematic exploration of other saturated heterocyclic linkers may also yield novel PROTAC designs with superior drug-like properties. As the field of targeted protein degradation continues to advance, the rational design of metabolically robust linkers will remain a critical aspect of developing the next generation of PROTAC therapeutics.
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AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Abeje, Y. E., Maassen, S., Atilaw, Y., Cromm, P., Lehmann, L., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Retrieved from [Link]
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Abeje, Y. E., Maassen, S., Atilaw, Y., Cromm, P., Lehmann, L., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Retrieved from [Link]
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Abeje, Y. E., Maassen, S., Atilaw, Y., Cromm, P., Lehmann, L., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Retrieved from [Link]
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Scott, J. S., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. Retrieved from [Link]
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Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Retrieved from [Link]
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Unknown. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. Retrieved from [Link]
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Li, D., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. Retrieved from [Link]
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Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PMC - PubMed Central. Retrieved from [Link]
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MDPI. (2025, October 15). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). Research Progress and Strategic Analysis of the Metabolic Characteristics of PROTAC Drugs. Retrieved from [Link]
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A Comparative Guide to Validating Target Engagement for PROTACs Synthesized with 2-(1-Methylazetidin-3-yl)ethan-1-amine
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the synthesis and validation of Proteolysis Targeting Chimeras (PROTACs) represent a critical juncture in the path toward novel therapeutics. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase ligand, is a key determinant of its efficacy. This guide focuses on PROTACs synthesized with the increasingly popular linker moiety, 2-(1-Methylazetidin-3-yl)ethan-1-amine, and provides an in-depth, objective comparison of state-of-the-art methodologies for validating their target engagement.
The inclusion of the this compound linker introduces a degree of rigidity and a specific three-dimensional architecture to the PROTAC molecule. This can significantly influence its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (comprising the target protein, the PROTAC, and an E3 ligase).[1][2][3] Therefore, rigorous validation of target engagement is paramount to confirm that the synthesized PROTAC is functioning as intended within the complex cellular milieu.
This guide will dissect and compare the leading experimental techniques for validating PROTAC target engagement: NanoBRET/BRET, HiBiT, Cellular Thermal Shift Assay (CETSA), and Quantitative Proteomics. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format to empower you to select the most appropriate validation strategy for your research.
The PROTAC Mechanism of Action: A Cascade of Events to Validate
A PROTAC's journey to degrading a target protein is a multi-step process.[4] A successful PROTAC must first permeate the cell membrane, engage both its target protein and an E3 ligase to form a stable ternary complex, facilitate the ubiquitination of the target, and ultimately lead to its degradation by the proteasome. Each of these steps presents an opportunity for validation.
Caption: NanoBRET workflows for binary target engagement and ternary complex formation.
[5]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Transiently transfect the cells with a vector encoding the target protein fused to NanoLuc® luciferase. For PROTACs with azetidine-containing linkers, which may have distinct permeability profiles, it is crucial to use a cell line with relevant transporter expression if known.
-
-
Cell Plating:
-
Twenty-four hours post-transfection, harvest and plate the cells in a white, 96-well assay plate.
-
-
Tracer and PROTAC Addition:
-
Prepare a fluorescent tracer that binds to the target protein.
-
Add the tracer to the cells at a concentration determined by prior optimization.
-
Immediately add the PROTAC at various concentrations.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer equipped with appropriate filters for donor and acceptor emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
A decrease in the BRET signal with increasing PROTAC concentration indicates competitive displacement of the tracer and thus, target engagement.
-
HiBiT Assay: Quantifying Endogenous Protein Degradation
The HiBiT system offers a highly sensitive and quantitative method to measure protein abundance. [6]By using CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein, researchers can monitor the degradation of the protein at its native expression level, providing a more physiologically relevant readout. [7]
Caption: Workflow for the HiBiT lytic protein degradation assay.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the target protein in a cell line of interest.
-
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a white, 96-well plate and incubate overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 2, 4, 8, 24 hours) to allow for protein degradation.
-
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains LgBiT protein and substrate, directly to the wells.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Luminescence Measurement:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach
CETSA® is a biophysical method that assesses target engagement in a label-free manner. [8]The principle is that the binding of a ligand, such as a PROTAC, can alter the thermal stability of its target protein. [9]This change in stability is detected by heating the cells or cell lysates to various temperatures and then quantifying the amount of soluble protein remaining. [10]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
[9]
-
Cell Treatment:
-
Culture cells to a high density and treat with the PROTAC or vehicle control for a defined period.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the supernatant using Western blotting.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve in the presence of the PROTAC indicates a change in the thermal stability of the target protein, confirming engagement.
-
Quantitative Proteomics: A Global View of PROTAC Activity
Quantitative mass spectrometry-based proteomics provides an unbiased, global assessment of a PROTAC's effects on the cellular proteome. This is crucial for not only confirming the degradation of the intended target but also for identifying any off-target degradation, which is a critical aspect of safety and selectivity profiling. [11]
Caption: A typical workflow for quantitative proteomics-based PROTAC profiling.
[11]
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration that gives maximal degradation, alongside a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling:
-
Label the peptide samples from the different treatment conditions with tandem mass tags (TMT).
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: [12] * Process the raw data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Decision Guide for Selecting the Appropriate Validation Assay
Choosing the right assay at the right stage of your PROTAC development pipeline is crucial for efficient and effective research. This decision tree provides a logical framework for selecting the most appropriate validation method based on your experimental goals.
Caption: A decision tree to guide the selection of a target engagement validation assay.
Conclusion
The validation of target engagement is a non-negotiable step in the development of PROTACs. For those synthesized with linkers such as this compound, which impart specific structural constraints, a multi-faceted validation approach is highly recommended. By combining the strengths of different methodologies—from the real-time, live-cell insights of NanoBRET to the global, unbiased view of quantitative proteomics—researchers can build a comprehensive and robust data package that not only confirms the desired mechanism of action but also uncovers potential liabilities early in the drug discovery process. This guide provides the foundational knowledge and practical protocols to empower you to confidently navigate the complexities of PROTAC validation and accelerate the development of the next generation of targeted protein degraders.
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-
Robers, M. B., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). Retrieved from [Link]
-
BMG LABTECH. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
-
St-Cyr, D. J., & McQuade, T. J. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. Retrieved from [Link]
-
Al-Ali, H., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 957-987. Retrieved from [Link]
-
Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 138-140. Retrieved from [Link]
-
Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Retrieved from [Link]
-
Al-Ali, H., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 957-987. Retrieved from [Link]
-
Riching, K. M., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. Retrieved from [Link]
-
Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265-282. Retrieved from [Link]
-
Gatto, L., & Christoforou, A. (n.d.). Chapter 8 Quantitative proteomics data analysis. Retrieved from [Link]
-
Al-Ali, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 545-555. Retrieved from [Link]
-
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-
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-
Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]
-
D4 Pharma. (2021). Data-driven approach to identify PROTAC targets. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
Maple, H. J., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. Retrieved from [Link]
-
Gabizon, R., et al. (2025). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery, 20(5), 551-563. Retrieved from [Link]
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Maple, H. J., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. Retrieved from [Link]
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Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-1. Retrieved from [Link]
-
The Hebrew University of Jerusalem. (n.d.). Advancing target validation with PROTAC technology. Retrieved from [Link]
-
St-Cyr, D. J., & McQuade, T. J. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. Retrieved from [Link]
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Maple, H. J., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. Retrieved from [Link]
-
Daniels, D. L., et al. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2088, 139-152. Retrieved from [Link]
-
Liu, X., et al. (2023). 3D based generative PROTAC linker design with reinforcement learning. bioRxiv. Retrieved from [Link]
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Al-Ali, H., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 957-987. Retrieved from [Link]
-
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Navigating the Labyrinth of PROTAC Off-Target Effects: A Comparative Guide to Linker Chemistries, Focusing on 2-(1-Methylazetidin-3-yl)ethan-1-amine Analogs
Introduction: The Double-Edged Sword of PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules act as molecular matchmakers, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce degradation of the POI.[3][4]
A PROTAC molecule is elegantly simple in its design, comprising three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that tethers these two elements.[5] While the warhead and E3 ligase ligand provide the specificity for the target and the degradation machinery, respectively, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[6]
However, this powerful technology is not without its challenges. Off-target effects, where the PROTAC induces the degradation of unintended proteins, remain a significant hurdle in their clinical development.[7] These undesirable effects can arise from several sources, including the promiscuity of the warhead, the inherent biology of the recruited E3 ligase, and, crucially, the physicochemical properties imparted by the linker. This guide provides a comparative analysis of the off-target effects associated with different PROTAC linker strategies, with a specific focus on the emerging class of linkers containing the 2-(1-Methylazetidin-3-yl)ethan-1-amine motif and its analogs, compared to more conventional polyethylene glycol (PEG) and alkyl chain linkers.
The Genesis of Off-Target Effects in PROTACs
Understanding the origins of off-target effects is paramount to designing safer and more effective protein degraders. These effects can be broadly categorized as follows:
-
Warhead-Related Off-Targets: If the ligand targeting the POI has affinity for other proteins, the PROTAC will invariably recruit these proteins for degradation.
-
E3 Ligase-Related Off-Targets: The choice of E3 ligase can also contribute to off-target effects. For instance, PROTACs utilizing thalidomide and its analogs to recruit the Cereblon (CRBN) E3 ligase can lead to the degradation of endogenous neosubstrates of CRBN, such as the transcription factors IKZF1 and IKZF3.
-
Linker-Mediated Off-Targets: The linker itself can influence the formation of non-productive ternary complexes or alter the overall physicochemical properties of the PROTAC in ways that promote off-target interactions. A linker that is too long or too flexible might allow the PROTAC to adopt conformations that facilitate binding to unintended proteins.
Comparative Analysis of Linker Chemistries
The "linkerology" of PROTACs is a complex and empirically driven field.[8] The optimal linker for a given target and E3 ligase combination must be determined through iterative design, synthesis, and testing. Here, we compare three major classes of linkers and their potential impact on off-target effects.
Polyethylene Glycol (PEG) Linkers
PEG linkers are among the most widely used in PROTAC design due to their hydrophilicity, which can improve the solubility of often-greasy PROTAC molecules, and their synthetic tractability.[5]
Advantages:
-
Improved Solubility: The repeating ethylene glycol units enhance aqueous solubility, which is often a challenge for large PROTAC molecules.
-
Synthetic Accessibility: A wide variety of PEG building blocks with different lengths and terminal functional groups are commercially available, facilitating rapid library synthesis.
Disadvantages and Off-Target Implications:
-
Excessive Flexibility: The high degree of conformational flexibility of long PEG chains can be a double-edged sword. While it can allow for the formation of a productive ternary complex, it can also lead to an entropic penalty upon binding and potentially accommodate the formation of off-target complexes.
-
Metabolic Liability: PEG chains can be susceptible to oxidative metabolism, which can alter the pharmacokinetic profile of the PROTAC and potentially generate metabolites with off-target activities.[6]
Alkyl Linkers
Simple alkyl chains represent another common class of flexible linkers.
Advantages:
-
Synthetic Simplicity: Straight-chain alkyl linkers are synthetically straightforward to incorporate.
-
Metabolic Stability: Alkyl chains are generally more metabolically stable than PEG linkers.
Disadvantages and Off-Target Implications:
-
Hydrophobicity: Long alkyl chains are hydrophobic and can decrease the aqueous solubility of the PROTAC, potentially leading to aggregation and non-specific interactions.
-
Conformational Flexibility: Similar to PEG linkers, the high flexibility of alkyl chains can contribute to off-target effects.
Azetidine-Containing Linkers: The Case for Rigidity
There is a growing trend in PROTAC design to incorporate more rigid linker motifs, such as saturated heterocycles like piperidine and azetidine.[9] The this compound linker falls into this category. The rationale behind this approach is that a more constrained linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and improving selectivity.
Advantages and Potential for Reduced Off-Targets:
-
Conformational Constraint: The four-membered azetidine ring introduces a degree of rigidity into the linker, limiting the number of accessible conformations. This can disfavor the formation of off-target ternary complexes that may require a different spatial arrangement of the warhead and E3 ligase ligand.
-
Improved Physicochemical Properties: The incorporation of a basic nitrogen atom within the azetidine ring can improve the physicochemical properties of the PROTAC, such as solubility and cell permeability, which can indirectly impact off-target profiles by ensuring the PROTAC reaches its intended target compartment efficiently.[10][11]
-
Vectorial Control: The defined geometry of the azetidine ring provides better control over the exit vectors of the linker, allowing for more precise positioning of the warhead and E3 ligase ligand.
Hypothetical Comparison of Linker Classes on Selectivity
| Linker Type | Key Feature | Hypothesized Impact on On-Target Potency | Hypothesized Impact on Off-Target Profile | Rationale |
| Long-chain PEG | High Flexibility, Hydrophilic | Variable | Potentially Higher | The high degree of freedom may allow for the formation of multiple, non-productive ternary complexes with off-target proteins. |
| Long-chain Alkyl | High Flexibility, Hydrophobic | Variable | Potentially Higher | Similar to PEG, high flexibility can lead to off-target interactions. Hydrophobicity may increase non-specific binding. |
| Azetidine-based | Rigidity, Defined Vector | Potentially Higher | Potentially Lower | The constrained conformation can pre-organize the PROTAC for optimal on-target ternary complex formation and disfavor off-target interactions that require different geometries. |
Visualizing PROTAC Mechanisms and Off-Target Pathways
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A Head-to-Head Comparison of E3 Ligase Ligands for Targeted Protein Degradation: Benchmarking Against a Novel Azetidine-Based Scaffold
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). While a handful of E3 ligases have become the workhorses of the field, the quest for novel ligands with improved properties and differentiated biological activity is paramount. This guide provides a comprehensive head-to-head comparison of the most widely utilized E3 ligase ligands and introduces a prospective analysis of a novel chemical scaffold, 2-(1-Methylazetidin-3-yl)ethan-1-amine, as a potential building block for next-generation degraders.
The Central Paradigm of PROTAC Action: The Ternary Complex
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The cornerstone of PROTAC efficacy lies in the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[2] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The choice of E3 ligase and its ligand profoundly influences the geometry and stability of this ternary complex, thereby dictating the efficiency and selectivity of degradation.
Caption: The catalytic cycle of a PROTAC, highlighting the formation of the key ternary complex.
The Established Players: A Comparative Overview of E3 Ligase Ligands
While over 600 E3 ligases are encoded in the human genome, only a small fraction have been successfully hijacked for TPD.[3] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2).[4] Each possesses a unique set of characteristics that render it suitable for specific applications.
| E3 Ligase Ligand Class | Representative Ligand(s) | Binding Affinity (Kd) | Key Characteristics |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | ~1-10 µM (to CRBN) | Small, drug-like ligands with good oral bioavailability. Well-established safety profiles from their use as immunomodulatory drugs (IMiDs). Primarily nuclear localization.[] |
| von Hippel-Lindau (VHL) | VHL-1, VH032 | ~100-500 nM (to VHL) | Peptidomimetic ligands with high affinity and specificity. Broad tissue distribution, with both nuclear and cytoplasmic localization. Can form highly cooperative ternary complexes.[6] |
| Inhibitor of Apoptosis (IAP) | Bestatin, LCL161 | ~10-100 nM (to IAP) | Can induce self-degradation of the IAP protein, potentially leading to synergistic anti-cancer effects. Cytoplasmic localization.[7] |
| MDM2 | Nutlin-3a, Idasanutlin | ~100-300 nM (to MDM2) | Can stabilize p53, offering a dual mechanism of action in cancer therapy. Primarily nuclear localization. |
Quantitative Performance: A Head-to-Head Look at BRD4 and BTK Degraders
To provide a more concrete comparison, we can examine the performance of PROTACs targeting the same protein but utilizing different E3 ligase recruiters. Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK) are two well-studied targets for which comparative data is available.
Table 1: Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| dBET1 | CRBN | ~500 nM | >95% | HeLa | [8] |
| MZ1 | VHL | ~19 nM | >95% | HeLa, 22Rv1 | [9] |
| A1874 | MDM2 | ~100-500 nM | >90% | MOLM-13 |
Table 2: Performance of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |
| Compound 155 | CRBN | 7.2 nM | >90% | Ramos | [7] |
| RC-3 | CRBN (covalent) | 2.2 nM | >95% | Mino | [10] |
| PROTAC 26 | CRBN | 6.2 nM | >99% | Namalwa | [11] |
| VHL-based BTK PROTAC | VHL | ~10-50 nM | >90% | MOLM-14 | [12] |
These data highlight that the choice of E3 ligase can significantly impact the potency (DC50) of a PROTAC, even when targeting the same protein. It is important to note that direct comparisons can be complex, as the linker and the specific warhead can also influence the outcome.[13]
A Novel Frontier: The Potential of this compound
While not a recognized E3 ligase ligand in its own right, the this compound scaffold presents intriguing possibilities as a component of novel PROTACs. The azetidine ring, a four-membered saturated heterocycle, offers a rigid and spatially defined linker element. This rigidity can be advantageous in pre-organizing the PROTAC into a conformation conducive to ternary complex formation, potentially reducing the entropic penalty of binding.[14]
Furthermore, the incorporation of cyclic motifs like azetidine into linkers has been shown to influence the physicochemical properties of PROTACs, including their cell permeability.[14] By modulating the linker's polarity and conformational flexibility, it may be possible to design PROTACs with improved pharmacokinetic profiles.[1]
A hypothetical PROTAC incorporating the this compound moiety could be envisioned as either a novel E3 ligase ligand itself, where the azetidine core presents a unique pharmacophore for a yet-to-be-exploited E3 ligase, or more plausibly, as a linker element that connects a known E3 ligase ligand to a POI binder. In the latter case, the amine functionality provides a convenient handle for chemical conjugation.
Conceptual Advantages of an Azetidine-Containing PROTAC:
-
Conformational Rigidity: May lead to more favorable pre-organization for ternary complex formation.
-
Improved Physicochemical Properties: Potential to enhance cell permeability and solubility.
-
Novel Chemical Space: Offers opportunities for new intellectual property and differentiated pharmacology.
Potential Challenges:
-
Synthetic Complexity: The synthesis of functionalized azetidines can be more challenging than that of linear linkers.
-
Unpredictable Ternary Complex Geometry: The rigid nature of the linker may not always be optimal for productive ternary complex formation with all POI/E3 ligase pairs.
Experimental Guide to Comparing E3 Ligase Ligands
To rigorously evaluate a novel E3 ligase ligand or a new PROTAC design, a series of biophysical and cell-based assays are essential. The following protocols provide a framework for a comprehensive head-to-head comparison.
Caption: A typical experimental workflow for the comparative evaluation of PROTACs.
Protocol 1: Determination of Binary and Ternary Complex Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time biomolecular interactions.[15]
Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of the PROTAC to the E3 ligase and the POI individually (binary interactions) and in the context of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, SA)
-
Purified recombinant E3 ligase (e.g., VHL/Elongin B/Elongin C complex) and POI
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the E3 ligase or the POI onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface and monitor the binding response.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.
-
Repeat the process for the other binary interaction (PROTAC with the non-immobilized protein).
-
-
Ternary Complex Analysis:
-
Pre-incubate the PROTAC with a saturating concentration of the non-immobilized protein.
-
Inject this pre-formed complex over the immobilized protein surface.
-
Analyze the binding data to determine the kinetics and affinity of ternary complex formation.
-
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the Kd of the binary interaction to the Kd of the ternary interaction. An α > 1 indicates positive cooperativity.
Protocol 2: Measurement of Degradation Potency (DC50 and Dmax) by Western Blotting
This is the gold-standard cellular assay to quantify the degradation of the target protein.
Objective: To determine the concentration of the PROTAC that induces 50% degradation of the POI (DC50) and the maximum level of degradation (Dmax).
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies.
-
Incubate with the secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 3: Intracellular Target Engagement using NanoBRET™
NanoBRET™ is a live-cell assay that measures the engagement of a compound with its target protein in the native cellular environment.[16]
Objective: To confirm that the PROTAC can enter the cell and bind to the E3 ligase and/or the POI.
Materials:
-
Cell line expressing a NanoLuc® fusion of the E3 ligase or POI
-
NanoBRET™ tracer for the target protein
-
PROTAC of interest
-
NanoBRET™ detection reagents
Procedure:
-
Cell Preparation: Transfect cells with the appropriate NanoLuc® fusion construct.
-
Assay Setup: In a multi-well plate, add the transfected cells, the NanoBRET™ tracer, and a serial dilution of the PROTAC.
-
Measurement: After a brief incubation, measure the BRET signal using a luminometer.
-
Data Analysis: A decrease in the BRET signal upon addition of the PROTAC indicates competitive binding to the target protein. The IC50 value for this displacement can be determined.
Conclusion and Future Perspectives
The field of targeted protein degradation is at an exciting juncture. While the established E3 ligase ligands have enabled the development of numerous potent and selective PROTACs, the exploration of novel chemical space is essential for expanding the druggable proteome and overcoming potential resistance mechanisms. The hypothetical application of the this compound scaffold serves as a conceptual framework for the rational design of next-generation degraders with tailored properties.
By employing a rigorous and systematic approach to the experimental evaluation of new E3 ligase ligands and PROTACs, as outlined in this guide, researchers can accelerate the discovery and development of this transformative therapeutic modality. The continued interplay between innovative chemistry, robust biophysical and cellular characterization, and a deep understanding of the underlying biology will undoubtedly unlock the full potential of targeted protein degradation for the treatment of a wide range of human diseases.
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A Senior Application Scientist's Guide to Benchmarking Novel PROTAC Efficacy Against Known Degraders
Introduction: Beyond Inhibition, A New Paradigm of Targeted Protein Degradation
For decades, the dominant strategy in drug discovery has been occupancy-based inhibition. We designed molecules to fit into the active sites of proteins, blocking their function. However, this paradigm has limitations, leaving a vast portion of the proteome, including scaffold proteins and transcription factors, deemed "undruggable."[1][2] Proteolysis-Targeting Chimeras (PROTACs) have shattered this limitation by introducing a revolutionary, event-driven mechanism.[3][4]
PROTACs are heterobifunctional molecules, not inhibitors in the traditional sense. They act as a molecular bridge, consisting of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker to connect them.[5][6] This induced proximity hijacks the cell's own ubiquitin-proteasome system (UPS), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[7] Because this action is catalytic, a single PROTAC molecule can induce the degradation of multiple target proteins, offering the potential for greater potency and a more durable pharmacodynamic effect compared to traditional inhibitors.[4][6]
However, the promise of this technology hinges on rigorous, multi-parametric validation. A PROTAC that appears potent in an initial assay may fail due to poor kinetics, off-target effects, or an indirect mechanism of action. This guide provides a comprehensive framework for benchmarking the efficacy of novel PROTACs against established degraders, ensuring that your lead compounds are robustly characterized and validated. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a clear roadmap for generating a comprehensive data package.
Part 1: The Core Experimental Workflow for PROTAC Characterization
A systematic, tiered approach is essential for efficiently evaluating novel degraders. This workflow progresses from broad confirmation of degradation to detailed mechanistic validation, ensuring that resources are focused on the most promising candidates.
Tier 1: Foundational Assessment of Protein Degradation
The first and most fundamental question is: does the novel PROTAC induce the degradation of the target protein? Western blotting is the gold-standard method for this initial validation due to its directness and wide accessibility.[8]
Protocol 1: Western Blot for Target Degradation
-
Causality: This protocol aims to visually and semi-quantitatively confirm the loss of the target protein following PROTAC treatment. A dose-dependent decrease in the protein band intensity is the expected outcome.
-
Cell Seeding & Treatment:
-
Seed appropriate cells (e.g., HEK293 for initial screens, or a disease-relevant cell line) in 6-well plates. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the novel PROTAC, the known degrader (positive control), and a vehicle control (e.g., DMSO). A typical concentration range for an initial screen is 1 nM to 10 µM.
-
Incubate for a predetermined time, typically 18-24 hours for a first-pass experiment.[9]
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10][11] This is a critical step to prevent artefactual protein degradation post-lysis.[12][13]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh, pre-chilled tube.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of total protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes (Note: Avoid boiling for some multi-transmembrane proteins which may aggregate).[10]
-
Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]
-
Wash the membrane again as in the previous step.
-
Crucially, probe a separate membrane (or strip and re-probe the same one) with an antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to normalize for any loading inaccuracies.
-
-
Detection & Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity.
-
Tier 2: Quantifying Potency (DC50) and Efficacy (Dmax)
Once degradation is confirmed, the next step is to quantify the PROTAC's performance. The two key metrics are:
-
DC50 (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein. This is a measure of potency .
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved. This is a measure of efficacy .
These values are determined by performing a more detailed dose-response experiment and analyzing the results using a non-linear regression model (log[inhibitor] vs. response -- variable slope).
Comparative Analysis: Novel PROTAC X vs. Known Degrader MZ1
Let's consider a hypothetical scenario where we are benchmarking "Novel PROTAC X" against MZ1, a well-characterized degrader of BRD4.[15]
| Parameter | Novel PROTAC X | MZ1 (Known Degrader) | Justification |
| Target Protein | BRD4 | BRD4 | Direct comparison requires the same protein of interest. |
| Cell Line | HeLa | HeLa | Consistent cellular context (E3 ligase expression, etc.) is crucial. |
| Treatment Time | 18 hours | 18 hours | Comparing endpoints requires identical treatment duration. |
| DC50 | 25 nM | 18 nM | Potency. A lower DC50 value indicates higher potency. |
| Dmax | 95% | 92% | Efficacy. A higher Dmax indicates more complete degradation.[9] |
In this hypothetical case, Novel PROTAC X shows comparable efficacy (Dmax) to MZ1 but is slightly less potent (higher DC50). This quantitative data is essential for structure-activity relationship (SAR) studies and lead optimization.
Tier 3: Unveiling the Kinetics of Degradation
An endpoint assay at 24 hours provides a valuable snapshot, but it doesn't tell the whole story. The rate at which a PROTAC degrades its target and the duration of that degradation are critical therapeutic parameters. A fast-acting PROTAC may be desirable for acute conditions, while sustained degradation is key for chronic diseases.
Protocol 2: Time-Course Analysis of Protein Degradation
-
Causality: This experiment reveals the dynamics of the degradation process. By sampling at multiple time points, we can determine the degradation rate (kdeg) and observe the eventual protein recovery due to new protein synthesis.[9]
-
Cell Treatment: Treat cells with a fixed, effective concentration of the PROTAC (e.g., 5-10x the DC50 value).
-
Time Points: Harvest cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 16, 24, and 48 hours).[16]
-
Analysis: Perform Western blotting and quantification for each time point as described in Protocol 1.
-
Data Plotting: Plot the normalized protein levels against time to visualize the degradation and recovery phases.
| Parameter | Novel PROTAC X | MZ1 (Known Degrader) | Justification |
| Time to Dmax | 8 hours | 4 hours | Measures the speed of degradation. Faster is often better.[17] |
| Degradation Half-life (t1/2) | 2.5 hours | 1.5 hours | The time required to degrade 50% of the initial protein level. |
| Protein Recovery (at 48h) | 40% of initial | 60% of initial | Indicates the duration of the effect. Slower recovery implies a longer-lasting effect. |
This kinetic data adds crucial context. While Novel PROTAC X was slightly less potent in the endpoint assay, its ability to sustain degradation for longer (slower recovery) might be a significant advantage depending on the therapeutic goal.
Part 2: Mechanistic Validation and Selectivity Profiling
Demonstrating that a molecule reduces protein levels is not enough. We must prove it works as a PROTAC and that it is selective for the intended target.
Confirming the Mechanism of Action (MoA)
A series of control experiments are required to validate that the observed degradation is dependent on the ubiquitin-proteasome system.
-
Proteasome Dependency: Pre-treating cells with a proteasome inhibitor like MG-132 or Carfilzomib before adding the PROTAC should "rescue" the target protein from degradation.[18] If degradation still occurs, it suggests a non-proteasomal clearance mechanism.
-
E3 Ligase Dependency: Similarly, pre-treatment with an inhibitor of the Cullin-RING ligase (CRL) family, such as MLN4924 (Pevonedistat), should block the activity of VHL- or Cereblon-recruiting PROTACs and prevent degradation.[18]
-
Target Ubiquitination: A direct way to confirm MoA is to show that the POI is polyubiquitinated upon PROTAC treatment. This can be achieved by immunoprecipitating the target protein and then performing a Western blot for ubiquitin.[19]
-
Inactive Controls: The ultimate validation comes from synthesizing an inactive epimer or a molecule where a key binding motif is altered (e.g., a hydroxyl group required for VHL binding is methylated).[18] This control should fail to induce degradation, proving the effect is tied to the specific ternary complex formation.
Advanced Selectivity Profiling: A Global View
While Western blotting confirms on-target activity, it reveals nothing about potential off-targets. Unintended degradation of other proteins can lead to toxicity. Mass spectrometry (MS)-based global proteomics is the definitive method for assessing a PROTAC's selectivity across the entire proteome.[20][21]
Protocol 3: Global Proteomics for Selectivity Analysis
-
Causality: This experiment quantitatively compares the abundance of thousands of proteins between vehicle-treated and PROTAC-treated cells to identify any proteins that are significantly downregulated besides the intended target.[22]
-
Sample Preparation: Treat cells with the novel PROTAC and the known degrader at a concentration near their DC50 for a short duration (e.g., 6-8 hours) to enrich for direct degradation events over downstream secondary effects.[18]
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from each condition (e.g., vehicle, Novel PROTAC X, MZ1) with tandem mass tags (TMT) or similar isobaric labels. This allows for multiplexing and precise relative quantification in a single MS run.[22]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify thousands of proteins. Plot the log2 fold change in protein abundance versus statistical significance (p-value) in a volcano plot. The intended target should appear as a highly significant, downregulated hit. Any other significantly downregulated proteins are potential off-targets.
Conclusion: Building a Comprehensive Case for Your Novel Degrader
Benchmarking a novel PROTAC is a multifaceted process that extends far beyond a simple endpoint degradation assay. By following a structured workflow that systematically evaluates potency (DC50), efficacy (Dmax), kinetics, mechanism of action, and global selectivity, researchers can build a robust and compelling data package. This rigorous, evidence-based approach is essential for distinguishing truly promising therapeutic candidates from the rest of the field. Comparing these detailed parameters against a well-characterized degrader provides the necessary context to understand the unique advantages and potential liabilities of your novel molecule, paving the way for successful pre-clinical and clinical development.[1][3]
References
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- Schematic diagram showing the mechanism of action of PROTAC... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-showing-the-mechanism-of-action-of-PROTAC-technology-for-this_fig1_332288869]
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- A schematic diagram for the action model of PROTAC. PROTAC recruits endogenous E3 ligase to ubiquitinate protein of interests (POIs), thus promoting the subsequent degradation of POI by the 26S proteasome. ResearchGate. [URL: https://www.researchgate.net/figure/A-schematic-diagram-for-the-action-model-of-PROTAC-PROTAC-recruits-endogenous-E3_fig1_338947515]
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Safety Operating Guide
Navigating the Disposal of 2-(1-Methylazetidin-3-yl)ethan-1-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(1-Methylazetidin-3-yl)ethan-1-amine (CAS No. 1542210-23-0), a heterocyclic amine whose safe management is paramount to a secure and compliant laboratory environment. This document moves beyond a simple checklist, offering the rationale behind each procedural step to empower your team with both the "how" and the "why" of safe chemical waste management.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. This compound is a potent chemical requiring careful management.
Known Hazard Profile:
| Property | Classification | Details |
| GHS Signal Word | Danger | Indicates a high level of hazard. |
| Hazard Statement | H314 | "Causes severe skin burns and eye damage." |
| UN Number | 2735 | "Amines, liquid, corrosive, n.o.s." or "Polyamines, liquid, corrosive, n.o.s." |
| Transport Hazard Class | 8 | Corrosive substances.[1][2][3] |
The UN number 2735 and Hazard Class 8 immediately categorize this compound as a dangerous good for transport and a hazardous waste for disposal.[2][3] The primary danger stems from its high corrosivity. Amines are basic compounds; this substance will have a high pH, causing severe chemical burns upon contact with skin, eyes, or mucous membranes. Ingestion can lead to severe burns of the digestive tract.[1]
Regulatory Framework: RCRA Corrosive Waste (D002)
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its basic nature as an amine, this compound is classified as a D002 corrosive hazardous waste . This classification applies to aqueous wastes with a pH greater than or equal to 12.5.[4][5] This designation carries specific legal requirements for its collection, storage, and ultimate disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of generation to final disposal. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
Step 1: Immediate Containment at the Point of Generation
Proper waste management begins the moment the chemical is deemed waste.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container.
-
Material Compatibility: The container must be constructed of a material compatible with corrosive amines. High-density polyethylene (HDPE) or other chemically resistant plastics are suitable. Avoid metal containers, as corrosive amines can react with and degrade them.
-
Secure Closure: The container must have a secure, leak-proof screw-top cap. Keep the container closed at all times except when adding waste.[6]
Step 2: Proper Labeling and Segregation
Clear communication of hazards through labeling is a cornerstone of laboratory safety.
-
Hazardous Waste Label: Affix a fully completed hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazard characteristics (e.g., "Corrosive")
-
The accumulation start date (the date the first drop of waste enters the container)
-
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.
Step 3: Accumulation and Storage
Follow all institutional and federal guidelines for the temporary storage of hazardous waste in the laboratory.
-
Volume Limits: Do not exceed the volume limits for your SAA (typically 55 gallons for hazardous waste).
-
Time Limits: Once the container is full or the accumulation time limit set by your institution's policy is reached, arrange for its removal.
-
Ventilation: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet, to prevent the buildup of potentially harmful vapors.[8]
Step 4: Final Disposal
Disposal of this compound must be handled by trained professionals.
-
Professional Disposal Service: This chemical waste must not be disposed of down the drain or in regular trash.[8] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3][7] These companies are equipped to handle and transport corrosive materials and will ensure disposal at an approved treatment, storage, and disposal facility (TSDF).
-
Documentation: Ensure all required paperwork, such as waste profiles or manifests, is completed accurately as per your EHS office's procedures.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
-
Small Spills (<100 mL): If you are trained and have the appropriate spill kit, you may clean up a small spill.
-
Alert personnel in the immediate area.
-
Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are preferred), chemical splash goggles, a face shield, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the sole absorbent.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your supervisor and EHS department.[9]
-
-
Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if necessary.
-
Contact your institution's emergency response team and EHS department immediately.[9]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Visualization of the Disposal Workflow
To clarify the decision-making process for handling this hazardous waste, the following workflow diagram is provided.
Caption: Workflow for safe disposal of corrosive amine waste.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
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NextSDS. (n.d.). AMINES, LIQUID, CORROSIVE, N.O.S. or POLYAMINES, LIQUID, CORROSIVE, N.O.S. - ADR Information. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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PubChem. (n.d.). 2-(Azetidin-3-yl)ethan-1-amine. Retrieved from [Link]
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Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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Lion Technology. (2021, June 28). RCRA Corrosive Hazardous Waste Criteria Won't Change. Retrieved from [Link]
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ChemicalRegister.com. (n.d.). 2-(Azetidin-3-yl)ethanamine dihydrochloride (CAS No. 2306276-20-8) Suppliers. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Handling 2-(1-Methylazetidin-3-yl)ethan-1-amine
This document provides a comprehensive operational and safety guide for the handling of 2-(1-Methylazetidin-3-yl)ethan-1-amine (CAS No. 1542210-23-0). As a niche heterocyclic amine, specific safety data may be limited. Therefore, this guide is built upon the known hazard classifications for this compound and established safety protocols for structurally similar aliphatic and cyclic amines. The primary directive is to treat this chemical with a high degree of caution, assuming it possesses corrosive properties typical of its class.
Hazard Assessment and Chemical Profile
This compound is classified with the Hazard Statement H314, indicating it "Causes severe skin burns and eye damage".[1] This classification dictates the stringent requirement for comprehensive personal protective equipment and engineering controls. The UN number 2735 further categorizes it among corrosive liquid amines.[1] All handling procedures must be designed to mitigate the risks associated with corrosive materials.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1542210-23-0 | [1][2] |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Predicted Boiling Point | 134.5 ± 8.0 °C | [2] |
| Predicted Density | 0.926 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 10.31 ± 0.10 |[2] |
Core Safety Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent contact and inhalation. The selection of specific PPE is based on the corrosive nature of amines and the potential for vapor inhalation.[3][4]
Table 2: Personal Protective Equipment (PPE) Specification
| PPE Category | Specification | Rationale & Causality |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards, worn in conjunction with a full-face shield. | Amines can cause severe, irreversible eye damage.[5] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier for the entire face during higher-risk operations like transfers. |
| Hand Protection | Butyl rubber or heavyweight nitrile gloves (minimum 8 mil thickness). Always double-glove. | Amines can readily penetrate standard thin nitrile gloves. Butyl rubber or thick nitrile provides superior resistance to corrosive amines. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. Inspect gloves for any signs of degradation before use.[6] |
| Body Protection | A flame-resistant or 100% cotton lab coat worn over long pants and closed-toe shoes. A chemical-resistant apron should be worn over the lab coat. | This combination protects against accidental splashes and spills. The chemical-resistant apron provides an additional impermeable layer. Synthetic clothing (e.g., polyester) should be avoided as it can melt and adhere to the skin upon chemical contact. |
| Respiratory Protection | Not typically required if all work is conducted within a certified chemical fume hood. For spill response or in case of ventilation failure, a NIOSH-approved full-face respirator with ammonia/methylamine cartridges is necessary. | The primary engineering control is a fume hood to prevent vapor inhalation. Respirators are a critical secondary measure for emergency situations, protecting the respiratory tract from corrosive vapors. |
Operational Workflow: From Receipt to Disposal
The following workflow outlines the critical stages of handling this compound. Adherence to this procedural flow is essential for maintaining a safe laboratory environment.
Caption: Procedural workflow for safe handling of this compound.
Step-by-Step Protocols
Safe Handling and Transfer
-
Pre-Operation Check: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Don PPE: Put on all required PPE as specified in Table 2, starting with the lab coat and finishing with the outer gloves.
-
Work Inside Fume Hood: Conduct all manipulations of the open container exclusively within the fume hood to contain any vapors.
-
Dispensing: Use a calibrated pipette with a disposable tip or a glass syringe to transfer the liquid. To minimize static discharge, which can be a risk with flammable amines, ensure all equipment is properly grounded.[5]
-
Sealing: Immediately after dispensing the required amount, securely cap the source bottle.
-
Post-Transfer: Gently wipe down the exterior of the source bottle with a damp cloth (using water) before returning it to storage. Dispose of the cloth in the designated solid waste container.
Emergency Response Procedures
Immediate and correct first aid is critical to minimizing injury from exposure.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[5]
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting. This can cause perforation of the esophagus.[5]
-
Rinse the mouth thoroughly with water.
-
If the person is conscious, have them drink one to two glasses of water to dilute the chemical.
-
Seek immediate medical attention.
-
Spill Cleanup Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Vapors: If safe to do so, cover the spill with a universal spill absorbent pad to reduce the spread of vapors.
-
Neutralize: For small spills, cautiously neutralize with a weak acid (e.g., citric acid solution) or a commercial amine spill kit. Be aware that the neutralization reaction can be exothermic.
-
Absorb: Once neutralized, absorb the material with an inert absorbent like vermiculite or sand.
-
Collect & Dispose: Scoop the absorbed material into a designated, labeled, and sealed waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Ventilate: Allow the area to ventilate before resuming work.
Storage and Disposal
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for corrosive materials.[4][7] Keep it segregated from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[7][9]
-
Disposal: All waste, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste. Dispose of waste in sealed, clearly labeled containers according to your institution's and local environmental regulations. Do not dispose of this chemical down the drain.[10]
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Google Cloud.
Sources
- 1. This compound - CAS:1542210-23-0 - Abovchem [abovchem.com]
- 2. This compound | 1542210-23-0 [amp.chemicalbook.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fishersci.com [fishersci.com]
- 6. velsafe.com [velsafe.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
